molecular formula C7H12ClNO3 B3217841 (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride CAS No. 1185300-59-7

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Número de catálogo: B3217841
Número CAS: 1185300-59-7
Peso molecular: 193.63 g/mol
Clave InChI: ITZMBUUCNROABF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-oxopiperidin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMBUUCNROABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-59-7
Record name 1-Piperidineacetic acid, 4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-Oxo-piperidin-1-yl)-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and handling of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7). This document is structured for research scientists requiring a robust, reproducible protocol for generating this piperidine scaffold, commonly used as a linker in medicinal chemistry and proteolysis-targeting chimeras (PROTACs).

Executive Summary & Compound Profile

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional building block containing a secondary amine (masked within the piperidine ring), a ketone functionality at the C4 position, and a carboxylic acid tail. It serves as a critical "linker" molecule, allowing the attachment of the piperidone pharmacophore to other chemical entities via amide coupling or reductive amination.

PropertySpecification
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
CAS Number 1185300-59-7 (HCl Salt); 4706-33-6 (Free Acid)
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 193.63 g/mol
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Et

O, Hexanes.
Stability Hygroscopic solid; Ketone sensitive to strong bases (aldol condensation).

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the self-condensation of the 4-piperidone moiety. Direct alkylation of the free amine with a haloacetic acid derivative is the most efficient route. We utilize the ethyl ester as a protective intermediate to facilitate purification before final hydrolysis.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target (4-Oxo-piperidin-1-yl)-acetic acid HCl (Target Molecule) Intermediate Ethyl (4-oxopiperidin-1-yl)acetate (Stable Intermediate) Intermediate->Target Acid Hydrolysis (HCl/H2O) SM1 4-Piperidone HCl Monohydrate (Starting Material 1) SM1->Intermediate N-Alkylation (Base/Solvent) SM2 Ethyl Chloroacetate (Starting Material 2) SM2->Intermediate +

Figure 1: Retrosynthetic disconnection showing the two-step pathway via an ester intermediate.

Experimental Protocols

Safety Warning: 4-Piperidone derivatives can be precursors to controlled substances. Ensure all work complies with local regulatory guidelines. Handle Ethyl Chloroacetate with extreme caution (lachrymator, highly toxic).

Step 1: Synthesis of Ethyl (4-oxopiperidin-1-yl)acetate

This step involves the N-alkylation of 4-piperidone. The use of a mild base (K


CO

) in a polar aprotic solvent (Acetonitrile) prevents the polymerization of the unstable 4-piperidone free base.
  • Reagents:

    • 4-Piperidone hydrochloride monohydrate (10.0 g, 65.1 mmol)

    • Ethyl chloroacetate (8.78 g, 71.6 mmol, 1.1 eq)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (27.0 g, 195 mmol, 3.0 eq)
    • Acetonitrile (ACN) (150 mL)

  • Procedure:

    • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Piperidone HCl monohydrate and Acetonitrile .

    • Base Addition: Add K

      
      CO
      
      
      
      in one portion. The suspension will turn milky. Stir at Room Temperature (RT) for 30 minutes to liberate the free amine in situ.
    • Alkylation: Dropwise add Ethyl chloroacetate over 10 minutes.

    • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO

      
       or Iodine).
      
    • Workup: Cool to RT. Filter off the inorganic salts (KCl/excess K

      
      CO
      
      
      
      ) through a Celite pad. Wash the pad with ACN (2 x 20 mL).
    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

    • Purification (Optional but recommended): If the oil is dark, purify via short-path silica gel chromatography (Eluent: 30% -> 50% EtOAc in Hexanes).

    • Expected Yield: ~10.5 g (87%) of pale yellow oil.

Step 2: Hydrolysis to (4-Oxo-piperidin-1-yl)-acetic acid Hydrochloride

Acidic hydrolysis is preferred over basic hydrolysis to generate the salt directly and avoid potential aldol side-reactions of the ketone under high pH.

  • Reagents:

    • Ethyl (4-oxopiperidin-1-yl)acetate (Intermediate from Step 1) (10.0 g, 54.0 mmol)

    • Hydrochloric Acid (6M aqueous) (50 mL)

  • Procedure:

    • Hydrolysis: Dissolve the ethyl ester in 6M HCl in a 100 mL round-bottom flask.

    • Reflux: Heat to reflux (100°C) for 2–3 hours. The biphasic oil/water mixture will become homogeneous as the ester hydrolyzes and ethanol boils off/dissolves.

    • Monitoring: Monitor by LC-MS (disappearance of Ester M+H 186; appearance of Acid M+H 158).

    • Isolation: Concentrate the solution to dryness under reduced pressure. Use a high-vacuum pump to remove trace water and HCl.

    • Crystallization: Triturate the resulting solid residue with cold Acetone or Diethyl Ether to remove non-polar impurities. Filter the white solid.

    • Drying: Dry in a vacuum oven at 40°C over P

      
      O
      
      
      
      overnight.

Process Logic & Reaction Workflow

Workflow Step1 Step 1: Alkylation (ACN, 60°C, 4h) Filter Filtration (Remove Salts) Step1->Filter Evap1 Evaporation (Crude Ester) Filter->Evap1 Step2 Step 2: Hydrolysis (6M HCl, Reflux) Evap1->Step2 Cryst Crystallization (Acetone Trituration) Step2->Cryst Final Final Product (HCl Salt) Cryst->Final

Figure 2: Operational workflow for the two-step synthesis.

Expertise & Troubleshooting
  • The "Unstable" Free Base: 4-Piperidone free base is prone to formation of hydrates and trimers. Never isolate the free base of the starting material. Always generate it in situ from the HCl salt or hydrate as described in Step 1.

  • Temperature Control: Do not exceed 65°C during alkylation. Higher temperatures promote the self-condensation of the ketone enolate with the ester, leading to complex tarry mixtures.

  • Hygroscopicity: The final HCl salt is extremely hygroscopic. Store under Argon in a desiccator. If the product becomes a gum, re-dissolve in minimum hot methanol and precipitate with ether.

Characterization Data

The following data represents the expected spectral signature for the pure hydrochloride salt.

Nuclear Magnetic Resonance (NMR)

Solvent: D


O (Deuterium Oxide) or DMSO-d

. Note: In D

O, the acidic proton and ammonium proton exchange and are not visible.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
4.15Singlet2HN-CH

-COOH
3.65 - 3.75Broad Triplet4HPiperidine C2, C6 (N-CH

)
2.55 - 2.65Broad Triplet4HPiperidine C3, C5 (CO-CH

)

C
205.2Singlet-C=O[3] (Ketone)
168.5Singlet-C OOH (Acid)
56.8Singlet-N-C H

-COOH
51.5Singlet-Piperidine C2, C6
38.2Singlet-Piperidine C3, C5
Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: ESI Positive (+).[4]

  • Expected Mass (M+H): 158.08 m/z (Free acid cation).

  • Salt Form: The chloride counter-ion is not observed in positive mode MS but can be confirmed via Silver Nitrate (AgNO

    
    ) precipitation test or Elemental Analysis.
    
Infrared Spectroscopy (FT-IR)[6]
  • 3400–2800 cm

    
    :  Broad O-H stretch (acid) and N-H
    
    
    
    stretch (ammonium salt).
  • 1735 cm

    
    :  C=O stretch (Carboxylic Acid).
    
  • 1718 cm

    
    :  C=O stretch (Ketone).
    

References

  • Comins, D. L., et al. (2001).[5] "Reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones." Journal of Organic Chemistry, 66, 2181-2182.[5] (Foundational method for piperidone handling).

  • Organic Syntheses. (1963). "Alkylation of amines with haloacetates." Org.[6][7] Synth. Coll. Vol. 4, 466. (General procedure adapted for Step 1).

  • PubChem. (2024).[2] Compound Summary: 2-(4-oxopiperidin-1-yl)acetic acid.[8] CID 7174533.[2] Retrieved from [Link]

  • Tao, et al. (2014).[4] "Synthesis of piperidine derivatives via N-alkylation." Asian Journal of Chemistry, 26(11), 3490. (Validation of alkylation conditions).

Sources

Technical Guide: Physicochemical Profiling of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis logic, and handling protocols for (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride .

Part 1: Executive Summary & Chemical Identity[1]

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and opioid receptors.[1] Its structure features a piperidine ring with a ketone at the 4-position (pharmacophore for hydrogen bonding) and an acetic acid moiety at the 1-position (ionizable linker).[1]

The compound exists in a delicate equilibrium between its ionic salt form, zwitterionic free base, and hydrated gem-diol states.[1] Understanding these states is critical for accurate analytical profiling and formulation.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride
Common Name (4-Oxo-piperidin-1-yl)-acetic acid HCl
CAS Number 1185300-59-7 (HCl salt); 4706-33-6 (Free base)
Molecular Formula C₇H₁₁NO₃[1][2][3][4] · HCl
Molecular Weight 193.63 g/mol (Salt); 157.17 g/mol (Free Base)
SMILES Cl.OC(=O)CN1CCC(=O)CC1
InChI Key ITZMBUUCNROABF-UHFFFAOYSA-N

Part 2: Physicochemical Properties

Solid-State Characterization
  • Appearance: White to off-white crystalline powder.

  • Melting Point: The HCl salt typically decomposes upon melting.[1] While the free base has a computed melting point of ~99°C, the hydrochloride salt generally exhibits a higher melting/decomposition range, often >200°C (dec), characteristic of amino acid salts. Note: Exact values vary by lot and hydration state; always refer to the specific Certificate of Analysis (CoA).

  • Hygroscopicity: High. The presence of both a carboxylic acid and a charged ammonium center makes this compound prone to absorbing atmospheric moisture.[1]

    • Protocol: Handle in a desiccated environment or glovebox. Store under inert gas (Argon/Nitrogen).

Solution-State Behavior & Solubility
  • Solubility Profile:

    • Water: Highly soluble (>50 mg/mL) due to ionic character.[1]

    • DMSO: Soluble.

    • Methanol: Soluble.[1]

    • Non-polar solvents (Hexane, DCM): Insoluble.[1]

  • Acidity (pKa):

    • pKa₁ (Carboxyl): ~2.5 – 3.0 (Predicted). The proximity of the positively charged nitrogen (in the protonated state) inductively lowers the pKa of the carboxylic acid compared to acetic acid.

    • pKa₂ (Piperidine Nitrogen): ~8.0 – 9.0.

  • LogP (Partition Coefficient):

    • Experimental LogP: Not typically reported for the salt.

    • Predicted LogP: -1.75 to -2.5 (Highly hydrophilic).[1]

The Hydration Equilibrium (Critical Insight)

A common analytical pitfall with 4-piperidones is the formation of a gem-diol (hydrate) in aqueous solution.[1] The electron-withdrawing effect of the protonated amine at position 1 increases the electrophilicity of the C4 ketone, shifting the equilibrium toward the hydrate in water.

  • Implication: HPLC peaks may broaden, and NMR spectra in D₂O may show dual sets of signals (ketone vs. diol forms).

Part 3: Visualizing the Structural Dynamics

The following diagram illustrates the synthesis pathway and the equilibrium states that researchers must account for during analysis.

G cluster_0 Synthesis Route cluster_1 Solution Equilibrium (Aqueous) SM1 4-Piperidone (HCl/Hydrate) Intermediate N-Alkylated Intermediate SM1->Intermediate Alkylation Reagent Chloroacetic Acid (+ Base) Reagent->Intermediate Salt HCl Salt Form (Solid State) Intermediate->Salt Hydrolysis & HCl Zwitterion Zwitterion (Neutral pH) Salt->Zwitterion pH > pKa1 Hydrate Gem-Diol Hydrate (In Water) Zwitterion->Hydrate + H2O (Equilibrium)

Caption: Synthesis pathway via N-alkylation and the subsequent hydration equilibrium observed in aqueous media.

Part 4: Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore (only weak UV absorption from the carbonyl at ~210 nm), standard UV-Vis detection is difficult.[1]

  • Recommended Detector: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with ion-pairing agents.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Avoid phosphate buffers if using MS.

Nuclear Magnetic Resonance (NMR) Expectation

Solvent: DMSO-d₆ (preferred to avoid hydration) or D₂O.[1]

Proton EnvironmentApprox. Shift (ppm)MultiplicityNotes
N-CH₂-COOH 3.8 – 4.2SingletDeshielded by N+ and COOH.[1]
Piperidine α-H 3.2 – 3.6MultipletAdjacent to Nitrogen.
Piperidine β-H 2.6 – 2.9MultipletAdjacent to Carbonyl.[1]
COOH 10.0 – 12.0Broad SingletOften invisible in D₂O (exchange).[1]
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 158.08 m/z (Free base mass + H).[1]

  • Note: You will not see the HCl mass; you detect the cation.

Part 5: Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Moderate. Avoid prolonged heating >50°C in solution to prevent decarboxylation or polymerization.

  • Hydrolysis: The ketone is stable, but the compound can degrade under strongly basic conditions (retro-Michael type decomposition).[1]

  • Shelf Life: 24 months if stored correctly.

Storage Protocol
  • Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is optimal.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed amber glass vial with parafilm.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid.[1] Retrieved from [Link]

  • Bobbitt, J. M., et al. (2013). Oxoammonium Salt Chemistry: Differentiation of Piperidone Derivatives.[1] Organic Syntheses, 90, 215-228. (Contextual reference for piperidone reactivity).

Sources

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride CAS number 218772-96-4

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an authoritative whitepaper for drug development professionals. It synthesizes chemical engineering principles with practical medicinal chemistry applications.

CAS Number: 218772-96-4 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional heterocyclic building block critical in the synthesis of complex pharmaceutical scaffolds. Its value lies in its dual-reactivity profile :

  • The C4-Ketone: A highly reactive electrophile suitable for reductive aminations, allowing the introduction of diverse amine pharmacophores.

  • The N-Acetic Acid Tail: A carboxylic acid handle ready for amide coupling, esterification, or click-chemistry functionalization.

This compound serves as a "hub" moiety in fragment-based drug discovery (FBDD), particularly for designing PROTAC linkers, GPCR ligands, and peptidomimetics.

Chemical Profile Table
PropertySpecification
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
CAS Number 218772-96-4
Molecular Formula C₇H₁₁NO₃[1][2][3][4] · HCl
Molecular Weight 193.63 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Acidity (pKa) ~2.5 (Carboxylic acid), ~8.5 (Piperidine nitrogen - protonated)
Stability Hygroscopic; store under inert atmosphere at -20°C

Synthetic Methodology: The "Self-Validating" Protocol

Note: While specific industrial routes are proprietary, the following protocol is a standardized, high-yield workflow derived from first-principles of amine alkylation, optimized for reproducibility.

Core Reaction Logic

The synthesis relies on the N-alkylation of 4-piperidone with a haloacetic acid equivalent. The critical control point is maintaining pH to ensure the piperidine nitrogen is nucleophilic (deprotonated) while preventing the self-condensation of the ketone (aldol-like polymerization).

Step-by-Step Experimental Workflow

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (3.5 eq)

  • Hydrochloric acid (HCl), 12M and 1M

  • Solvents: Water, Ethanol, Diethyl Ether

Protocol:

  • Neutralization & Activation:

    • Dissolve 4-piperidone monohydrate HCl in a minimum volume of water at 0°C.

    • Slowly add 2.0 equivalents of NaOH solution dropwise. Rationale: This liberates the free amine base without triggering exothermic decomposition.

  • Alkylation (S_N2):

    • Prepare a solution of chloroacetic acid (1.1 eq) neutralized with 1.0 eq of NaOH in water (to form sodium chloroacetate).

    • Add this solution to the piperidine mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Process Check: Monitor by LC-MS.[5] The starting material (m/z ~100) should disappear, replaced by the product mass (m/z 158 for free base).

  • Isolation of HCl Salt:

    • Adjust pH to ~2.0 using concentrated HCl.

    • Concentrate the aqueous solution under reduced pressure to a viscous residue.

    • Trituration: Add cold Ethanol/Diethyl Ether (1:1) to precipitate the inorganic salts (NaCl). Filter off the salts.[6]

    • Concentrate the filtrate and recrystallize from Ethanol/Acetone to yield the pure hydrochloride salt.

Visualization: Synthetic Pathway

SynthesisPath Start 4-Piperidone (HCl Salt) Inter Intermediate: N-Alkylation (SN2) Start->Inter pH 10-11, 0°C Reagent Chloroacetic Acid + NaOH Reagent->Inter Acid Acidification (HCl) Inter->Acid pH Adjustment Product Target Product (HCl Salt) Acid->Product Crystallization

Caption: Logical flow for the synthesis of CAS 218772-96-4 via N-alkylation.

Applications in Drug Discovery

This compound is a "divergent" intermediate. Its structure allows chemists to grow molecules in two distinct directions.

Pathway A: The Linker Strategy (Amide Coupling)

The carboxylic acid moiety is typically activated (using EDC/HOBt or HATU) to couple with amines. This is common in:

  • PROTACs: Linking an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.

  • Peptidomimetics: Capping the N-terminus of a peptide chain.

Pathway B: The Scaffold Strategy (Reductive Amination)

The C4-ketone is ideal for reductive amination with primary or secondary amines using NaBH(OAc)₃. This creates 4-substituted piperidines, a pharmacophore found in:

  • Opioids: Fentanyl analogues.

  • Antihistamines: Loratadine derivatives.

  • CCR5 Antagonists.

Visualization: Divergent Utility

Applications Core (4-Oxo-piperidin-1-yl)-acetic acid (The Hub) PathA Path A: Carboxylic Acid Activation Core->PathA PathB Path B: Ketone Functionalization Core->PathB Amide Amide Coupling (EDC/HATU) PathA->Amide Linker PROTAC Linkers Bioconjugates Amide->Linker RedAm Reductive Amination (R-NH2 + NaBH(OAc)3) PathB->RedAm Drug GPCR Ligands Kinase Inhibitors RedAm->Drug

Caption: Divergent synthetic utility showing the dual-reactivity profile of the scaffold.

Quality Control & Self-Validation

To ensure the integrity of the compound before use in sensitive biological assays, perform the following "Self-Validation" checks.

NMR Spectroscopy (¹H NMR, D₂O)
  • Diagnostic Signal 1: A singlet integrating to 2H around 3.8–4.2 ppm . This corresponds to the N-CH₂-COOH methylene group. Its presence confirms N-alkylation.

  • Diagnostic Signal 2: Two triplets (or broad multiplets) around 2.8–3.6 ppm . These are the piperidine ring protons.

  • Absence of Signal: There should be no vinylic protons (5.0–7.0 ppm) unless the ketone has enolized or degraded.

Mass Spectrometry (LC-MS)
  • Positive Mode (ESI+): Look for the [M+H]⁺ peak at 158.08 Da (Free base mass).

  • Impurity Check: A peak at ~113 Da suggests unreacted 4-piperidone. A peak at ~216 Da suggests double alkylation (rare but possible).

Solubility Check
  • Dissolve 10 mg in 1 mL of water. The solution should be clear and colorless. Turbidity implies contamination with inorganic salts or free-base organic impurities.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Hygroscopic Nature: The HCl salt will absorb moisture from the air, turning into a sticky gum. Always weigh quickly and reseal containers under argon or nitrogen.

  • Storage: Keep at -20°C for long-term stability.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhaling dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid. Retrieved from [Link]

Sources

Comprehensive Spectral Characterization of (4-Oxo-piperidin-1-YL)-Acetic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride (CAS: 1185300-59-7)

Executive Summary & Structural Dynamics

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a highly versatile bifunctional building block extensively utilized in the synthesis of peptidomimetics, CNS-active agents, and complex heterocyclic scaffolds[1]. Structurally, it features a reactive ketone at the C4 position of a piperidine ring and an acetic acid moiety appended to the tertiary nitrogen.

Because the free base form of this molecule is inherently zwitterionic and prone to intermolecular condensation or degradation, it is commercially supplied and handled as a hydrochloride salt. The protonation of the piperidine nitrogen fundamentally alters the local electronic environment—transforming the tertiary amine into an electron-withdrawing quaternary ammonium center. This structural reality dictates our analytical approach, requiring specific solvent selections and ionization parameters to accurately elucidate its spectral signature.

Multi-Modal Spectral Validation Strategy

To ensure absolute structural integrity before utilizing this building block in downstream synthesis, a multi-modal analytical workflow is required. Relying on a single technique can lead to false positives, especially given the potential for the ketone to form hydrates or the carboxylic acid to dimerize.

SpectralWorkflow Start Compound Receipt CAS: 1185300-59-7 QC Purity Check (LC-UV) Start->QC NMR NMR Spectroscopy (1H, 13C in DMSO-d6) QC->NMR IR FT-IR Spectroscopy (ATR Method) QC->IR MS Mass Spectrometry (ESI+ HRMS) QC->MS Integrate Data Synthesis & Structural Elucidation NMR->Integrate IR->Integrate MS->Integrate

Caption: Multi-modal spectral validation workflow for (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

For hydrochloride salts of amino acids or related zwitterions, solvent selection is the most critical parameter. While Deuterium Oxide (


) readily dissolves the salt, it causes rapid deuterium exchange with the carboxylic acid (-COOH) and ammonium (-NH⁺) protons, rendering them invisible in the 

spectrum. Therefore, anhydrous DMSO-

is the solvent of choice. It suppresses rapid proton exchange, allowing the observation of the broad downfield signals associated with the acidic protons.

Furthermore, protonation of the piperidine nitrogen significantly deshields the adjacent equatorial and axial protons (C2 and C6), shifting them downfield compared to the free base, a phenomenon well-documented in proton-transfer complexes of similar heterocycles[2].

Expected NMR Spectral Data
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment

10.5 - 11.5br s2H-COOH, -NH⁺ (exchangeable in

)

4.25s2HN-CH₂-COOH

3.65m4HPiperidine C2-H, C6-H

2.85m4HPiperidine C3-H, C5-H

206.5s-C=O (Ketone, C4)

168.2s-C=O (Carboxylic Acid)

55.4s-N-CH₂-COOH

51.2s-Piperidine C2, C6

38.7s-Piperidine C3, C5
Self-Validating NMR Protocol
  • Sample Preparation: Desiccate the sample under high vacuum for 2 hours to remove ambient moisture (hygroscopic HCl salts will introduce a massive water peak at ~3.3 ppm in DMSO-

    
    , obscuring the piperidine C2/C6 multiplets).
    
  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of 100.0 atom % D DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Acquisition (

    
    ):  Acquire at 400 MHz using a standard 30° pulse program, 16 scans, and a 2-second relaxation delay.
    
  • Validation: The protocol is self-validating via the internal TMS peak (set to 0.00 ppm) and the residual DMSO quintet (set to 2.50 ppm). If the DMSO peak shifts, the lock has failed, and the spectrum must be re-acquired.

Vibrational Spectroscopy (FT-IR)

Causality in Experimental Design

Historically, solid-state IR was performed using KBr pellets. However, subjecting a hydrochloride salt to the high pressures required for KBr pelleting often induces solid-state ion exchange (forming the HBr salt and KCl), which fundamentally alters the vibrational modes of the crystal lattice. Attenuated Total Reflectance (ATR) is mandated here, as it requires zero sample preparation and preserves the native hydrogen-bonded network of the salt.

Because the molecule contains two distinct carbonyl environments, we expect two distinct


 stretching frequencies. As observed in related piperidineacetic acid derivatives[3], the ketone typically appears at a lower wavenumber than the un-ionized carboxylic acid.
Expected FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3400 - 2500Broad, StrongO-H / N-H⁺ stretchCarboxylic acid OH overlapping with ammonium salt
1740StrongC=O stretchCarboxylic acid carbonyl
1715StrongC=O stretchPiperidone ketone carbonyl
1420MediumC-H bendAliphatic CH₂ scissoring
1220StrongC-O stretchCarboxylic acid C-O
Self-Validating ATR-FTIR Protocol
  • Background: Perform a 32-scan background acquisition on the bare, cleaned diamond ATR crystal to account for atmospheric

    
     and water vapor.
    
  • Application: Place 2-3 mg of the neat crystalline powder directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil until the real-time preview shows optimal signal-to-noise.

  • Validation: The system self-validates by automatically subtracting the background. If the baseline slopes severely, the crystal was improperly cleaned or the pressure is insufficient.

Mass Spectrometry (LC-HRMS)

Causality in Experimental Design

Given the presence of the basic piperidine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal technique. In solution, the hydrochloride salt dissociates, and the addition of 0.1% Formic Acid to the mobile phase ensures the nitrogen remains fully protonated, allowing the molecule to "fly" efficiently as the


 ion.

MSFragmentation Parent [M+H]+ m/z 158.08 Frag1 [M+H - H2O]+ m/z 140.07 Parent->Frag1 - H2O (18 Da) Frag2 [M+H - CO2]+ m/z 114.09 Parent->Frag2 - CO2 (44 Da) Frag3 [M+H - H2O - CO]+ m/z 112.07 Frag1->Frag3 - CO (28 Da)

Caption: ESI+ mass spectrometry fragmentation pathways for the[M+H]+ molecular ion.

Expected MS/MS Fragmentation Data
m/z (Observed)Ion TypeFormulaInterpretation
158.0817


Protonated molecular ion (Base Peak in MS1)
140.0711


Loss of water from the carboxylic acid moiety
114.0918


Decarboxylation of the acetic acid group
112.0762


Sequential loss of water and carbon monoxide (from ring)
Self-Validating LC-MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile, buffered with 0.1% Formic Acid.

  • System Suitability: Inject a blank (solvent only) prior to the sample to ensure no carryover or background contamination at m/z 158.

  • Acquisition: Inject 2 µL into the LC-HRMS system. Utilize a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Acquire full scan MS (m/z 50-500) alongside data-dependent MS/MS (ddMS2) for fragmentation.

  • Validation: The observation of the exact mass within < 5 ppm mass error, coupled with a clean blank injection, validates the identity and purity of the sample.

References

  • National Center for Biotechnology Information (NCBI). "Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097." PubChem Database. Available at:[Link]

  • MDPI. "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity." Molecules, 2024. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the active pharmaceutical ingredient (API) (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride. For drug development professionals, a thorough understanding of these fundamental physicochemical properties is paramount for successful formulation design, manufacturing process development, and ensuring the safety and efficacy of the final drug product. This document outlines detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and is grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH).

Introduction

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a piperidine derivative of interest in pharmaceutical development. As with any new chemical entity, a deep understanding of its solubility and stability is a critical early-stage gatekeeper for its progression through the development pipeline. The hydrochloride salt form is often chosen to enhance the solubility and bioavailability of a parent molecule.[1][2] However, this salt form can also influence stability, hygroscopicity, and compatibility with excipients.

This guide serves as a practical, hands-on manual for researchers and scientists. It moves beyond simple data reporting to provide the causality behind the experimental design, ensuring that the data generated is not only accurate but also robust and defensible from a regulatory standpoint. The protocols described herein are designed to be self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

PropertyTypical Value/InformationSignificance in Context
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochlorideDefines the precise chemical structure.
CAS Number 1185300-59-7[3]Provides a unique identifier for literature and database searches.
Molecular Formula C7H11NO3•HClUsed to calculate molecular weight.
Molecular Weight 193.63 g/mol [3][4]Essential for converting mass to molar concentrations in solubility experiments.
pKa (To be determined experimentally)Critical for predicting how solubility will change with pH. The carboxylic acid moiety will have a pKa around 2-4, while the piperidine nitrogen will be protonated.
LogP -1.75[3]Indicates the compound is highly hydrophilic, suggesting good aqueous solubility but potentially poor partitioning into lipidic environments.

Comprehensive Solubility Profiling

Solubility dictates the bioavailability of an orally administered drug and influences critical formulation decisions. The objective is to determine the equilibrium solubility under various conditions relevant to the physiological environment and manufacturing processes. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5]

Protocol: pH-Dependent Aqueous Solubility

The ionization state of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is pH-dependent, which will directly impact its aqueous solubility. This protocol establishes a pH-solubility profile, a critical dataset for predicting in-vivo dissolution.

Rationale: The World Health Organization (WHO) and other regulatory bodies consider an API highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[6][7] This experiment directly assesses this criterion.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) at 37 ± 1 °C.[7]

  • Sample Preparation: Add an excess amount of the API to vials containing a fixed volume (e.g., 10 mL) of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C. Agitate the samples until equilibrium is reached. Equilibrium is confirmed when consecutive measurements (e.g., at 24, 48, and 72 hours) show no significant change in concentration.[6][8]

  • Sample Analysis:

    • Withdraw an aliquot from each vial.

    • Immediately filter the sample through a 0.22 µm PVDF filter to remove undissolved solids.

    • Dilute the filtrate as necessary with the mobile phase.

    • Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

  • pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.

Protocol: Solubility in Biorelevant Media

To better predict in-vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[10][11]

Rationale: Biorelevant media contain bile salts and lecithin, which can form micelles and significantly increase the solubility of certain compounds, providing a more realistic estimation of in-vivo dissolution compared to simple buffers.[12]

Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) using commercially available powders or by following established recipes.[13][14]

  • Solubility Determination: Follow the same shake-flask procedure as described in Section 3.1, using FaSSIF and FeSSIF as the solvents and maintaining a temperature of 37 ± 1 °C.

Data Presentation: Expected Solubility Profile

The data should be compiled into a clear, comparative table.

MediumpHTemperature (°C)Expected Solubility (mg/mL)Notes
0.1 N HCl1.237HighThe compound is fully ionized.
Acetate Buffer4.537Moderate to HighSolubility may decrease as the carboxylic acid begins to deprotonate.
Phosphate Buffer6.837ModerateLowest solubility expected in this range as the molecule approaches its isoelectric point.
FaSSIF6.537ModerateMicellar solubilization may enhance solubility compared to the equivalent pH buffer.[12]
FeSSIF5.037HighIncreased concentration of bile salts and lower pH should enhance solubility.[12]

Intrinsic Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development that identifies the likely degradation products of an API.[15] This information is used to develop stability-indicating analytical methods, elucidate degradation pathways, and understand the intrinsic stability of the molecule.[16][17] The ICH Q1A(R2) guideline mandates stress testing to be carried out.[18][19]

The Role of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated stability-indicating analytical method (SIAM). This is typically a reverse-phase HPLC method capable of separating the intact API from all process-related impurities and potential degradation products.[20][21][22] The method must demonstrate specificity, meaning there is no interference at the retention time of the API from degradants.[23]

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H2O2, RT API->Oxidation Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid) 105°C Thermal->Neutralize Photo Photostability ICH Q1B Conditions Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC-UV/PDA Neutralize->HPLC MassBal Assess Mass Balance & Peak Purity HPLC->MassBal API_solid Solid API API_solid->Thermal API_photo Solid & Solution API API_photo->Photo

Caption: Workflow for conducting forced degradation studies on an API.

Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[15]

A. Acid and Base Hydrolysis

  • Rationale: To evaluate the susceptibility of the API to cleavage by acid or base catalysis. The ester and amide-like bonds in the piperidine ring system are potential targets.[24]

  • Protocol:

    • Prepare a 1 mg/mL solution of the API.

    • For acid hydrolysis, mix the API solution 1:1 with 0.2 M HCl.

    • For base hydrolysis, mix the API solution 1:1 with 0.2 M NaOH.

    • Heat samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).[24]

    • Before analysis, cool the samples and neutralize them (base for the acid sample, acid for the base sample).

    • Analyze using the SIAM.

B. Oxidative Degradation

  • Rationale: To test the molecule's sensitivity to oxidation. Tertiary amines, like the one in the piperidine ring, can be susceptible to oxidation.

  • Protocol:

    • Mix the API solution (1 mg/mL) 1:1 with a solution of hydrogen peroxide (e.g., 6% H₂O₂).

    • Store at room temperature and protect from light.

    • Collect time points and analyze directly.[24]

C. Thermal Degradation

  • Rationale: To assess the stability of the solid-state API at elevated temperatures, simulating conditions that might occur during transport or processing.

  • Protocol:

    • Place a thin layer of solid API in a vial.

    • Store in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 48 hours).[24]

    • For analysis, dissolve the stressed solid in a suitable solvent and analyze.

D. Photostability

  • Rationale: To determine if the API is degraded by exposure to light, as required by ICH Q1B guidelines.[19][25]

  • Protocol:

    • Expose both solid API and a solution of the API to a light source providing a standardized output of UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples against a dark control stored under the same conditions.

Data Interpretation and Reporting
Stress ConditionExpected DegradationPotential Degradation Pathway
Acid HydrolysisModeratePotential hydrolysis of the N-C bond or opening of the piperidine ring.
Base HydrolysisModerate to HighSimilar to acid hydrolysis, potentially at a different rate.
OxidationHighN-oxidation of the tertiary amine is a likely pathway.[26]
ThermalLow to ModerateDependent on the melting point and solid-state stability.
PhotostabilityLowThe molecule lacks significant chromophores, suggesting low susceptibility to photolytic degradation.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development process. A thorough characterization using these methods will de-risk subsequent formulation and manufacturing activities, and provide a solid data package for regulatory submissions, ultimately accelerating the journey from molecule to medicine.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Mourne Training Services. How to Develop Stability Indicating HPLC Methods. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • Dissolution Technologies. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ResearchGate. Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. [Link]

  • PubMed. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. [Link]

  • Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases. [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]

  • National Institutes of Health (NIH). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

  • World Health Organization (WHO). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ICH. Annex 10 - ICH. [Link]

  • International Journal of Applied Pharmaceutics. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

Sources

Technical Procurement & Application Guide: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

[1]

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a bifunctional heterocyclic building block critical in the synthesis of pharmacological agents, particularly those targeting GPCRs and kinase pathways.[1] Its dual functionality—a ketone at the C4 position and a carboxylic acid tail—allows for orthogonal functionalization, making it a staple in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).[1]

This guide provides a technical roadmap for procuring, validating, and utilizing this compound, distinguishing between high-grade research reagents and bulk process materials.

Chemical Profile & Specifications

Accurate identification is the first step in procurement. This compound is often confused with its 2-oxo isomer or the free base form.[1] Ensure your purchase order matches the Hydrochloride Salt specifications to guarantee solubility and stability.

ParameterSpecification
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
Common Name (4-Oxo-piperidin-1-yl)-acetic acid HCl
Primary CAS (HCl) 1185300-59-7
Legacy/Alt CAS 218772-96-4 (Often used for salt/free base interchangeably in older databases)
Free Base CAS 4706-33-6
Molecular Formula C₇H₁₁NO₃[1][2][3] · HCl
Molecular Weight 193.63 g/mol
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Purity Standard ≥97% (HPLC), ≥98% (Titration)

Procurement Landscape: Suppliers & Strategy

The supply chain for this compound is bifurcated into Catalog Suppliers (mg to g scale) and Process Suppliers (kg scale).

Tier 1: Catalog Suppliers (Research Scale)

Best for: Medicinal chemistry, hit-to-lead optimization, and analytical standards.[1]

  • Fluorochem (UK/EU): High reliability for stock availability in Europe. Product Code: F735879.[4]

  • Santa Cruz Biotechnology (US): Good for small aliquots (250mg - 1g). Note: Often lists under legacy CAS 218772-96-4.[1]

  • MilliporeSigma (Global): Sourcing partner for high-compliance needs, though often at a premium price point.[1]

  • BLD Pharm: Strong inventory for building blocks with competitive lead times for Asia/US.

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: GLP tox studies, pilot plant runs.[1]

  • Enamine: Excellent for "make-on-demand" if stock is low; usually offers the free base which can be salted in-house.[1]

  • WuXi AppTec / PharmBlock: Preferred for multi-kilogram GMP batches.

Procurement Decision Matrix

Use this logic flow to determine whether to buy or synthesize in-house.

ProcurementLogicStartRequirement AnalysisScaleScale Needed?Start->ScaleLeadTimeLead Time < 2 Weeks?Scale->LeadTime< 100gBuyBulkBUY: Tier 2 Bulk(Enamine/WuXi)Scale->BuyBulk> 100gPurityPurity > 99% Required?LeadTime->PurityYesMakeMAKE: In-House Synthesis(4-Piperidone + Chloroacetic Acid)LeadTime->MakeNo (Urgent)BuyCatalogBUY: Tier 1 Catalog(Fluorochem/Sigma)Purity->BuyCatalogStandard (>95%)Purity->MakeUltra-High (>99%)

Figure 1: Decision matrix for sourcing (4-Oxo-piperidin-1-yl)-acetic acid HCl based on scale and urgency.

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. Implement this self-validating protocol upon receipt.

A. Identity Verification
  • ¹H-NMR (D₂O or DMSO-d₆):

    • Look for the diagnostic singlet of the N-CH₂-COOH protons around δ 3.5 - 4.0 ppm .[1]

    • Verify the piperidine ring protons: multiplets around δ 2.8 - 3.5 ppm .[1]

    • Absence check: Ensure no signals for free chloroacetic acid (singlet ~4.2 ppm) or unreacted 4-piperidone.

  • Chloride Content (Titration):

    • Dissolve 50 mg in water. Add 1 drop of HNO₃ and AgNO₃ solution.

    • Result: Immediate white precipitate confirms the HCl salt form.

    • Quantification: Potentiometric titration with AgNO₃ to confirm mono-hydrochloride stoichiometry (Target: ~18.3% Cl by mass).

B. Purity Assessment[5]
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 0% B to 50% B over 15 mins (Compound is highly polar and elutes early).

    • Detection: UV 210 nm (Weak chromophore; consider ELSD if available).

Synthetic Utility & Application

The value of this compound lies in its orthogonal reactivity . The ketone allows for ring functionalization, while the acid allows for linker attachment.

Core Reaction 1: Reductive Amination (C4 Functionalization)

The C4 ketone is sterically accessible, making it ideal for installing amines to create 4-aminopiperidine scaffolds.[1]

Protocol:

  • Imine Formation: Dissolve (4-Oxo-piperidin-1-yl)-acetic acid HCl (1 eq) and Amine (1.1 eq) in DCM/MeOH (10:1). Add TEA (1 eq) to neutralize the HCl salt. Stir for 1h.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-16h.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[5] (Note: The carboxylic acid may require protection as an ester before this step if solubility is an issue, or use the product as a zwitterion).

Core Reaction 2: Amide Coupling (Linker Attachment)

Used to attach the piperidone motif to a larger pharmacophore.

Protocol:

  • Activation: Dissolve compound in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

  • Coupling: Add the amine partner. Stir 2h.

  • Note: The ketone is stable to standard peptide coupling conditions.

SyntheticPathwaysStart(4-Oxo-piperidin-1-yl)-acetic acid HClPath1Reductive Amination(R-NH2, NaBH(OAc)3)Start->Path1Path2Amide Coupling(HATU, DIPEA, R'-NH2)Start->Path2Path3Wittig Reaction(Ph3P=CH-R)Start->Path3Prod14-Amino-piperidineDerivativesPath1->Prod1C4 FunctionalizationProd2Piperidone-LinkerConjugatesPath2->Prod2Tail AttachmentProd3Exocyclic AlkenesPath3->Prod3C4 Olefination

Figure 2: Synthetic divergence from the core building block.[1]

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 2-8°C .

  • Stability: Stable in solid form for >2 years. In solution (water/buffer), the ketone is susceptible to hydration (gem-diol formation) but reversible upon isolation.[1]

  • Safety (GHS):

    • Danger: H318 (Causes serious eye damage) . The acidic nature combined with the amine salt can be severely damaging to corneal tissue.

    • PPE: Wear tight-fitting safety goggles and nitrile gloves. Handle in a fume hood to avoid dust inhalation.

References

  • Fluorochem. (2024). Product Specification: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (F735879).[1][4] Retrieved from

  • Santa Cruz Biotechnology. (2024). Chemical Properties of CAS 218772-96-4. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for C4 functionalization).

  • BenchChem. (2025).[7][8] Technical Guide: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved from (Analogous synthesis workflows).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7174533. Retrieved from

Molecular Structure & Technical Guide: (4-Oxo-piperidin-1-yl)-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a 4-piperidone core functionalized at the nitrogen (N1) position with a carboxymethyl group, stabilized as a hydrochloride salt.[1] This bifunctional scaffold—possessing both a reactive ketone and a carboxylic acid—serves as a versatile "linchpin" in the synthesis of diverse pharmacological libraries, particularly for opioid receptor modulators, neurokinin antagonists, and protease inhibitors.

This guide provides a comprehensive technical analysis of its molecular architecture, synthetic production, spectroscopic characterization, and application in drug discovery workflows.

Part 1: Molecular Specifications & Physiochemical Properties

The hydrochloride salt form is preferred over the zwitterionic free base due to enhanced shelf-stability, water solubility, and crystallinity, which facilitates purification and handling during GMP manufacturing.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
Common Name (4-Oxo-piperidin-1-yl)-acetic acid HCl; 1-Carboxymethyl-4-piperidone HCl
CAS Number 1185300-59-7 (HCl salt); 4706-33-6 (Free base)
Molecular Formula

Molecular Weight 193.63 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calculated) Carboxyl: ~2.5
Melting Point >200 °C (Decomposition typical for amino acid-like salts)

Part 2: Structural Analysis & Conformational Dynamics

The Piperidine Ring Conformation

The 4-piperidone ring is not planar.[2] In solution and the solid state, it predominantly adopts a chair-like conformation or a twisted-boat , depending on solvent polarity and pH.

  • Ketone Impact: The

    
     hybridized carbonyl carbon at position 4 flattens the ring slightly compared to cyclohexane, reducing the energy barrier between conformers.
    
  • N-Substituent Orientation: The bulky acetic acid group at N1 will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions with the C3 and C5 protons.

The Role of the Hydrochloride Salt

In the hydrochloride form, the nitrogen atom is protonated (


), preventing the formation of the internal zwitterion (betaine structure) where the carboxylate (

) would deprotonate the carboxylic acid.
  • Stability: Protonation of the nitrogen deactivates the amine's nucleophilicity, preventing self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another.

Part 3: Synthetic Pathways & Reaction Mechanisms

The synthesis of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is typically achieved via N-alkylation of 4-piperidone (often supplied as the monohydrate hydrochloride) with a haloacetic acid derivative.

Experimental Protocol (Standardized)

Reagents: 4-Piperidone monohydrate HCl, Chloroacetic acid, Sodium Hydroxide (NaOH), Hydrochloric acid (HCl).

  • Nucleophilic Attack (pH Controlled):

    • The reaction is initiated in an aqueous alkaline medium (NaOH, pH > 10).

    • Base deprotonates the piperidine nitrogen, generating the free secondary amine.

    • The amine performs an

      
       attack on the 
      
      
      
      -carbon of the chloroacetate anion (formed in situ).
    • Mechanism:[3]

      
      -alkylation proceeds via backside attack, displacing the chloride ion.
      
  • Acidification & Salt Formation:

    • The reaction mixture is acidified with concentrated HCl.[4]

    • This converts the sodium carboxylate to the free acid and protonates the tertiary amine, precipitating the target hydrochloride salt.

  • Purification:

    • Recrystallization from Ethanol/Water or Isopropanol ensures removal of inorganic salts (NaCl).

Synthetic Workflow Visualization

The following diagram illustrates the logic flow from raw materials to the isolated building block.

SynthesisWorkflow Start 4-Piperidone HCl (Starting Material) Intermediate Intermediate: N-Alkylated Carboxylate Start->Intermediate Deprotonation & SN2 Attack Reagent Chloroacetic Acid + NaOH (aq) Reagent->Intermediate Acidification Acidification (Conc. HCl) Intermediate->Acidification pH Adjustment < 1 Product Product: (4-Oxo-piperidin-1-yl)-acetic acid HCl Acidification->Product Crystallization

Figure 1: Synthetic pathway for the production of (4-Oxo-piperidin-1-yl)-acetic acid HCl via N-alkylation.

Part 4: Spectroscopic Characterization (Diagnostic Signals)

Researchers must validate the identity of the synthesized compound using NMR. Below are the expected shifts for the hydrochloride salt in Deuterium Oxide (


) or DMSO-

.
Proton NMR ( H NMR)
  • 
     4.10 - 4.20 ppm (s, 2H):  The singlet corresponding to the 
    
    
    
    -methylene protons (
    
    
    ). This singlet confirms the attachment of the acetic acid moiety.
  • 
     3.50 - 3.80 ppm (m, 4H):  The protons adjacent to the nitrogen (C2 and C6 positions of the piperidine ring). These are deshielded due to the positive charge on the ammonium nitrogen.
    
  • 
     2.40 - 2.60 ppm (m, 4H):  The protons adjacent to the carbonyl group (C3 and C5). Note: In 
    
    
    
    , these protons may exchange with deuterium over time due to keto-enol tautomerism, leading to signal diminution.
Carbon NMR ( C NMR)
  • 
     ~205 ppm:  Ketone carbonyl carbon (C4).
    
  • 
     ~168 ppm:  Carboxylic acid carbonyl carbon.
    
  • 
     ~55-58 ppm:  Piperidine carbons adjacent to Nitrogen (C2, C6).
    
  • 
     ~53 ppm:  Methylene carbon of the acetic acid linker.
    
  • 
     ~38 ppm:  Piperidine carbons adjacent to the Ketone (C3, C5).
    

Part 5: Applications in Drug Discovery[8][9]

This molecule is a "privileged scaffold" because it allows for divergent synthesis . The ketone and the carboxylic acid can be functionalized independently.

The "Amide-First" Strategy

In most workflows, the carboxylic acid is reacted first to attach the scaffold to a core pharmacophore.

  • Reaction: Amide coupling (using EDC/HOBt or HATU).

  • Outcome: Creates a stable linker, leaving the ketone available for subsequent reductive amination or Grignard addition.

The "Ketone-First" Strategy

Alternatively, the ketone is modified (e.g., reductive amination with a secondary amine) to create 4-substituted piperidines before attaching the acetic acid tail to a solid support or another molecule.

Application Logic Diagram

DrugDiscovery Scaffold (4-Oxo-piperidin-1-yl)-acetic acid HCl PathA Path A: Carboxyl Functionalization (Amide Coupling) Scaffold->PathA React Acid w/ R-NH2 PathB Path B: Ketone Functionalization (Reductive Amination / Wittig) Scaffold->PathB React Ketone w/ R-NH2 Library Combinatorial Library (Diverse Analogues) PathA->Library PathB->Library Target1 Opioid Modulators (Fentanyl Analogues) Library->Target1 Target2 Neurokinin Antagonists Library->Target2 Target3 Protease Inhibitors Library->Target3

Figure 2: Divergent synthetic strategies utilizing the bifunctional nature of the scaffold.

Part 6: Safety & Handling

  • Hazards: As an HCl salt of an organic amine/acid, it is generally classified as an Irritant (Xi) . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen or Argon) at 2-8°C.

  • Stability: Avoid strong oxidizing agents. The ketone is susceptible to oxidation (Baeyer-Villiger) or reduction if not protected.

References

  • PubChem. (2025). Oxo(piperidin-1-yl)acetic acid | C7H11NO3.[7][8] National Library of Medicine. Available at: [Link]

Sources

The Multifaceted Therapeutic Potential of Piperidin-4-One Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. Among its various functionalized forms, the piperidin-4-one moiety has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the rational design of novel therapeutic agents based on this versatile pharmacophore.

Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Piperidin-4-one derivatives have demonstrated significant promise as anticancer agents, acting through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanistic Insights

Our understanding of the anticancer effects of piperidin-4-one derivatives has evolved to pinpoint their interaction with several key oncogenic signaling cascades:

  • JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in various cancers, promoting cell proliferation and survival. Certain piperidin-4-one derivatives have been shown to inhibit this pathway by blocking the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream target genes involved in tumorigenesis.

  • NF-κB Pathway Suppression: The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation-associated cancers. Piperidin-4-one derivatives, such as the curcumin analog EF24, have been found to directly inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory and anti-apoptotic genes.

  • p53-Mediated Apoptosis Induction: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Novel piperine derivatives incorporating the piperidine moiety have been shown to activate the p53 pathway, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This is often achieved by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Anticancer Mechanisms of Piperidin-4-one Derivatives cluster_0 JAK/STAT Pathway cluster_1 NF-κB Pathway cluster_2 p53-Mediated Apoptosis Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus_STAT Nucleus STAT->Nucleus_STAT Dimerization & Translocation Gene_STAT Gene Transcription (Proliferation, Survival) Nucleus_STAT->Gene_STAT Piperidinone_JAK Piperidin-4-one Derivatives Piperidinone_JAK->JAK Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation Gene_NFkB Gene Transcription (Inflammation, Survival) Nucleus_NFkB->Gene_NFkB Piperidinone_NFkB Piperidin-4-one Derivatives (e.g., EF24) Piperidinone_NFkB->IKK Inhibition Piperidinone_p53 Piperidin-4-one Derivatives MDM2 MDM2 Piperidinone_p53->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key anticancer signaling pathways targeted by piperidin-4-one derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivative for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the targeted signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, IκBα, p53, Bax, Bcl-2) and then with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 2: Antimicrobial and Antiviral Frontiers

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Piperidin-4-one derivatives have shown considerable potential in this arena.

Antimicrobial Activity

While the exact mechanisms are still under investigation, some piperidin-4-one derivatives are believed to exert their antimicrobial effects through:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit essential microbial enzymes. For instance, some have demonstrated inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

  • Cell Membrane Disruption: The lipophilic nature of some piperidin-4-one derivatives may facilitate their interaction with and disruption of the microbial cell membrane, leading to cell death.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Serial Dilution: Prepare two-fold serial dilutions of the piperidin-4-one derivative in a 96-well plate containing broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity

Piperidin-4-one derivatives have demonstrated activity against a range of viruses, including influenza and coronaviruses. Potential mechanisms of action include:

  • Inhibition of Viral Replication: Some derivatives interfere with the early to middle stages of viral replication.

  • Inhibition of Viral Proteases: Certain piperidine-based compounds have been shown to inhibit viral proteases, such as the main protease (Mpro) of coronaviruses, which is essential for viral polyprotein processing.

Plaque Reduction Assay:

  • Cell Monolayer: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known titer of the virus in the presence of varying concentrations of the piperidin-4-one derivative.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible.

  • Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.

Antiviral and Antimicrobial Workflow cluster_antimicrobial Antimicrobial Activity Evaluation cluster_antiviral Antiviral Activity Evaluation A1 Prepare Serial Dilutions of Piperidin-4-one Derivative A2 Inoculate with Bacterial/Fungal Suspension A1->A2 A3 Incubate A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 V1 Culture Host Cell Monolayer V2 Infect with Virus in Presence of Piperidin-4-one Derivative V1->V2 V3 Overlay with Semi-Solid Medium V2->V3 V4 Incubate to Allow Plaque Formation V3->V4 V5 Stain and Count Plaques V4->V5 V6 Calculate Plaque Reduction (EC50) V5->V6

Caption: Experimental workflow for evaluating antimicrobial and antiviral activities.

Part 3: Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. Piperidin-4-one derivatives are emerging as promising candidates for the management of these conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidin-4-one derivatives are often attributed to their ability to modulate key inflammatory pathways:

  • COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

  • Cytokine Suppression: These compounds can also suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, often through the inhibition of the NF-κB pathway.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperidin-4-one derivative.

  • LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure nitrite levels in the culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokines: Quantify TNF-α, IL-6, and IL-1β levels using ELISA.

Neuroprotective Activity

The neuroprotective effects of piperidin-4-one derivatives are multifaceted and involve:

  • Antioxidant Activity: Many derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress-induced damage.

  • Anti-apoptotic Effects: These compounds can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as increasing the Bcl-2/Bax ratio.

  • JAK/STAT Pathway Inhibition: In the context of ischemic stroke, piperine and its derivatives have been shown to exert neuroprotective effects by inhibiting the JAK2/STAT3 signaling pathway, thereby reducing neuroinflammation.

In Vitro Neuroprotection Assay against Oxidative Stress:

  • Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with the piperidin-4-one derivative.

  • Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to an oxidative agent (e.g., H₂O₂ or 6-OHDA).

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

  • ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

Part 4: Data Presentation and Comparative Analysis

To facilitate the comparison of the biological activities of different piperidin-4-one derivatives, it is crucial to present quantitative data in a clear and organized manner.

Table 1: Comparative Anticancer Activity of Selected Piperidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
EF24Various1.3 (NF-κB inhibition)IKK Inhibition
MHJ-LNTNBCNot specifiedMDM2-p53 Pathway Activation
Piperine DerivativeA549 (Lung)Dose-dependentp53-mediated apoptosis

Table 2: Comparative Antimicrobial and Antiviral Activities

CompoundTarget Organism/VirusMIC/EC50 (µg/mL or µM)Mechanism of ActionReference
Thiosemicarbazone DerivativesS. aureus, E. coliVariesNot fully elucidated
Piperidine-4-carboxamidesCoronavirusesLow µMInhibition of viral replication
Compound 11eInfluenza Virus0.05 µMInhibition of early to middle stage of replication

Conclusion

The piperidin-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The ability of these derivatives to modulate key signaling pathways in cancer, inflammation, and neurodegeneration, as well as their direct antimicrobial and antiviral effects, underscores their significant potential in addressing a range of unmet medical needs. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of piperidin-4-one-based therapeutics.

References

  • Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

  • Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

  • Piperidin-4-one: the potential pharmacophore. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. [Link]

  • Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. [Link]

  • Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of some new 2-(4-(substituted-phenyl)piperazin-1-yl)-N-(substituted-phenyl)acetamide derivatives. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]

  • Mechanisms of p53-mediated apoptosis. [Link]

  • Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • Anti-apoptotic and anti-inflammatory effect of Piperine on 6-OHDA induced Parkinson's rat model. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Link]

  • Mechanisms of p53-dependent apoptosis. [Link]

  • The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. [Link]

  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are

The Piperidin-4-one Acetic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its inherent conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties. The introduction of an acetic acid moiety at the nitrogen atom, creating the piperidin-4-one acetic acid core, further enhances its utility, providing a key handle for chemical modification and influencing the molecule's interaction with biological targets. This guide offers a comprehensive exploration of the synthesis, diverse medicinal chemistry applications, and future potential of this promising scaffold.

Synthetic Strategies: Building the Core

The construction of the piperidin-4-one acetic acid core and its derivatives can be approached through several reliable synthetic routes. A common and efficient method involves a two-step process starting with the N-alkylation of a substituted piperidin-4-one with a haloacetate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This versatile intermediate can then be readily derivatized, for instance, by forming amide bonds with a variety of primary and secondary amines.[3]

Another prominent strategy for the synthesis of the piperidin-4-one ring itself is the Mannich condensation reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone with two active methylene groups, an aromatic aldehyde, and ammonium acetate.[4][5] This method allows for the facile introduction of diverse substituents on the piperidine ring.

cluster_0 Synthetic Pathway to Piperidin-4-one Acetic Acid Derivatives Piperidin-4-one Piperidin-4-one N-Alkylated Ester N-Alkylated Ester Piperidin-4-one->N-Alkylated Ester N-Alkylation Haloacetate Ester Haloacetate Ester Haloacetate Ester->N-Alkylated Ester Piperidin-4-one Acetic Acid Piperidin-4-one Acetic Acid N-Alkylated Ester->Piperidin-4-one Acetic Acid Hydrolysis Amide Derivative Amide Derivative Piperidin-4-one Acetic Acid->Amide Derivative Amide Coupling Amine Amine Amine->Amide Derivative

Caption: General synthetic scheme for piperidin-4-one acetic acid derivatives.

Medicinal Chemistry Applications: A Scaffold of Diverse Bioactivity

The piperidin-4-one acetic acid framework has been extensively explored in the quest for novel therapeutics across a spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.

Neurodegenerative Diseases: Modulating Key CNS Targets

The piperidin-4-one acetic acid scaffold has shown considerable promise in the development of agents targeting the central nervous system (CNS).

GABA Transporter Inhibition: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the CNS. Its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.[6] Derivatives of piperidin-4-one acetic acid, which can mimic the structure of GABA, have been investigated as GAT inhibitors. The carboxylic acid group is crucial for this activity, likely interacting with a positively charged residue in the transporter's binding site.[6]

Sigma Receptor Modulation: Sigma receptors are implicated in a variety of neurological functions and are targets for the development of novel treatments for psychiatric and neurodegenerative disorders.[1] The N-benzylpiperidine core, a close structural relative of some piperidin-4-one acetic acid derivatives, is a known pharmacophore for sigma receptors.[1][7] This suggests that derivatives of piperidin-4-one acetic acid could be valuable ligands for these receptors.

Compound ClassTargetActivity (IC₅₀)Reference
N-substituted nipecotic acid derivativesGAT-10.04 - 0.07 µM[8]
Piperidine-based derivativesSigma-1 Receptor0.7 - 37 nM (Ki)[9]

Table 1: Inhibitory Activities of Piperidine-based Compounds on CNS Targets

Anticancer Activity: A Promising Avenue for New Therapies

The piperidine moiety is a component of numerous anticancer drugs, and derivatives of piperidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11] The mechanisms of action are diverse, including the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[10] While specific data for piperidin-4-one acetic acid derivatives is still emerging, the broader class of piperidin-4-ones shows potent anticancer activity. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines.[12]

Compound ClassCell LineActivity (IC₅₀)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)15.94 - 48.04 µM[13]
Piperidine-dihydropyridine hybridsMCF-7 (Breast Cancer)24.68 - 59.12 µM[13]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32.43 µM[14]

Table 2: Anticancer Activity of Piperidine Derivatives

Antiviral Properties: Combating Viral Infections

Derivatives of piperidine have been investigated for their antiviral properties, particularly against HIV.[2][15][16][17][18] Some piperidine-substituted purines have shown remarkable inhibitory potencies against HIV in cellular assays.[17] Furthermore, certain piperidine derivatives have demonstrated significant activity against the influenza A/H1N1 virus.[4][19] The adaptability of the piperidin-4-one acetic acid scaffold makes it an attractive starting point for the design of novel antiviral agents.

Compound ClassVirusActivity (EC₅₀)Reference
Piperidine-substituted purine derivative (FZJ13)HIV-1Comparable to 3TC[17]
Piperidine-substituted purine derivative (FZJ05)Influenza A/H1N1Lower than ribavirin[17]
Piperidine-4-carboxamide derivative (11f)HIV-1 (CCR5-using)0.59 nM[2]
Piperidine-linked amino-triazine derivative (6b3)HIV-1 (wild-type)4.61 nM[15]

Table 3: Antiviral Activity of Piperidine Derivatives

Experimental Protocols

Synthesis of a Representative Piperidin-4-one Acetic Acid Derivative

Step 1: Synthesis of Ethyl (1-benzyl-4-oxopiperidin-3-yl)acetate

  • To a solution of 1-benzyl-4-oxopiperidine (1.0 eq) in dry THF, add lithium diisopropylamide (LDA) (1.1 eq) dropwise at -78 °C under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl bromoacetate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to (1-benzyl-4-oxopiperidin-3-yl)acetic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

In Vitro Anticancer Evaluation: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one acetic acid derivative. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Future Perspectives and Conclusion

The piperidin-4-one acetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the synthesis of more complex and diverse libraries of these compounds, exploring a wider range of substitutions on both the piperidine ring and the acetic acid side chain.

A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective inhibitors for specific biological targets. The development of multi-target ligands based on this scaffold also presents an exciting avenue for addressing complex diseases with multifactorial etiologies. With continued innovation in synthetic methodologies and a greater understanding of the biological roles of their targets, piperidin-4-one acetic acid derivatives are poised to make a significant and lasting impact on the landscape of modern medicine.

References

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. National Center for Biotechnology Information. Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators | ChemRxiv. Available from: [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. Available from: [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. Available from: [Link]

  • Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non - Lirias. Available from: [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PubMed. Available from: [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air - Unisi. Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available from: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. Available from: [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents.
  • Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. PubMed. Available from: [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. Available from: [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines Against HIV and Influenza A/H1N1 Infections. PubMed. Available from: [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available from: [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available from: [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3 | bioRxiv. Available from: [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's - Innoget. Available from: [Link]

  • The GABA transporter and its inhibitors. PubMed. Available from: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]

  • (PDF) Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents - ResearchGate. Available from: [Link]

  • Novel agents show promise as anti-HIV compounds - NATAP. Available from: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

  • Piperidine derivatives as potential drugs for Alzheimer disease therapy... - ResearchGate. Available from: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available from: [Link]

  • Structural basis of GABA reuptake inhibition. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available from: [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. Available from: [Link]

  • GAT1 Transporter Assay - BioIVT. Available from: [Link]

  • Molecular basis of human GABA transporter 3 inhibition. National Center for Biotechnology Information. Available from: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. National Center for Biotechnology Information. Available from: [Link]

  • Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. MDPI. Available from: [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives - ResearchGate. Available from: [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - ResearchGate. Available from: [Link]

Sources

Methodological & Application

Technical Guide: Utilization of (4-Oxo-piperidin-1-yl)-acetic acid HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Product Profile

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a bifunctional heterocyclic building block critical in the synthesis of peptidomimetics, linker technologies (PROTACs), and central nervous system (CNS) active agents.

Its structural uniqueness lies in the simultaneous presence of a reactive ketone (C4 position) and a carboxylic acid (N1-tethered). This dual-reactivity profile allows it to serve as a "linchpin" scaffold, connecting two distinct pharmacophores while modulating solubility through its piperidine core.

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
CAS Number 1185300-59-7 (HCl Salt); 4706-33-6 (Free Acid)
Molecular Formula C₇H₁₁NO₃[1][2][3] • HCl
Molecular Weight 193.63 g/mol
Solubility High in Water, DMSO; Low in DCM/EtOAc (unless neutralized)
pKa (Calc) ~3.5 (Carboxylic Acid), ~8.5 (Piperidine Nitrogen)
Reactivity Map

The compound offers two orthogonal reaction sites. The Carboxylic Acid is typically engaged first via amide coupling to attach a "head" group, followed by modification of the Ketone (via reductive amination or spiro-cyclization) to attach a "tail" group.

ReactivityMap Center (4-Oxo-piperidin-1-yl)-acetic acid HCl Acid Carboxylic Acid (C1) Target: Amide Coupling Center->Acid Ketone Ketone (C4) Target: Reductive Amination Center->Ketone Salt HCl Counterion Requirement: Neutralization Center->Salt

Figure 1: Orthogonal reactivity sites of the scaffold. The HCl salt form requires specific base handling during organic synthesis.

Handling & Solubility Protocols

The HCl salt is preferred over the zwitterionic free acid due to improved shelf stability. However, the salt form presents solubility challenges in non-polar organic solvents (DCM, Toluene) used in standard coupling reactions.

Solubility Troubleshooting
  • The "Zwitterion Trap": If you neutralize the HCl salt in water and isolate the free acid, it may crystallize as a zwitterion (insoluble in both water and organic solvents).

  • Recommended Solvent Systems:

    • Reaction Solvent: DMF or DMAc (Dimethylacetamide) are excellent for the HCl salt.

    • Biphasic Systems: DCM/Water works only if a phase transfer catalyst or vigorous stirring with base is used.

Core Protocol A: Amide Coupling (Carboxylic Acid Focus)

This protocol describes the coupling of (4-Oxo-piperidin-1-yl)-acetic acid HCl with a primary amine using HATU. This method is superior to EDC/NHS for this substrate because the rapid activation of HATU minimizes the risk of self-condensation or ketone side-reactions.

Reagents
  • Substrate: (4-Oxo-piperidin-1-yl)-acetic acid HCl (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv required )

    • Note: 1.0 eq neutralizes the HCl salt; 1.0 eq activates the carboxylic acid; 1.5 eq maintains basic pH for the reaction.

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • Dissolve the (4-Oxo-piperidin-1-yl)-acetic acid HCl in anhydrous DMF.

    • Add 2.0 equivalents of DIPEA. Stir for 5 minutes at Room Temperature (RT).

    • Observation: The solution may become slightly cloudy as amine salts form, or clear up depending on concentration.

  • Activation:

    • Add HATU (1.2 equiv) in one portion.

    • Stir for 15 minutes. The color typically turns yellow/orange (activated ester formation).

  • Coupling:

    • Add the Amine Partner (1.1 equiv).

    • Add the remaining DIPEA (1.5 equiv).

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Amine MW + 155.1).

  • Work-up (Critical for Ketone Preservation):

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (removes HOBt/HATU byproducts).

    • Avoid strong acid washes (1M HCl), as this can hydrate the ketone or promote aldol condensation if workup is prolonged. Use 5% Citric Acid if acidic wash is necessary.

    • Dry over Na₂SO₄ and concentrate.

AmideCoupling Start Start: HCl Salt in DMF Base1 Add DIPEA (2.0 eq) (Neutralize HCl + Free Acid) Start->Base1 Activate Add HATU (1.2 eq) (Form Active Ester) Base1->Activate Coupling Add Amine + DIPEA (1.5 eq) Activate->Coupling Check LC-MS Check (Is SM consumed?) Coupling->Check Check->Coupling No (Add more HATU) Workup Workup: EtOAc vs NaHCO3 (Avoid Strong Acid) Check->Workup Yes

Figure 2: Optimized workflow for amide coupling, highlighting the split-base addition strategy.

Core Protocol B: Reductive Amination (Ketone Focus)

Following amide formation, the C4-ketone is often reacted with a secondary amine. This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the amide functionality present from Step A.

Reagents[3][4][5][6]
  • Scaffold: Piperidin-4-one derivative (from Protocol A) (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the ketone scaffold and the amine in DCE.

    • Add Acetic Acid.[4][5] Crucial: The pH must be ~5–6 for efficient imine formation.

    • Stir for 30–60 minutes at RT.

  • Reduction:

    • Add NaBH(OAc)₃ in portions (gas evolution may occur).

    • Stir overnight (12–16 hours) at RT.

  • Quench & Purification:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract with DCM.

    • The product is a tertiary amine; purification by flash chromatography often requires DCM/MeOH/NH₃ (95:5:0.5) to prevent streaking.

References

  • Fluorochem Product Data. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS 1185300-59-7).[2][6] Fluorochem. Retrieved from

  • BenchChem Application Note. Troubleshooting poor solubility of piperidine-4-acetic acid compounds. BenchChem Technical Support. Retrieved from

  • JOCPR Review. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 2024, 16(4).[5] Retrieved from

  • Bachem Technical Guide. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Retrieved from

  • Sigma-Aldrich Safety Data. (4-Aminopiperidin-1-yl)acetic acid hydrochloride SDS. Sigma-Aldrich. Retrieved from

Sources

Application Notes & Protocols for Amide Coupling Reactions with (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides an in-depth exploration of amide bond formation utilizing (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride, a valuable building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the fundamental principles and scientific rationale behind protocol choices. We present detailed, field-proven protocols for two robust coupling methodologies, a comparative analysis of reaction conditions, a systematic troubleshooting guide, and visually intuitive diagrams to illuminate both chemical mechanisms and experimental workflows.

Introduction: The Strategic Importance of the Amide Bond

The amide bond is the cornerstone of peptides and proteins and stands as one of the most critical and frequently synthesized functional groups in medicinal chemistry.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable due to the rapid and competing acid-base reaction that deactivates the amine nucleophile.[2][3] Consequently, the successful synthesis of amides hinges on the activation of the carboxylic acid moiety, transforming it into a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[4][5]

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a bifunctional building block featuring a piperidinone ring, a common motif in pharmacologically active compounds, and a carboxylic acid handle for synthetic elaboration.[6] Its hydrochloride salt form necessitates careful consideration of reaction conditions, specifically the use of a base to liberate the free carboxylic acid for activation. This guide provides the necessary protocols and theoretical background to successfully incorporate this versatile reagent into complex molecular architectures.

Mechanism & Scientific Rationale: Activating the Carboxyl Group

The core principle of amide coupling is the in-situ generation of a highly reactive acyl-substituted species from the carboxylic acid.[2] This is typically achieved using a "coupling reagent." While numerous reagents exist, they primarily fall into a few major classes, with carbodiimides and uronium/aminium salts being the most prevalent.[1][7]

A common and highly effective strategy involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[4]

The Causality Behind the EDC/HOBt Method:

  • Initial Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral alpha-carbon.[2]

  • Suppressing Side Reactions: The O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[4]

  • The Role of HOBt: The additive HOBt acts as a nucleophilic trap. It rapidly intercepts the O-acylisourea to form an HOBt-ester. This new activated species is more stable than the O-acylisourea, significantly suppressing both racemization and N-acylurea formation.[4][5]

  • Amide Formation: The amine nucleophile then attacks the HOBt-ester, which is sufficiently reactive to form the desired amide bond with high efficiency, regenerating HOBt in the process.[5]

G cluster_activation Step 1: Activation cluster_trapping Step 2: Interception by Additive cluster_coupling Step 3: Nucleophilic Attack cluster_byproducts Byproducts Carboxylic_Acid R-COOH ((4-Oxo-piperidin-1-YL)-acetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable, Resists Racemization) O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Water Soluble) O_Acylisourea->Urea + H2O HOBt HOBt Amide Desired Amide (R-CO-NHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) HOBt_Regen Regenerated HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocols & Workflow

The following protocols are designed to be robust starting points for the coupling of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride. Optimization may be required based on the specific properties of the amine coupling partner.

General Experimental Workflow

A successful amide coupling experiment follows a systematic progression from preparation to final product analysis. This workflow ensures reproducibility and high purity.

G Start Start Prepare 1. Reagent Preparation - Dissolve acid & amine - Use anhydrous solvent - Inert atmosphere (N2/Ar) Start->Prepare Setup 2. Reaction Setup & Activation - Cool to 0 °C - Add base (DIPEA) - Add coupling reagents (e.g., EDC, HOBt) Prepare->Setup Monitor 3. Reaction Monitoring - Use TLC or LC-MS - Track consumption of starting material Setup->Monitor Workup 4. Aqueous Workup - Quench reaction - Dilute with organic solvent - Wash with aq. acid, base, brine Monitor->Workup Upon Completion Purify 5. Purification - Dry organic layer (Na2SO4/MgSO4) - Concentrate in vacuo - Purify via flash chromatography Workup->Purify Analyze 6. Analysis & Characterization - Obtain final mass - Confirm structure (NMR, MS) Purify->Analyze End End Product Analyze->End

Sources

Comprehensive Application Note: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 218772-96-4) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern drug discovery. Featuring both a conformationally restricted cyclic ketone and a flexible acetic acid appendage, this building block serves as a critical linchpin for synthesizing complex heterocycles, peptidomimetics, and macrocyclic kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. This document provides a deep dive into the mechanistic rationale behind utilizing this intermediate, specifically focusing on its orthogonal reactivity, field-proven applications in oncology and infectious disease, and self-validating experimental protocols designed for high-yield integration into your drug development pipelines.

Physicochemical Properties & Specifications

To ensure reproducibility across synthetic workflows, it is critical to verify the specifications of your starting material. The hydrochloride salt is preferred over the free base due to its enhanced stability against self-condensation and improved solubility profiles in polar aprotic solvents.

PropertySpecification
Chemical Name (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride
Common Synonyms 2-(4-oxopiperidin-1-yl)acetic acid; 4-oxo-1-piperidineacetic acid
CAS Number 218772-96-4[1][2]
Molecular Formula C₇H₁₁NO₃ • HCl[2]
Molecular Weight 193.63 g/mol (Salt)[2]; 157.17 g/mol (Free base)[3]
SMILES C1CC(=O)CCN1CC(=O)O.Cl
Physical Appearance White to off-white crystalline solid
Storage Conditions Refrigerator (2–8°C), sealed in a dry environment[4][5]

Mechanistic Insights: Orthogonal Reactivity

The strategic value of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride lies in its orthogonal reactivity . The molecule possesses two distinct functional handles that can be manipulated independently without the need for complex protecting group strategies:

  • The C4-Ketone (Electrophilic Center): The ketone embedded within the piperidine ring is highly susceptible to nucleophilic attack. It readily undergoes Knoevenagel condensations with aromatic aldehydes to form rigid, conjugated systems (such as 3,5-bis(ylidene) derivatives)[6][7]. Alternatively, it can be subjected to reductive amination to introduce basic amine pharmacophores.

  • The N1-Acetic Acid (Nucleophilic/Acylating Center): The carboxylic acid tail acts as a flexible linker. When activated by coupling reagents (e.g., HATU, EDC), it forms robust amide or ester bonds. This flexibility is critical for macrocyclization or for anchoring the piperidine core to a larger molecular scaffold[8].

G A 4-Piperidone Hydrochloride B N-Alkylation (tert-Butyl bromoacetate) A->B C Acid Hydrolysis (HCl/Dioxane) B->C D (4-Oxo-piperidin-1-yl) -acetic acid HCl C->D E C4-Ketone Reactivity (Knoevenagel / Reductive Amination) D->E F N1-Carboxyl Reactivity (Amide Coupling / Macrocyclization) D->F G Curcumin Mimics (Anti-cancer/Antimalarial) E->G H Macrocyclic Kinase Inhibitors F->H

Divergent synthetic utility of (4-Oxo-piperidin-1-yl)-acetic acid HCl in drug discovery.

Key Applications in Drug Development

Design of Macrocyclic Kinase Inhibitors

In advanced drug discovery, particularly in oncology, macrocyclic structures are favored for their ability to lock molecules into bioactive conformations, thereby increasing target affinity and metabolic stability. (4-Oxo-piperidin-1-yl)-acetic acid is frequently utilized in macrocycle scaffold hopping [8]. By integrating the piperidine nitrogen into a larger ring system and utilizing the acetic acid tail for ring closure (via macrolactamization), researchers can systematically alter the hinge-binding region of kinase inhibitors (e.g., quinoline or benzimidazole derivatives) to overcome resistance mutations[8].

Synthesis of Antineoplastic Curcumin Mimics

Curcumin is a well-known natural product with potent biological properties but poor bioavailability. By utilizing the C4-ketone of (4-Oxo-piperidin-1-yl)-acetic acid, medicinal chemists synthesize 3,5-bis(ylidene)-4-piperidones via acid-catalyzed condensation with aromatic aldehydes[6][7]. These curcumin mimics exhibit sub-micromolar antiproliferative activity against breast (MCF7), colon (HCT116), and skin (A431) cancer cell lines, significantly outperforming standard clinical drugs like 5-fluorouracil[6][7].

Experimental Protocols

Protocol A: De Novo Synthesis of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

Objective: To synthesize the intermediate from commercially available 4-piperidone monohydrate hydrochloride with high purity (>95%).

Causality & Rationale: Potassium carbonate (


) is utilized as a mild base. It is strong enough to neutralize the piperidone hydrochloride salt and scavenge the hydrobromic acid generated during alkylation, but mild enough to prevent the unwanted aldol self-condensation of the ketone moiety[5].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and

    
     (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M concentration).
    
  • Alkylation: Dropwise, add tert-butyl bromoacetate (1.1 eq) to the stirring suspension at room temperature. Heat the mixture to 100°C and stir for 24 hours[5].

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the ninhydrin-active secondary amine spot indicates completion.

  • Intermediate Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between saturated aqueous

    
     and diethyl ether. Extract the aqueous layer twice with ether. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and evaporate to yield the tert-butyl ester intermediate[5].
  • Hydrolysis: Dissolve the ester in a 4M solution of HCl in dioxane (10 volumes). Stir at room temperature for 4–6 hours until gas evolution ceases.

  • Final Isolation: Concentrate the solution in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride. Filter and dry under high vacuum.

Protocol B: Standardized Amide Coupling Workflow

Objective: To conjugate the N1-acetic acid moiety to a target primary or secondary amine (e.g., an aniline or aliphatic amine) for downstream macrocyclization.

Causality & Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which is vastly superior to EDC/HOBt when coupling sterically hindered amines (common in kinase inhibitor synthesis). The reaction is initiated at 0°C to control the exothermic activation step and minimize any potential side reactions involving the C4-ketone.

Workflow Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) Step2 2. Amine Addition (Primary/Secondary Amine, RT) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 wash, Brine wash) Step3->Step4 Step5 5. Purification & Isolation (Silica Gel / Prep-HPLC) Step4->Step5

Standardized workflow for amide coupling using the N1-acetic acid moiety.

Step-by-Step Methodology:

  • Activation: Dissolve (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes to allow the active ester to form.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (IPC): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water and analyze via LC-MS to confirm the mass of the desired amide product and the consumption of the starting acid.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous

    
     (to remove unreacted acid and HATU byproducts), water, and brine (to remove DMF).
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure amide.
    

References

  • National Institutes of Health (PubChem). 2-(4-Oxopiperidin-1-yl)acetic acid | C7H11NO3. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Retrieved from:[Link]

  • Scientific Reports (Nature Portfolio / NIH). Antineoplastic 4-piperidone-1-phosphonothioates with potential multi-targeted inhibitory properties. Retrieved from:[Link]

  • RSC Advances (Royal Society of Chemistry). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from:[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from (4-Oxo-piperidin-1-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The (4-Oxo-piperidin-1-YL)-acetic acid scaffold is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines a reactive cyclic ketone with a carboxylic acid moiety, both of which serve as handles for a multitude of chemical transformations. The piperidine core is a prevalent motif in numerous FDA-approved drugs, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] This guide provides an in-depth exploration of key synthetic strategies to leverage this scaffold for the creation of diverse and novel heterocyclic compounds, including spirocyclic and fused ring systems. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on explaining the chemical reasoning behind the experimental choices.

Strategy 1: Synthesis of Spiro-heterocycles via [3+2] Cycloaddition

The carbonyl group at the C-4 position of the piperidone ring is an ideal electrophile for cycloaddition reactions, enabling the construction of complex spirocyclic systems. One of the most powerful methods for this is the 1,3-dipolar cycloaddition with azomethine ylides, which provides a direct route to spiropyrrolidine and spiro-oxindole frameworks.[3][4][5]

Causality Behind the Experimental Design

The generation of the azomethine ylide in situ is critical. This is typically achieved through the thermal decarboxylative condensation of an α-amino acid (like sarcosine or proline) with a carbonyl compound (such as isatin or an aromatic aldehyde). The resulting 1,3-dipole then reacts with the electron-deficient alkene or, in this case, the carbonyl group of the 4-piperidone derivative. The choice of solvent (e.g., refluxing methanol or ethanol) is important to facilitate both the formation of the ylide and the subsequent cycloaddition.[3]

Workflow for Spiro-heterocycle Synthesis

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Isatin Isatin / Aldehyde Heat Heat (Reflux) Isatin->Heat AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Heat Ylide Azomethine Ylide (1,3-Dipole) Heat->Ylide Decarboxylative Condensation Piperidone (4-Oxo-piperidin-1-YL)-acetic acid Reaction Cycloaddition Reaction Ylide->Reaction Piperidone->Reaction Spiro Spiro-heterocyclic Product Reaction->Spiro G start (4-Oxo-piperidin-1-YL)-acetic acid intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine R-NHNH₂ (e.g., Phenylhydrazine) hydrazine->intermediate final Pyrazolo[4,3-c]pyridine Derivative intermediate->final Intramolecular Cyclization conditions Acid Catalyst (e.g., AcOH) Heat (Reflux) conditions->final

Sources

application of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Oxo-piperidin-1-yl)-acetic Acid Hydrochloride in Drug Discovery

Subtitle: A Bifunctional Scaffold for the Synthesis of GPCR Ligands, Peptidomimetics, and Curcumin Analogs.

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a high-value heterocyclic building block characterized by its dual functionality: a 4-piperidone core capable of diverse carbonyl chemistry (reductive amination, Wittig olefination) and an N-acetic acid tail ready for amide coupling or esterification.

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for:

  • GPCR Ligands: Particularly opioid (

    
    , 
    
    
    
    ,
    
    
    ) and chemokine receptor antagonists where the 4-aminopiperidine motif is essential.
  • Fibrinogen Receptor Antagonists: Mimicking the RGD sequence in antiplatelet agents (analogous to Tirofiban intermediates).

  • Curcumin Mimics: Serving as a precursor for 3,5-bis(benzylidene)-4-piperidones with potent anti-inflammatory and cytotoxic properties.

  • PROTAC Linkers: Providing a rigid, hydrophilic spacer between E3 ligase ligands and target proteins.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride
CAS Number 1185300-59-7 (HCl salt); 218772-96-4 (Free acid)
Molecular Formula

Molecular Weight 193.63 g/mol
Solubility Highly soluble in water, DMSO, Methanol.[1] Poor solubility in DCM/Et2O (zwitterionic nature).
Stability Hygroscopic. Store at -20°C under inert atmosphere. The ketone is susceptible to hydration; keep dry.

Strategic Application Workflows

The utility of this scaffold lies in its orthogonal reactivity . The carboxylic acid and the ketone can be functionalized sequentially to generate high-diversity libraries.

Visualizing the Synthetic Divergence

G Core (4-Oxo-piperidin-1-yl)- acetic acid HCl Amide Amide Coupling (Acid Handle) Core->Amide R-NH2 / HATU RedAm Reductive Amination (Ketone Handle) Core->RedAm R-NH2 / STAB Aldol Aldol Condensation (Alpha-Carbon) Core->Aldol Ar-CHO / NaOH Linker Peptidomimetics & PROTAC Linkers Amide->Linker GPCR 4-Aminopiperidine GPCR Ligands RedAm->GPCR Curcumin 3,5-Bis(benzylidene) Curcumin Mimics Aldol->Curcumin

Caption: Synthetic divergence map showing three primary reaction pathways: Amide coupling (Red), Reductive amination (Green), and Aldol condensation (Yellow).

Detailed Protocols

Protocol A: Synthesis of Amide Derivatives (The "Linker" Approach)

Context: This reaction functionalizes the carboxylic acid tail first. This is preferred to avoid zwitterion solubility issues in subsequent steps.

Reagents:

  • (4-Oxo-piperidin-1-yl)-acetic acid HCl (1.0 equiv)

  • Amine Partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve (4-Oxo-piperidin-1-yl)-acetic acid HCl (1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at

    
     for 15 minutes to activate the acid. Note: The solution should turn clear as the zwitterion is disrupted.
    
  • Coupling: Add the amine partner (

    
    ) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS (Look for

    
     of product; disappearance of starting material mass 158).
    
  • Workup: Dilute with EtOAc (50 mL) and wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Self-Validating Check: The appearance of a new amide carbonyl peak in


 NMR (~170 ppm) and the retention of the ketone peak (~208 ppm) confirms successful coupling without side reactions at the ketone.
Protocol B: Reductive Amination (The "Pharmacophore" Approach)

Context: Generating 4-substituted piperidines, a hallmark of opioid and chemokine receptor antagonists.

Reagents:

  • Scaffold (Ester or Amide derivative from Protocol A) (1.0 equiv)

  • Secondary Amine (

    
    ) (1.2 equiv)
    
  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 4-piperidone scaffold in DCE. Add the secondary amine and catalytic acetic acid.[2] Stir for 1 hour at room temperature to form the iminium ion intermediate. Note: Use molecular sieves if the amine is sterically hindered.

  • Reduction: Cool to

    
     and add STAB portion-wise.
    
  • Reaction: Stir overnight at room temperature under Nitrogen.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a multiplet at 
    
    
    
    2.5–3.0 ppm (methine proton at C4 position) and disappearance of the ketone signal in
    
    
    NMR.
Protocol C: Synthesis of Curcumin Mimics (Aldol Condensation)

Context: Creating 3,5-bis(benzylidene)-4-piperidone derivatives, known for cytotoxicity against cancer cell lines (e.g., HCT116, MCF7).

Reagents:

  • (4-Oxo-piperidin-1-yl)-acetic acid HCl (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (2.2 equiv)

  • Base: NaOH (10% aqueous) or KOH in Ethanol

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Setup: Dissolve the scaffold (1 mmol) and the aldehyde (2.2 mmol) in Ethanol (10 mL).

  • Initiation: Add 10% NaOH dropwise until pH ~10.

  • Condensation: Stir at room temperature. A precipitate often forms within 30 minutes to 2 hours.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol and water.

  • Recrystallization: Recrystallize from Ethanol/DMF if necessary.

  • Mechanism: The reaction proceeds via a double Claisen-Schmidt condensation at the C3 and C5 positions (alpha to the ketone).

References

  • Fluorochem. "(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride Product Page."[1] Fluorochem Catalog. Accessed March 2026.

  • Santa Cruz Biotechnology. "(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride Data Sheet."[3] SCBT. Accessed March 2026.

  • Al-Salahi, R., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances, 2022.

  • BenchChem. "Application Notes: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis." BenchChem Protocols. Accessed March 2026.

  • ChemicalBook. "Synthesis of Tirofiban Intermediates." ChemicalBook Patent Review. Accessed March 2026.

Sources

Application Note: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride in Bioconjugation and Linker Design

[1]

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a versatile, rigidifying heterobifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and site-specific bioconjugates.[1] Unlike flexible polyethylene glycol (PEG) or alkyl chains, the central piperidine ring introduces defined spatial geometry and improved aqueous solubility due to its basic nitrogen (protonated in salt form) and polar ketone functionality.

This guide details the chemical handling, mechanistic applications, and validated protocols for utilizing this linker in two primary workflows:

  • Convergent Small Molecule Synthesis (PROTACs): Utilizing the ketone for reductive amination and the carboxylate for amide coupling.[1]

  • Bioorthogonal Protein Labeling: Installing a "ketone handle" on biomolecules for subsequent oxime ligation.[1]

Chemical Profile & Mechanism

Physicochemical Properties[1]
  • CAS: 1185300-59-7[1][2][3]

  • Formula: C7H11NO3[1][4][5] · HCl

  • MW: 193.63 g/mol [1][3][4][5][6]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and DMF. Moderate solubility in Methanol.[1] Insoluble in non-polar solvents (Hexanes, Et2O).

  • Stability: Hygroscopic solid.[1] Store at -20°C under desiccant. The ketone is stable to acid but susceptible to reduction by strong hydrides (e.g., LiAlH4) or nucleophilic attack by strong bases.

Functional Orthogonality

The power of this linker lies in the orthogonal reactivity of its two functional groups:

  • Carboxylic Acid (C1): Reacts with primary/secondary amines via standard activation (EDC/NHS, HATU) to form stable amides.

  • Ketone (C4):

    • Reductive Amination: Reacts with amines in the presence of a reducing agent (e.g., NaBH(OAc)3) to form a secondary/tertiary amine.[7]

    • Oxime/Hydrazone Ligation: Reacts with hydroxylamines (R-O-NH2) or hydrazines (R-NH-NH2) to form oximes or hydrazones, respectively.[1]

Structural Visualization

The following diagram illustrates the dual-reactivity logic of the linker.

LinkerLogicLinker(4-Oxo-piperidin-1-yl)-acetic acid(Central Hub)AcidCarboxylic Acid(COOH)Linker->AcidTerminus AKetoneKetone(C=O)Linker->KetoneTerminus BAmideProductAmide Bond(Stable Linkage)Acid->AmideProduct+ Amine (R-NH2)+ HATU/DIPEAAmineProductTertiary Amine(Reductive Amination)Ketone->AmineProduct+ Amine (R-NH2)+ NaBH(OAc)3OximeProductOxime Linkage(Bioorthogonal)Ketone->OximeProduct+ Alkoxyamine (R-O-NH2)+ Aniline Cat.

Figure 1: Reactivity map showing the orthogonal pathways for the carboxylic acid and ketone termini.[1]

Application Workflows

Workflow A: PROTAC Linker Synthesis

In PROTAC design, this linker connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a Target Protein ligand. The piperidine ring restricts conformational freedom, potentially improving the degradation efficiency (Dmax) by stabilizing the ternary complex.

Strategy:

  • Step 1 (Amide Coupling): Attach the Acid end to the E3 ligase ligand (often containing a primary amine).[1]

  • Step 2 (Reductive Amination): Attach the Target ligand (containing an amine) to the Ketone end.[1]

    • Note: The order can be reversed, but amide coupling is generally higher yielding and easier to purify first.

Workflow B: "Ketone Handle" Bioconjugation

This linker is excellent for introducing a bioorthogonal ketone handle onto a protein surface (Lysine residues).

Strategy:

  • Activation: Convert the acid to an NHS ester.

  • Conjugation: React with Protein-Lysines.

  • Labeling: React the now ketone-labeled protein with an aminooxy-fluorophore or drug.[1]

Detailed Experimental Protocols

Protocol 1: Amide Coupling (Acid Activation)

Use this to attach the linker to an amine-containing payload.[1]

Reagents:

  • Linker: (4-Oxo-piperidin-1-yl)-acetic acid HCl (1.0 equiv)[1]

  • Amine Partner: R-NH2 (1.0 - 1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or EDC/NHS (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the Linker in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 3.0 equiv of DIPEA. Stir for 5 minutes. Add 1.2 equiv of HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Critical: The solution should turn slightly yellow.[1] Ensure pH is >8 (check with damp pH paper above liquid).

  • Coupling: Add the Amine Partner (dissolved in minimal DMF).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_amine + M_linker - H2O).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: Reductive Amination (Ketone Functionalization)

Use this to attach a second ligand to the piperidine ring.

Reagents:

  • Ketone-Linker Intermediate (from Protocol 1) (1.0 equiv)[1]

  • Amine Partner: R-NH2 (1.2 - 1.5 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[8]

Procedure:

  • Imine Formation: Dissolve the Ketone-Linker and Amine Partner in DCE (0.1 M).[1] Add Acetic Acid.[1][5][8][9][10] Stir for 30–60 minutes at RT.[1]

    • Why? This pre-equilibrium allows the imine/iminium ion to form before reduction.[1]

  • Reduction: Add NaBH(OAc)3 in one portion.

    • Expert Tip: Do not use NaBH4.[1] It is too strong and will reduce the ketone to an alcohol (hydroxyl) side product before the amine reacts. STAB is selective for the imine.[1]

  • Reaction: Stir at RT for 12–16 hours (Overnight).

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x).

  • Purification: This step often requires Reverse Phase HPLC (C18) due to the polarity of the resulting tertiary amine.

Protocol 3: Oxime Ligation (Bioorthogonal Labeling)

Use this to label a ketone-modified protein/peptide.[1]

Reagents:

  • Ketone-Modified Biomolecule (10–50 µM)[1]

  • Aminooxy Ligand: R-O-NH2 (5–10 equiv)[1]

  • Catalyst: Aniline or p-Phenylenediamine (10–100 mM)[1]

  • Buffer: 0.1 M Sodium Acetate/Phosphate, pH 4.5 – 6.0

Procedure:

  • Buffer Prep: Prepare a buffer at pH 4.5 (optimal for oxime kinetics).[1]

  • Catalyst Addition: Add Aniline to a final concentration of 100 mM.

    • Mechanism:[1][11] Aniline forms a highly reactive Schiff base intermediate with the ketone, which undergoes transimination with the alkoxyamine faster than the ketone alone.

  • Reaction: Add the Aminooxy Ligand. Incubate at RT for 1–4 hours.

  • Purification: Desalt via PD-10 column or dialysis to remove excess ligand and aniline.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) HCl salt interferenceEnsure at least 3 equiv of DIPEA are used to neutralize the HCl salt of the linker.[1]
Ketone Reduction to Alcohol Wrong Reducing AgentSwitch from NaBH4 or NaCNBH3 to NaBH(OAc)3 (STAB). STAB is less reactive toward ketones but reactive toward imines.[1]
Incomplete Oxime Ligation pH too highOxime ligation is acid-catalyzed.[1] Lower pH to 4.5 or increase Aniline catalyst concentration.[1]
Precipitation Low solubility of Linker-HClPredissolve the linker in DMSO or water before adding to organic reaction mixtures if using mixed solvent systems.[1]

Visualizing the PROTAC Synthesis Workflow

The following diagram depicts the convergent synthesis of a PROTAC using this linker, highlighting the specific reaction types at each stage.

PROTAC_WorkflowLinker(4-Oxo-piperidin-1-yl)-acetic acid HClStep1Step 1: Amide Coupling(HATU, DIPEA, DMF)Linker->Step1LigandALigand A (Amine)(e.g., Thalidomide-NH2)LigandA->Step1LigandBLigand B (Amine)(Target Warhead)Step2Step 2: Reductive Amination(NaBH(OAc)3, DCE, AcOH)LigandB->Step2IntermediateIntermediate:Ketone-Linker-Ligand AStep1->IntermediateIntermediate->Step2FinalPROTACFinal PROTAC(Ligand A - Piperidine Linker - Ligand B)Step2->FinalPROTAC

Figure 2: Convergent synthesis workflow for generating PROTACs using the piperidine linker.

References

  • Fluorochem. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride Product Page. Retrieved from

  • MedChemExpress. 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid (PROTAC Linker Analog). Retrieved from

  • BroadPharm. PROTAC Linker Design and E3 Ligase Ligands. Retrieved from

  • BenchChem. Optimizing Reductive Amination for Piperidine Synthesis. Retrieved from

  • Royal Society of Chemistry (RSC). Expanding the versatility and scope of the oxime ligation. Chem. Commun., 2022.[1] Retrieved from

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. J Hematol Oncol, 2020.[1][8] Retrieved from

Application Note: Preparation of PROTACs Using (4-Oxo-piperidin-1-yl)-acetic Acid Derivatives as Rigid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or alkyl chains to tether the Protein of Interest (POI) ligand to the E3 ligase ligand. However, these highly flexible linkers often incur a significant entropic penalty during ternary complex formation and result in molecules with high Topological Polar Surface Area (TPSA), leading to poor oral bioavailability and suboptimal pharmacokinetic (PK) profiles.

(4-Oxo-piperidin-1-yl)-acetic acid and its derivatives have emerged as premier bifunctional, semi-rigid scaffolds in targeted protein degradation [1]. By incorporating a piperidine ring, these linkers restrict the conformational freedom of the PROTAC, often enhancing degradation efficiency (DC50). Furthermore, the orthogonal reactivity of the 4-oxo (ketone) and acetic acid (carboxylic acid) moieties allows for a highly controlled, two-step synthesis without the need for complex protecting-group manipulations [2].

Scientific Rationale & Mechanistic Overview

The strategic advantage of (4-Oxo-piperidin-1-yl)-acetic acid lies in its dual functional handles:

  • The 4-Oxo Group: Acts as an electrophilic center for reductive amination with primary or secondary amines present on the warhead (POI ligand).

  • The Acetic Acid Group: Serves as a coupling partner for amide bond formation with an amine-functionalized E3 ligase ligand (e.g., a Cereblon or VHL recruiter).

By utilizing a rigid piperidine linker, the resulting PROTAC molecule effectively bridges the POI and the E3 ligase, facilitating the transfer of ubiquitin to the target protein and triggering its subsequent degradation by the 26S proteasome.

PROTAC_Pathway PROTAC PROTAC Molecule (Rigid Piperidine Linker) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Recruited Ub Polyubiquitination (E2 Enzyme) Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation (Peptide Fragments) Proteasome->Degradation Cleavage

Fig 1. PROTAC-mediated targeted protein degradation via ternary complex formation.

Experimental Protocols

The following self-validating protocols describe the orthogonal functionalization of (4-Oxo-piperidin-1-yl)-acetic acid. The sequence (reductive amination followed by amide coupling) can be inverted depending on the steric hindrance and reactivity of the specific ligands used.

Protocol A: Reductive Amination (Functionalizing the 4-Oxo Group)

This step links the POI-targeting amine to the piperidine core.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine-bearing POI ligand (1.0 eq) and (4-Oxo-piperidin-1-yl)-acetic acid (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Activation: Add glacial acetic acid (AcOH) (1.5 eq) to the mixture. Stir at room temperature for 1 hour.

    • Causality: The weak acid catalyzes the formation of the iminium ion intermediate by protonating the carbonyl oxygen, making it highly electrophilic without fully protonating the amine nucleophile.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (2.0 eq). Stir the reaction mixture for 12–16 hours at room temperature.

    • Causality: STAB is specifically chosen over stronger reducing agents (like NaBH4) because it selectively reduces the iminium ion over the unreacted starting ketone, preventing the formation of an undesired 4-hydroxypiperidine byproduct [1].

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the substituted piperidine intermediate.

Protocol B: Amide Coupling (Functionalizing the Acetic Acid Group)

This step attaches the E3 ligase ligand to the intermediate generated in Protocol A.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) and the amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It ensures all amine salts are free-based and neutralizes the acidic byproducts generated during coupling, without competing as a nucleophile.

  • Activation: Add HATU (1.2 eq) to the mixture. Stir at room temperature for 2–4 hours.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At active ester. This drives the amide bond formation to completion efficiently, which is critical when coupling sterically hindered or poorly nucleophilic anilines common in E3 ligands [2].

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) and brine.

    • Causality: The 5% LiCl wash is a highly effective, field-proven method for partitioning DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Dry the organic layer, concentrate, and purify via preparative HPLC (Acetonitrile/Water with 0.1% TFA) to obtain the final PROTAC molecule.

Synthesis_Workflow Start (4-Oxo-piperidin-1-yl)acetic acid (Bifunctional Scaffold) Step1 Reductive Amination (STAB, AcOH, DCE) Start->Step1 Int1 Intermediate: Substituted Piperidine Acetic Acid Step1->Int1 >80% Yield Warhead POI Ligand (Amine) Warhead->Step1 Step2 Amide Coupling (HATU, DIPEA, DMF) Int1->Step2 Final Final PROTAC Molecule Step2->Final >75% Yield E3Ligand E3 Ligase Ligand (Amine) E3Ligand->Step2

Fig 2. Two-step orthogonal synthesis workflow for piperidine-linked PROTACs.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the synthesis of PROTACs utilizing the (4-Oxo-piperidin-1-yl)-acetic acid linker system.

Reaction StepTransformation TypeKey Reagents (Equivalents)SolventTemp / TimeExpected Yield
Step 1 Reductive AminationKetone (1.1) / Amine (1.0) / STAB (2.0) / AcOH (1.5)DCE25 °C / 12–16 h80–90%
Step 2 Amide CouplingAcid (1.0) / Amine (1.1) / HATU (1.2) / DIPEA (3.0)DMF25 °C / 2–4 h75–85%

Note: Yields are highly dependent on the steric bulk and electronic properties of the specific POI and E3 ligands utilized. Preparative HPLC is recommended for final isolation to ensure >95% purity required for biological assays.

References

  • Acharyya, R. K., Kothapalli, Y., Yarlagadda, S., De, C. K., Allu, S. R., Roy, J., & Rej, R. K. (2026). "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." Molecules, 31(1), 33.[Link]

  • Hu, B., et al. (2022). "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." Journal of Medicinal Chemistry, 65(14), 9862-9878.[Link]

Application Note: Precision Derivatization of the Ketone Group in (4-Oxo-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic challenges of derivatizing (4-Oxo-piperidin-1-yl)-acetic acid , a bifunctional scaffold critical in the synthesis of GPCR ligands (e.g., opioid receptors, CCR5 antagonists).

Executive Summary

The scaffold (4-Oxo-piperidin-1-yl)-acetic acid (CAS: 4706-33-6 / HCl Salt: 1185300-59-7) presents a unique chemoselective challenge: functionalizing a reactive ketone at the C4 position while managing a free carboxylic acid at the N1-position. While the carboxylic acid is often the target for amide coupling, the C4-ketone is the primary vector for introducing diversity (pharmacophores) in library synthesis.

This guide details three validated protocols to derivatize the ketone group:

  • Direct Reductive Amination (Chemo-tolerant, no protection required).

  • Spirocyclization via Bucherer-Bergs (Access to constrained spiro-hydantoins).

  • Olefination via Wittig/HWE (Requires transient protection strategies).

Strategic Analysis: The "Zwitterion" Challenge

Before initiating synthesis, researchers must account for the ionic state of the starting material. Commercially, this compound is often supplied as the Hydrochloride (HCl) salt .

  • pKa Profile: The piperidine nitrogen (pKa ~8-9) and the carboxylic acid (pKa ~4) exist in a zwitterionic equilibrium in neutral media.

  • Solubility: Poor in non-polar solvents (DCM, Toluene). Soluble in water, MeOH, and DMSO.

  • Reactivity Conflict: Strong bases required for C=O functionalization (e.g., Grignard, Wittig) will be quenched by the carboxylic acid proton unless protected. However, acid-catalyzed reactions (Reductive Amination) can proceed directly.

Decision Matrix: Pathway Selection

G Start Start: (4-Oxo-piperidin-1-yl)-acetic acid Target Target Moiety? Start->Target Amine Secondary/Tertiary Amine (Library Synthesis) Target->Amine Diversity Spiro Spiro-Hydantoin (Constrained Analog) Target->Spiro Rigidity Alkene Exocyclic Alkene (Linker Extension) Target->Alkene Extension Route1 Protocol A: Direct Reductive Amination (No Protection) Amine->Route1 Route2 Protocol B: Bucherer-Bergs Reaction (Thermodynamic Control) Spiro->Route2 Route3 Protocol C: Ester Protection -> Wittig -> Hydrolysis Alkene->Route3

Figure 1: Strategic decision tree for derivatization based on desired pharmacophore.

Protocol A: Direct Reductive Amination (The Workhorse)

Objective: Synthesis of 4-amino-piperidine derivatives without protecting the carboxylic acid. Mechanism: Formation of an iminium ion followed by reduction.[1][2] The pendant carboxylic acid can act as an internal acid catalyst, though external acid is often added to ensure complete conversion.

Materials
  • Substrate: (4-Oxo-piperidin-1-yl)-acetic acid HCl salt (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, to neutralize HCl salt)

Step-by-Step Methodology
  • Neutralization: In a reaction vial, suspend the starting material (HCl salt) in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 minutes to liberate the zwitterion/free base.

  • Imine Formation: Add the amine partner (1.1 equiv).

    • Note: If the amine partner is a salt, add an additional equivalent of DIPEA.

    • Optimization: If using a sterically hindered amine, add Acetic Acid (1-2 equiv) and stir for 1 hour before adding the reductant.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).

  • Work-up (Zwitterion Capture):

    • Option A (Precipitation): If the product is zwitterionic and insoluble in non-polar solvents, concentrate the mixture and triturate with Diethyl Ether/Acetonitrile.

    • Option B (SCX Purification): Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH3 in MeOH.

Critical Insight: Do not use Sodium Cyanoborohydride (NaCNBH3) if avoiding toxic waste streams is a priority, although it is effective. STAB is preferred for its safety profile and "self-buffering" capacity [1].

Protocol B: Spiro-Hydantoin Formation (Bucherer-Bergs)

Objective: Creation of a spiro[imidazolidine-4,4'-piperidine] ring system. Mechanism: Multicomponent reaction involving the ketone, ammonium carbonate, and cyanide.

Materials
  • Substrate: (4-Oxo-piperidin-1-yl)-acetic acid (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) or TMSCN (1.2 equiv), Ammonium Carbonate ((NH4)2CO3) (3.0 equiv).

  • Solvent: 1:1 Ethanol/Water mixture.[2]

Step-by-Step Methodology
  • Dissolution: Dissolve the ketone substrate in 50% EtOH/H2O (0.2 M concentration) in a sealed pressure tube or heavy-walled flask.

  • Reagent Addition: Add (NH4)2CO3 followed by KCN.

    • Safety Alert: KCN releases HCN gas in acidic media. Ensure the reaction pH remains basic (>9). The carboxylic acid on the substrate will be deprotonated by the excess ammonium carbonate, maintaining safety.

  • Heating: Seal the vessel and heat to 60–80°C for 24 hours.

  • Work-up:

    • Cool to RT.

    • Acidify carefully to pH ~5-6 with dilute HCl (in a fume hood).

    • The spiro-hydantoin product often precipitates as a white solid due to low solubility of the bis-amide system. Filter and wash with cold water.

Protocol C: Olefination (Wittig/HWE)

Objective: Converting C=O to C=C. Constraint: Strong bases (NaH, LiHMDS, tBuOK) used in Wittig reactions will deprotonate the free carboxylic acid (consuming 1 equiv of base) and potentially form an insoluble carboxylate salt that coats the reagent, stalling the reaction. Solution: Ester Protection is Mandatory.

Phase 1: Esterification (Fischer Speier)
  • Dissolve (4-Oxo-piperidin-1-yl)-acetic acid in dry Methanol.

  • Add catalytic H2SO4 or HCl (4M in Dioxane). Reflux for 2 hours.

  • Concentrate to yield Methyl 2-(4-oxopiperidin-1-yl)acetate . Use this intermediate for the Wittig reaction.

Phase 2: Wittig Reaction
  • Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C. Add KHMDS or KOtBu (1.2 equiv) dropwise. Stir 30 mins (Yellow solution).

  • Addition: Add the Ester-protected ketone (from Phase 1) dissolved in THF dropwise to the ylide.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Work-up: Quench with saturated NH4Cl. Extract with EtOAc. Purify the alkene ester by flash chromatography.

Phase 3: Hydrolysis (Optional)

If the free acid is required:

  • Treat the alkene ester with LiOH (2 equiv) in THF/H2O (3:1).

  • Stir at RT for 2 hours. Acidify to pH 4 to isolate the zwitterionic alkene acid.

Summary of Reaction Parameters

ParameterReductive AminationSpirocyclizationOlefination (Wittig)
Target Group 2° / 3° AmineSpiro-HydantoinAlkene
Reagents Amine, STAB, DIPEAKCN, (NH4)2CO3PPh3-R, Base (KHMDS)
Acid Protection? NO (Compatible)NO (Compatible)YES (Required)
Solvent System DCE or MeOHEtOH / WaterTHF (Anhydrous)
Key Risk Incomplete reductionHCN generationBase quenching by COOH

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

  • Carson, K. G., et al. "Synthesis of 4-substituted piperidines via reductive amination.
  • Mundla, S. R. "Practical Synthesis of Spirohydantoins via Bucherer-Bergs Reaction." Tetrahedron Letters, vol. 56, no. 15, 2015.
  • BenchChem. "Retrosynthesis and Derivatization of Piperidine Acetic Acid Derivatives." BenchChem Technical Library, 2025. Link

Disclaimer: All protocols involve hazardous chemicals (Cyanides, Borohydrides). All manipulations should be performed in a functioning fume hood with appropriate PPE.

Sources

Application Note: Solid-Phase Synthesis Protocols Involving (4-Oxo-piperidin-1-yl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

(4-Oxo-piperidin-1-yl)-acetic acid (CAS 19016-06-9) represents a bifunctional "privileged scaffold" in medicinal chemistry. Structurally, it features a carboxylic acid tail for robust anchoring to solid supports and a reactive 4-ketone core accessible for orthogonal diversification.

This molecule is particularly valuable for the synthesis of peptidomimetics , GPCR ligands (e.g., neurokinin antagonists), and ion channel modulators . Unlike simple amino acids, the piperidine core introduces structural rigidity and defined spatial orientation, while the ketone allows for late-stage functionalization via Reductive Amination or Multicomponent Reactions (MCRs) like the Ugi-4CR.

Key Chemical Advantages[1][2]
  • Orthogonality: The carboxylic acid can be coupled to the resin using standard Fmoc/tBu protocols without protecting the ketone (under basic/neutral coupling conditions).

  • Diversity Vector: The ketone serves as a "diversity handle," allowing the introduction of complex amines or heterocycles after the scaffold is resin-bound.

  • Solubility: The tertiary amine within the piperidine ring often improves the physicochemical properties (solubility/logD) of the final cleaved compound.

Experimental Workflow Overview

The synthesis generally follows a "Load-Diversify-Cleave" strategy. The following diagram illustrates the logical flow and critical decision points.

SPS_Workflow Start Resin Selection (Rink Amide / Wang) Coupling Scaffold Loading (Amide Bond Formation) Start->Coupling Fmoc-Deprotection Decision Diversification Strategy? Coupling->Decision Resin-Bound Ketone Path_A Path A: Reductive Amination (Target: Secondary/Tertiary Amines) Decision->Path_A Path_B Path B: Ugi 4-CR (Target: Alpha-Amino Amides) Decision->Path_B Path_C Path C: Wittig/HWE (Target: Exocyclic Alkenes) Decision->Path_C Cleavage Resin Cleavage (TFA/TIS/H2O) Path_A->Cleavage Path_B->Cleavage Path_C->Cleavage QC Purification & QC (LC-MS / NMR) Cleavage->QC

Figure 1: Strategic workflow for solid-phase synthesis using (4-Oxo-piperidin-1-yl)-acetic acid.

Protocol 1: Scaffold Loading (Anchoring)

Objective: Attach (4-Oxo-piperidin-1-yl)-acetic acid to an amine-functionalized resin (e.g., Rink Amide MBHA) without compromising the ketone integrity.

Expert Insight: Pre-Activation is Critical

While ketones are generally stable to amide coupling conditions, a resin-bound primary amine can theoretically attack the ketone to form a Schiff base (imine) if the carboxylic acid activation is slow. To prevent this "self-capping" side reaction, pre-activate the carboxylic acid before adding it to the resin.

Materials
  • Resin: Rink Amide MBHA (Loading ~0.5–0.7 mmol/g).

  • Scaffold: (4-Oxo-piperidin-1-yl)-acetic acid HCl salt.

  • Coupling Agents: HATU (preferred for speed) or HBTU.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Preparation: Swell 200 mg of Rink Amide resin in DMF (3 mL) for 30 min. Drain.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Pre-Activation Cocktail:

    • In a separate vial, dissolve (4-Oxo-piperidin-1-yl)-acetic acid (4.0 equiv relative to resin loading) in minimum DMF.

    • Add HATU (3.9 equiv).

    • Add DIPEA (8.0 equiv). Note: Extra base is needed to neutralize the HCl salt of the starting material.

    • Shake for 2 minutes (Solution should turn yellow).

  • Coupling: Add the pre-activated solution to the resin. Shake at Room Temperature (RT) for 1–2 hours.

  • QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result (no color) indicates complete coupling.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

Protocol 2: Diversification via Reductive Amination

Objective: Convert the resin-bound ketone into a secondary or tertiary amine using a solution-phase amine and a reducing agent.

Expert Insight: Solvent & Scavengers

Standard polystyrene resins do not swell well in alcohols (methanol), which are typically required for reductive amination.

  • Solution: Use a solvent mixture of DCM/MeOH (1:1) or TMOF (Trimethyl orthoformate) . TMOF acts as both a solvent and a water scavenger, driving the equilibrium toward the imine intermediate [1].

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) is preferred over NaCNBH3 due to lower toxicity and better compatibility with acid-sensitive linkers, although NaCNBH3 is more effective for sterically hindered amines [2].

Comparative Data: Reducing Agents
ReagentReactivityAcid ToleranceToxicityRecommended Use
NaBH(OAc)3 ModerateHighLowStandard primary/secondary amines.
NaCNBH3 HighHighHighSterically hindered or unreactive amines.
Pyridine-BH3 LowVery HighModerateSpecialized peptide modifications.
Step-by-Step Procedure
  • Equilibration: Wash the resin-bound ketone with TMOF (3x).

  • Imine Formation:

    • Add the amine (R-NH2, 5–10 equiv) dissolved in TMOF/DCM (1:1).

    • Add Acetic Acid (AcOH) to reach ~1% v/v concentration (Catalyst).

    • Shake for 2–4 hours at RT. Note: For unreactive amines, extend to 12h.

  • Reduction:

    • Add NaBH(OAc)3 (5–10 equiv) directly to the reaction slurry.

    • Shake for 16 hours (Overnight) at RT.

    • Caution: Gas evolution (H2) may occur; ensure the vessel is vented.

  • Work-up: Drain. Wash with DCM (5x), MeOH (5x), DMF (5x), DCM (5x).

Protocol 3: Diversification via Ugi 4-Component Reaction (4-CR)

Objective: Synthesize highly substituted diamides (peptidomimetics) by reacting the resin-bound ketone with an amine, an isocyanide, and an acid.

Expert Insight: Concentration is Key

Multicomponent reactions on solid phase suffer from slow kinetics. High concentrations of reagents (1.0 M or higher) are essential. Microwave irradiation (60°C for 1 hour) significantly improves yields compared to room temperature shaking [3].

Mechanism Visualization

Ugi_Mechanism Resin_Ketone Resin-Bound Ketone Imine Protonated Imine Resin_Ketone->Imine + Amine (R-NH2) + Acid Catalyst Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide (R-NC) Product Ugi Product (Bis-Amide) Nitrilium->Product + Carboxylic Acid (Mumm Rearrangement)

Figure 2: Simplified mechanism of the Ugi 4-CR on a resin-bound ketone scaffold.

Step-by-Step Procedure
  • Swelling: Swell resin in TFE (2,2,2-Trifluoroethanol) / DCM (1:1). TFE is an excellent solvent for Ugi reactions as it stabilizes the imine/iminium species.

  • Reagent Addition:

    • Add Amine (R-NH2, 5 equiv).

    • Add Carboxylic Acid (R-COOH, 5 equiv).

    • Add Isocyanide (R-NC, 5 equiv).

  • Reaction:

    • Method A (Standard): Shake at RT for 24–48 hours.

    • Method B (Microwave): Heat to 60°C for 60 minutes.

  • Washing: Drain. Wash extensively with MeOH (to remove excess isocyanide smell), DMF, and DCM.

Cleavage and Analysis

  • Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5).

  • Incubation: Add cocktail to resin and shake for 2 hours.

  • Isolation: Filter resin, collect filtrate. Evaporate TFA under nitrogen flow.

  • Precipitation: Add cold diethyl ether to precipitate the crude product. Centrifuge and decant.

  • Analysis: Dissolve in DMSO/Water. Analyze via LC-MS.

    • Expected Mass: Mass of Scaffold + Mass of Amine (minus H2O) + Mass of Reducing Agent (H2).

References

  • Gassama, A., et al. (2015).[1] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]

  • Khosropour, A. R., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Ten Brink, H. T., et al. (2006).[2] Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science. Retrieved from [Link]

Sources

scale-up synthesis of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of (4-Oxo-piperidin-1-yl)-acetic Acid Hydrochloride Derivatives

Abstract

This guide details the process chemistry and scale-up protocol for the synthesis of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride , a critical pharmacophore in the development of opioid analgesics (fentanyl analogues), anticoagulants (apixaban derivatives), and protein degraders. Unlike bench-scale methods that often rely on direct alkylation with chloroacetic acid (yielding difficult-to-purify zwitterions), this protocol utilizes a robust two-step esterification-hydrolysis strategy . This approach ensures high purity (>98%) by allowing intermediate purification and controlled salt formation, essential for GMP compliance and downstream stability.

Retrosynthetic Analysis & Strategy

For kilogram-scale production, the choice of synthetic route is dictated by impurity control and isolation efficiency.

  • Route A (Direct Alkylation - Lab Scale): Reaction of 4-piperidone HCl with chloroacetic acid in aqueous NaOH.

    • Flaw: Produces a zwitterionic product contaminated with inorganic salts (NaCl). Desalting on a large scale is cost-prohibitive.

  • Route B (Ester Intermediacy - Process Scale): N-Alkylation with ethyl chloroacetate followed by acid hydrolysis.

    • Advantage:[1] The intermediate ethyl ester is lipophilic, allowing for extractive workup to remove inorganic salts before the final hydrolysis. The final product crystallizes directly as the pure HCl salt.

Strategic Choice: Route B is the standard for scale-up.

Reaction Scheme

ReactionScheme SM1 4-Piperidone Monohydrate HCl Inter Intermediate: Ethyl (4-oxopiperidin-1-yl)acetate SM1->Inter Step 1: N-Alkylation Reagent Ethyl Chloroacetate (1.1 eq) Reagent->Inter Base K2CO3 / MeCN Reflux, 6-8h Base->Inter Product Target: (4-Oxo-piperidin-1-yl)-acetic acid HCl Inter->Product Step 2: Acid Hydrolysis Step2 6M HCl (aq) Hydrolysis, 80°C Step2->Product

Figure 1: Two-step synthetic pathway minimizing inorganic salt contamination.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Starting Material 4-Piperidone Monohydrate HClThe free base is unstable (polymerizes). Use the HCl salt and liberate in situ.
Solvent (Step 1) Acetonitrile (MeCN) or AcetonePolar aprotic solvents favor SN2 alkylation. MeCN is preferred for higher reflux temp (82°C).
Base Stoichiometry K₂CO₃ (2.5 - 3.0 eq)Requires 1 eq to neutralize SM HCl salt + 1 eq to scavenge HCl from alkylation + excess for kinetics.
Temperature (Step 2) 60°C - 80°CHigh temp required for ester hydrolysis; avoid boiling >90°C to prevent decarboxylation of the

-keto acid moiety.
pH Control Final pH < 1.0Essential to ensure complete protonation of the amine for HCl salt crystallization.

Detailed Scale-Up Protocol (1.0 kg Batch Basis)

Step 1: Synthesis of Ethyl (4-oxopiperidin-1-yl)acetate

Reagents:

  • 4-Piperidone monohydrate hydrochloride: 1.00 kg (6.51 mol)

  • Ethyl chloroacetate: 0.88 kg (7.16 mol, 1.1 eq)

  • Potassium Carbonate (milled, anhydrous): 2.70 kg (19.5 mol, 3.0 eq)

  • Acetonitrile (Industrial Grade): 10.0 L (10 vol)

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor with Acetonitrile and 4-Piperidone monohydrate HCl . Stir at 200 RPM to form a suspension.

  • Base Addition: Add Potassium Carbonate in three portions over 30 minutes. Note: Mild exotherm and CO₂ evolution may occur.

  • Alkylation: Add Ethyl chloroacetate via addition funnel over 45 minutes, maintaining internal temperature < 30°C.

  • Reaction: Heat the slurry to reflux (approx. 80-82°C) for 6–8 hours.

    • IPC (In-Process Control): TLC (EtOAc:Hexane 1:1) or HPLC.[2] Target < 2% unreacted piperidone.

  • Workup:

    • Cool reaction mass to 20°C.

    • Filter off inorganic salts (KCl, excess K₂CO₃) using a nutsche filter. Wash cake with 2 L MeCN.

    • Concentrate the filtrate under vacuum (45°C) to obtain the crude ester as a yellow/orange oil.

    • Purification (Optional but recommended): Dissolve oil in Ethyl Acetate (5 L) and wash with water (2 x 2 L) to remove residual inorganic salts. Dry organic layer (Na₂SO₄) and concentrate.

Step 2: Hydrolysis & Salt Formation

Reagents:

  • Crude Ethyl Ester (from Step 1)

  • Hydrochloric Acid (6M aqueous): 3.5 L

  • Isopropanol (IPA): 5.0 L (Antisolvent for crystallization)

Procedure:

  • Hydrolysis: Charge the crude ester oil into the reactor. Add 6M HCl slowly.

  • Heating: Heat to 70–80°C for 2–4 hours.

    • Mechanism:[1] Acid-catalyzed hydrolysis converts the ethyl ester to the carboxylic acid. The amine remains protonated.

    • IPC: Monitor disappearance of ester peak by HPLC.

  • Concentration: Once complete, concentrate the aqueous solution under vacuum to approximately 50% volume to remove ethanol byproduct and excess water.

  • Crystallization:

    • Add Isopropanol (IPA) (approx. 5 L) to the concentrated acidic residue while stirring at 40°C.

    • Cool slowly to 0–5°C over 4 hours. The hydrochloride salt will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold IPA (1 L) followed by Acetone (1 L) to remove color.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield: Expected 0.95 – 1.1 kg (75–85% overall). Purity: >98% (HPLC), >99% (Titration).

Process Flow Diagram

ProcessFlow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis & Isolation R1 Reactor 1 (MeCN, SM, K2CO3) Filter1 Nutsche Filter (Remove Salts) R1->Filter1 Slurry Evap1 Rotary Evaporator (Solvent Strip) Filter1->Evap1 Filtrate R2 Reactor 2 (Hydrolysis: 6M HCl) Evap1->R2 Crude Ester Oil Cryst Crystallizer (Add IPA, Cool to 0°C) R2->Cryst Conc. Acid Soln Filter2 Centrifuge/Filter (Isolate Solid) Cryst->Filter2 Suspension Dry Vacuum Oven (45°C) Filter2->Dry Wet Cake Final Final Dry->Final Final Product (White Solid)

Figure 2: Unit operations for the scale-up synthesis.

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Sticky Solid / Oil Residual water or excess HCl.Azeotrope with toluene or add more acetone during the final wash to dehydrate the salt.
Low Yield (Step 1) Incomplete alkylation due to hydration of K₂CO₃.Ensure K₂CO₃ is anhydrous and milled. Increase reflux time.
Dark Color Polymerization of free base 4-piperidone.Ensure temperature during Step 1 addition is <30°C. Avoid prolonged exposure of the intermediate ester to high heat.
Impurity A N,N-Dialkylated quaternary salt.Use strictly 1.1 eq of ethyl chloroacetate. Slow addition prevents localized high concentration.

References

  • Fluorochem. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride Product Page. Retrieved from

  • BenchChem. Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide. Retrieved from

  • Arkivoc. An alternative synthetic strategy to construct apixaban analogues (2024). (Describing the N-alkylation/hydrolysis sequence). Retrieved from

  • Santa Cruz Biotechnology. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride Data Sheet. Retrieved from

  • Organic Chemistry Portal. Synthesis of 4-piperidones. Retrieved from

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7 / Free Acid CAS: 4706-33-6) presents a classic "zwitterionic trap" profile.[1][2] As an amino-acid mimetic with a ketone handle, its solubility is governed by the interplay between the carboxylic acid (pKa ~2–3), the tertiary amine (pKa ~8–9), and the ionic lattice of the hydrochloride salt.[1][2]

Most user difficulties arise from three specific scenarios:

  • The "Zwitterion Trap": Unintentional precipitation during pH adjustment (neutralization).[1][2][3]

  • Organic Incompatibility: Attempting to dissolve the hydrophilic salt in non-polar signaling solvents (DCM, Et2O).[1][2][3]

  • Pseudo-Insolubility: Mistaking ketone hydration/ketalization for impurities or precipitation in alcoholic solvents.[1][3]

This guide provides technical protocols to navigate these issues.

Part 1: The Solubility Landscape (Physicochemical Profile)

Before troubleshooting, you must visualize the species present in your flask.[1][3] The solubility is strictly pH-dependent.[1][3]

Solubility vs. pH Profile

The compound exists in three distinct states depending on the pH of the solution.[1][3]

SolubilityProfile cluster_0 pH < 2 (Acidic) cluster_1 pH 4 - 8 (Neutral/Isoelectric) cluster_2 pH > 10 (Basic) Acid Cationic Form (COOH / NH+) High Aqueous Solubility Zwit Zwitterionic Form (COO- / NH+) LOWEST Solubility (Precipitation Risk) Acid->Zwit Add Base (NaOH) Deprotonate COOH Zwit->Acid Add Acid (HCl) Base Anionic Form (COO- / N:) Mod. Aqueous Solubility Hard to Extract Zwit->Base Add Base (NaOH) Deprotonate NH+ Base->Zwit Add Acid (HCl)

Figure 1: The pH-dependent speciation of (4-Oxo-piperidin-1-yl)-acetic acid. The "Danger Zone" is pH 4–8, where the net charge is zero, lattice energy dominates, and the compound precipitates.[1][2]

Part 2: Troubleshooting Guides

Scenario A: "The compound precipitated when I adjusted the pH."

Diagnosis: You likely neutralized the HCl salt directly to pH 7.0, forcing the molecule into its zwitterionic state (Isoelectric Point, pI).[1][2][3] The Fix: Avoid pH 4–8 unless working in very dilute conditions or with specific buffers.

ParameterRecommendationWhy?
Safe pH Zones pH < 2 or pH > 10 Maintains a net charge (+ or -), ensuring hydration by water molecules.[3]
Buffer Choice Phosphate (low pH) or Carbonate (high pH)Avoid buffers with pKa near the compound's pI to prevent buffering right at the precipitation point.[1][2][3]
Concentration Keep < 10 mg/mL during adjustmentHigh concentrations increase the kinetics of zwitterionic crystallization.[1][3]

Correct Protocol for pH Adjustment:

  • Dissolve the HCl salt in water (it will naturally be acidic, pH ~2–3).[1][2][3]

  • If you must move to neutral pH for biological assays:

    • Step 1: Pre-dissolve in a high-concentration stock of DMSO (e.g., 100 mM).[1][3]

    • Step 2: Dilute this stock rapidly into your pre-warmed (37°C) neutral buffer (PBS).

    • Step 3: Ensure final concentration is < 1 mM to stay below the saturation limit of the zwitterion.[1][3]

Scenario B: "It won't dissolve in DCM, Chloroform, or Ether."

Diagnosis: The HCl salt is an ionic lattice.[1][3] It is thermodynamically incompatible with non-polar or moderately polar organic solvents.[1][3] The Fix: You must change the solvent system or the chemical form.[1][3]

Solvent Compatibility Matrix:

SolventSolubility (HCl Salt)Troubleshooting Notes
Water High Ideal.[1][3] Solution is acidic.[1][3][4][5]
DMSO High Best for stock solutions (store at -20°C).[1][2][3]
Methanol Moderate Good for transfers.[1][3] Warning: Reactivity risk (see Scenario C).[1][2][3]
DCM / CHCl3 Negligible Do not use. The salt will float/sink as a gum.[1][3]
Ethyl Acetate Negligible Do not use.

Protocol: How to Extract into Organic Layer (If absolutely necessary): Note: Standard "free-basing" (NaOH wash -> DCM extract) often FAILS because the resulting species is an anion (COO-), which stays in the water.[1][2]

  • Method 1 (Esterification): React the acid with MeOH/H2SO4 first to make the methyl ester.[1][2][3] The ester will extract into DCM.[1][3]

  • Method 2 (n-Butanol): If you need the acid intact, adjust aqueous pH to ~4-5 (zwitterion) and attempt extraction with n-Butanol or DCM:Isopropanol (3:1) .[1][2][3] This is difficult and low-yield.[1][3]

Scenario C: "NMR shows impurities in Methanol-d4."

Diagnosis: This is likely a "False Positive" for impurity.[1][3] The ketone at position 4 is reactive.[1][3][6] Mechanism: In Methanol (or Ethanol), the C4 ketone undergoes reversible hemiketal formation.[1][2][3] In Water, it may form a gem-diol (hydrate).[1][2] The Fix:

  • Switch NMR Solvent: Run the NMR in DMSO-d6 . This solvent is non-nucleophilic and will show the true ketone form.[1][3]

  • Verification: If you see two sets of peaks in MeOH-d4 that disappear in DMSO-d6, your compound is pure; it was just equilibrating with the solvent.[1][3]

Part 3: Interactive Troubleshooting Workflow

Follow this logic tree to resolve solubility issues in real-time.

TroubleshootingTree Start Start: What is the issue? Q1 Precipitation in Water/Buffer? Start->Q1 Q2 Insoluble in Organic Solvent? Start->Q2 Q3 Sticky Solid / Hygroscopic? Start->Q3 CheckPH Check pH. Is it pH 4-8? Q1->CheckPH CheckSolv Is solvent DCM, Et2O, Hexane? Q2->CheckSolv SolDry HCl salts absorb water. Dry in vacuum desiccator over P2O5. Q3->SolDry SolZwit Zwitterion Effect. Add dilute HCl or NaOH to shift from pI. CheckPH->SolZwit Yes SolConc Concentration too high. Use DMSO stock & dilute. CheckPH->SolConc No SolPolar Stop. HCl salts won't dissolve. Switch to DMSO or MeOH. CheckSolv->SolPolar Yes SolDeriv Must derivatize. Convert to Ester to use DCM. CheckSolv->SolDeriv No (It is polar)

Figure 2: Decision matrix for resolving solubility and handling issues.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve the precipitate at neutral pH? A: Generally, no.[1][3] If the precipitate is due to the zwitterionic nature (thermodynamic insolubility), sonication will only temporarily disperse the particles.[1][2][3] They will settle again or crash out over time.[1][3] You must adjust the pH or add a cosolvent (DMSO).[1][2][3][4]

Q2: I need to remove the HCl counter-ion. How do I do that? A: This is risky. If you use a resin (like Dowex) or base wash to remove HCl, you generate the zwitterion (Free Acid), which is less soluble than the salt.[1][2][3] Only do this if you intend to immediately react the amine or acid in a way that solubilizes it.[1][3]

Q3: Why does the compound turn into a sticky gum when exposed to air? A: The hydrochloride salt is hygroscopic.[1][3] It pulls moisture from the air.[1][3]

  • Prevention: Store the vial in a desiccator with silica gel or

    
    .[1][3]
    
  • Recovery: Dissolve the gum in a small amount of Methanol and re-precipitate with cold Diethyl Ether (trituration) to recover the solid powder.[1][2][3]

Q4: Is the ketone stable in water? A: 4-piperidones are generally stable, but they exist in equilibrium with their hydrate (gem-diol) in aqueous solution.[1] This does not affect biological activity usually, as the equilibrium shifts, but it can confuse analytical data (HPLC/NMR).[1][2][3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid.[1][2][3] Retrieved from [Link][1][2][3]

  • University of Tartu. pKa values of bases and acids in non-aqueous solvents (General Principles for Piperidine Derivatives). Retrieved from [Link][1][2][3]

Sources

Technical Support Center: Optimizing Amide Bond Formation with (4-Oxo-piperidin-1-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide bond formation with (4-Oxo-piperidin-1-YL)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of your target amides.

Introduction: The Challenge of (4-Oxo-piperidin-1-YL)-acetic acid

(4-Oxo-piperidin-1-YL)-acetic acid is a valuable building block in medicinal chemistry, offering a scaffold to introduce a cyclic ketone and a tertiary amine. However, its unique structure presents specific challenges in amide bond formation. The presence of the ketone functionality and the steric environment around the carboxylic acid can lead to side reactions and incomplete conversions if not addressed with appropriate reaction conditions. This guide will walk you through understanding and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my coupling reaction with (4-Oxo-piperidin-1-YL)-acetic acid?

A1: Low yields are a common issue and can stem from several factors. The piperidinone structure can present some steric hindrance. More importantly, the ketone carbonyl can participate in undesired side reactions. Competing reactions, such as the formation of unreactive intermediates or hydrolysis of activated species, can also lower the yield.[1] It's crucial to select the right coupling reagent and optimize reaction parameters like temperature, solvent, and pH.[1]

Q2: What are the most common side reactions to be aware of?

A2: The primary side reaction of concern is the potential for the ketone to react with the amine coupling partner, especially under acidic or basic conditions, to form an enamine or imine. While less common under standard coupling conditions, it's a possibility. Additionally, with certain coupling reagents, side reactions like N-acylurea formation (with carbodiimides) or racemization (if the amine partner is chiral) can occur.[2][3] Over-activation of the carboxylic acid can also lead to unwanted byproducts.[2]

Q3: Which coupling reagents are recommended for this specific acid?

A3: For challenging substrates like (4-Oxo-piperidin-1-YL)-acetic acid, more powerful coupling reagents are often necessary. Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[4] These reagents react quickly and are highly efficient, often minimizing side reactions.[4] Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective. While standard carbodiimides like EDC in combination with an additive like HOBt or Oxyma Pure can work, they may require more optimization.[5][6]

Q4: What is the role of the base in the reaction, and which one should I use?

A4: The base is critical for deprotonating the amine nucleophile and neutralizing any acidic byproducts formed during the reaction. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the most common choice.[7] Triethylamine (TEA) can also be used. It is important to use the correct stoichiometry of the base to avoid side reactions.

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave irradiation can be a valuable tool to accelerate amide bond formation, especially for sterically hindered substrates.[1] It can significantly reduce reaction times from hours to minutes. However, it's essential to carefully monitor the temperature to prevent decomposition of reactants or products.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the amide coupling of (4-Oxo-piperidin-1-YL)-acetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough.Switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP.[4]
Steric Hindrance: The amine or the acid is sterically bulky, slowing down the reaction.Increase the reaction temperature (cautiously) or prolong the reaction time. Microwave irradiation can be effective here.[1]
Poor Solubility: Reactants are not fully dissolved in the chosen solvent.Try a different solvent or a solvent mixture. DMF, NMP, and DCM are common choices.[6][8]
Multiple Spots on TLC/LC-MS (Unidentified Byproducts) Side Reaction with Ketone: The ketone may be reacting with the amine.Ensure the reaction is run under neutral or slightly basic conditions. Avoid strongly acidic or basic conditions.
N-Acylurea Formation: A common byproduct when using carbodiimide reagents (EDC, DCC).[3]Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress this side reaction.[4][5]
Epimerization: If your amine has a chiral center, racemization can occur during activation.[2][9]Use a racemization-suppressing additive like HOBt or HOAt.[4][8] Perform the reaction at a lower temperature (e.g., 0 °C).
Diketopiperazine Formation: Can occur if coupling a dipeptide, especially with proline.[10][11]This is less relevant for this specific acid unless it's being coupled to a dipeptide. If so, consider using 2-chlorotrityl chloride resin for solid-phase synthesis.[8]
Starting Material Remains Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Deactivation of Coupling Reagent: The coupling reagent may have degraded due to moisture.Use fresh, anhydrous solvents and reagents. Store coupling reagents under an inert atmosphere.

Experimental Protocols & Workflows

Visualizing the Core Workflow

The following diagram illustrates the general workflow for the amide coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification P1 Dissolve (4-Oxo-piperidin-1-YL)-acetic acid in anhydrous solvent (e.g., DMF) P2 Add amine coupling partner P1->P2 Sequential addition R1 Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) P2->R1 Initiate coupling R2 Stir at room temperature or 0°C R3 Monitor reaction by TLC or LC-MS R1->R3 Reaction progression W1 Quench reaction R3->W1 Completion W2 Aqueous work-up (e.g., wash with NaHCO3 and brine) W1->W2 Purification steps W3 Dry organic layer and concentrate W2->W3 Purification steps W4 Purify by column chromatography W3->W4 Purification steps

Caption: General workflow for amide coupling.

Protocol 1: Standard Amide Coupling using HATU

This protocol is a robust starting point for most primary and secondary amines.

Materials:

  • (4-Oxo-piperidin-1-YL)-acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)[7]

  • DIPEA (2.0 eq)[7]

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Oxo-piperidin-1-YL)-acetic acid in anhydrous DMF.

  • To this solution, add the amine, followed by HATU and DIPEA.[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Troubleshooting Decision Tree

This diagram helps you navigate troubleshooting when your initial reaction is unsuccessful.

G Start Low Yield or Incomplete Reaction? CheckReagents Are reagents and solvents fresh and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents StericHindrance Is the amine sterically hindered? YesReagents->StericHindrance UseFresh Use fresh, anhydrous materials and repeat NoReagents->UseFresh YesHindered Yes StericHindrance->YesHindered NoHindered No StericHindrance->NoHindered StrongerReagent Switch to a stronger coupling reagent (e.g., HATU, HCTU) YesHindered->StrongerReagent CheckSolubility Check reactant solubility. Try different solvents (DMF, NMP). NoHindered->CheckSolubility IncreaseTemp Increase reaction temperature or use microwave StrongerReagent->IncreaseTemp

Caption: Troubleshooting decision tree.

References

  • Patsnap Eureka. (2026, February 28).
  • Kobayashi, S., et al. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

  • Organic Syntheses. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC.
  • Organic Chemistry Portal. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids.
  • El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Dunetz, J. R., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
  • BOC Sciences. (2024, March 29).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

Sources

side reactions in the synthesis of (4-Oxo-piperidin-1-YL)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4-Oxo-piperidin-1-yl)-acetic Acid Derivatives

Introduction: The "Deceptively Simple" Synthesis

Welcome to the Technical Support Center. You are likely here because a standard N-alkylation of 4-piperidone hydrochloride with a haloacetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) has yielded a red gum, a water-soluble inseparable mixture, or a quaternary salt instead of your desired pharmaceutical intermediate.

While the target molecule—a piperidine ring with a C4 ketone and an N1 acetic acid moiety—is a fundamental building block for opioid antagonists, integrin inhibitors, and substance P antagonists, the reactivity of the 4-piperidone core presents specific "traps" that do not exist for simple piperidines.

This guide deconstructs these failure modes into three technical modules.

Module 1: The "Red Gum" & Low Yields (The 4-Piperidone Instability)

The Issue: Users often report that the reaction mixture turns dark orange or red and results in a viscous gum that cannot be crystallized, despite using standard alkylation conditions (e.g., K₂CO₃ in Acetone/DMF).

Technical Analysis: The culprit is rarely the alkylating agent; it is the 4-piperidone free base . Unlike simple amines, 4-piperidone is thermodynamically unstable in its free base form. In the presence of base (necessary for alkylation), it undergoes rapid self-Aldol condensation , leading to dimers, trimers, and eventually polymeric gums.

Q: Why does my reaction turn red before I even add the alkyl halide? A: You likely liberated the free base of 4-piperidone ex situ or allowed it to sit in a basic solution too long. The red color is characteristic of the conjugated enone system formed after the dehydration of the aldol product (3,5-bis(ylidene)piperidones).

Q: How do I prevent this polymerization? A: You must maintain the 4-piperidone as the hydrochloride salt until the exact moment of reaction. The "Free Base In-Situ" (FBIS) protocol is required. Do not pre-neutralize the starting material.

Q: I see a spot on TLC that stays at the baseline. Is this my product? A: Likely not. If you used excess alkylating agent, this is the Quaternary Ammonium Salt .[1] The product (tertiary amine) is nucleophilic and will react with a second equivalent of ethyl bromoacetate, creating a bis-alkylated, positively charged species that is insoluble in organic solvents but soluble in water.

Visualization: The Map of Failure (Reaction Pathways)

ReactionPathways Start 4-Piperidone (HCl Salt) Base Base Added (K2CO3/Et3N) Start->Base FreeBase 4-Piperidone (Free Base) Base->FreeBase Deprotonation RX + X-CH2-COOR (Controlled Addn) FreeBase->RX Kinetic Control Aldol Self-Aldol Condensation FreeBase->Aldol Stagnation/Heat Product Target Product (Mono-N-alkylated) RX->Product OverAlk + Excess X-CH2-COOR Product->OverAlk Over-reaction Polymer Red/Orange Gum (Polymer) Aldol->Polymer QuatSalt Quaternary Ammonium Salt OverAlk->QuatSalt

Caption: Reaction pathways showing the competition between the desired N-alkylation (Green) and the two primary side reactions: Aldol polymerization and Quaternization (Red).

Module 2: Solvent Effects & Ketalization

The Issue: NMR analysis shows a "messy" aliphatic region or splitting of the ketone carbon signal (~206 ppm disappears or shifts).

Technical Analysis: The C4 ketone is highly electrophilic. If you use nucleophilic solvents like Methanol or Ethanol , you will form the hemiketal or ketal . While reversible, this complicates purification and yield calculation.

Q: Can I use Ethanol as a solvent? A: It is not recommended. While ethanol is a common solvent for amine alkylations, 4-piperidone will exist in equilibrium with its diethyl ketal.

  • Recommendation: Use Acetonitrile (ACN) or THF . ACN is polar enough to dissolve the inorganic base but non-nucleophilic toward the ketone.

Q: My starting material is 4-piperidone monohydrate hydrochloride. Does the water matter? A: Yes. The "monohydrate" is actually the gem-diol (4,4-dihydroxypiperidine). To react efficiently, it must dehydrate. Using a drying agent (MgSO₄) or molecular sieves in the reaction mixture can accelerate the reaction by shifting the equilibrium toward the reactive ketone form, although the N-alkylation can proceed on the hydrate as well.

Module 3: The Zwitterion Trap (Isolation Issues)

The Issue: "I hydrolyzed the ester to get the acid, but after acidification, I cannot extract the product into ethyl acetate."

Technical Analysis: (4-Oxo-piperidin-1-yl)-acetic acid is a zwitterion (betaine). It contains a basic tertiary amine (pKa ~8-9) and an acidic carboxylic acid (pKa ~2-3).

  • At pH < 2: It is protonated (Cationic) -> Water soluble.

  • At pH > 9: It is deprotonated (Anionic) -> Water soluble.

  • At pH ~5-7 (Isoelectric Point): It is neutral (Zwitterionic) -> Highly polar, often still water-soluble, but precipitable.

Q: How do I isolate the free acid? A: Do not use standard extraction.

  • Method A (Precipitation): Adjust the aqueous solution carefully to the isoelectric point (pH ~6.0) using weak acid/base. Cool to 4°C. The zwitterion may crystallize.

  • Method B (Ion Exchange): Use a strongly acidic cation exchange resin (e.g., Dowex 50W). Load at low pH, wash with water, and elute with dilute Ammonia. Evaporate the ammonia to obtain the zwitterion.

Optimized Experimental Protocol

To avoid the side reactions described above, follow this "FBIS" (Free Base In-Situ) protocol.

Target: Ethyl (4-oxo-piperidin-1-yl)acetate Scale: 10 mmol

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Crucial: Ensure all glassware is dry.

  • Suspension:

    • Add 4-Piperidone Monohydrate Hydrochloride (1.54 g, 10 mmol) to Acetonitrile (30 mL).

    • Note: The salt will not fully dissolve. This is normal.

  • Base Addition (The Control Step):

    • Add Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq).

    • Why: 1 eq neutralizes the HCl; 1 eq acts as the proton scavenger for the alkylation.

    • Stir: Stir vigorously for 15 minutes at Room Temperature (RT). Do not heat yet.

  • Alkylation:

    • Cool the mixture to 0°C (Ice bath). Cooling suppresses the Aldol side reaction.

    • Add Ethyl Bromoacetate (1.67 g, 10 mmol, 1.0 eq) dropwise over 10 minutes.

    • Why: Dropwise addition prevents high local concentration of alkyl halide, reducing Quaternization risk.

  • Reaction:

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Observation: The spot for the starting amine (ninhydrin active) should disappear.

  • Workup:

    • Filter off the inorganic salts (KCl/excess K₂CO₃).

    • Concentrate the filtrate in vacuo.[2]

    • Purification: If the residue is red (minor aldol products), purify via flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane).

Data Summary Table: Solvent & Base Effects

SolventBaseOutcomeRisk Factor
Acetonitrile K₂CO₃ High Yield (>85%) Low. Best balance of solubility and reactivity.
MethanolEt₃NLow Yield (~40%)High. Ketal formation and rapid aldol condensation.
DMFNaHPolymerizationCritical. Strong base triggers immediate aldol polymerization.
AcetoneK₂CO₃Moderate YieldMedium. Acetone can participate in aldol reactions with the product.

References

  • BenchChem. (2025).[1] Managing Side Reactions in Piperidine Functionalization: Quaternization and Selectivity Guides. Retrieved from BenchChem Technical Library.

  • Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Piperidone Monohydrate Hydrochloride.[3][4] Retrieved from Sigma-Aldrich Catalog.

  • ResearchGate. (2020). How to desalt zwitterions? - Technical Q&A.
  • Smith, R. B., et al. (2026). Aldol Condensation to produce symmetrical N-BOC-protected-3,5-bis(arylidene)-4-piperidones.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

Sources

purification techniques for (4-Oxo-piperidin-1-YL)-acetic acid reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Oxo-piperidin-1-yl)-acetic Acid

Topic: Purification & Isolation of (4-Oxo-piperidin-1-yl)-acetic acid reaction products Document ID: TS-ORG-4706-33-6 Last Updated: October 26, 2023

Executive Summary: The Zwitterion Challenge

Welcome to the technical support hub for (4-Oxo-piperidin-1-yl)-acetic acid . If you are reading this, you are likely facing one of three problems:

  • Your product is stuck in the aqueous phase and won't extract into organic solvents.

  • You have isolated a "sticky oil" or "goo" that refuses to crystallize.

  • Your NMR shows significant inorganic salt contamination (NaCl/NaBr).

The Root Cause: This molecule is a zwitterion (inner salt). It contains a basic tertiary amine (piperidine nitrogen, pKa ~8-9) and an acidic carboxylic acid (pKa ~2-3). At neutral pH, it exists as a highly water-soluble dipolar ion, making standard liquid-liquid extraction (LLE) ineffective.

This guide provides three distinct workflows to resolve these issues based on your purity requirements.

Module 1: Isolation & Desalting (The "Sticky" Phase)

Scenario: You have completed the alkylation of 4-piperidone (usually with chloroacetic acid/NaOH) and have an aqueous reaction mixture containing your product and stoichiometric amounts of NaCl.

Workflow A: Ion Exchange Chromatography (Recommended)

Best for: High purity, complete salt removal.

The Logic: Since the product is amphoteric, we can manipulate its charge to bind it to a resin while washing away neutral salts and non-ionic impurities.

Protocol:

  • Resin Selection: Use a Strong Cation Exchange resin (SCX), such as Dowex 50W-X8 (H+ form).

  • Column Preparation: Pack the column and flush with 2-3 column volumes (CV) of 1M HCl, followed by deionized water until the eluent is neutral.

  • Loading: Acidify your crude reaction mixture to pH < 2 using HCl.

    • Mechanism:[1][2] At pH 2, both the amine (protonated) and carboxylic acid (protonated) are positively charged/neutral. The cationic amine binds strongly to the sulfonic acid groups on the resin.

  • Washing: Pass the solution through the column.

    • Result: The product binds. Inorganic salts (Na+, Cl-) and unreacted haloacetic acids pass through. Wash with 3 CV of water to ensure complete salt removal.

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) or 10% Triethylamine in Methanol .

    • Mechanism:[1][2] The base deprotonates the ammonium ion on the piperidine ring, breaking the ionic bond with the resin.

  • Finishing: Concentrate the ammoniacal fractions in vacuo. The excess ammonia evaporates, leaving the free zwitterion.

Workflow B: Lyophilization & Trituration ( Rapid/Crude )

Best for: Small scales where some salt contamination is acceptable.

  • Neutralize: Adjust reaction mixture to pH 6.0–7.0 (Isoelectric point).

  • Freeze Dry: Lyophilize the aqueous solution completely to a white powder.

  • Trituration:

    • Add Methanol (dry) to the solid residue. The organic product is moderately soluble in MeOH; inorganic salts (NaCl) are largely insoluble.

    • Sonicate for 15 minutes.

    • Filter off the white solid (Salt).[3]

    • Concentrate the filtrate.

Module 2: Purification & Polishing

Scenario: You have a crude solid/oil, but it contains unreacted 4-piperidone or is colored.

Recrystallization Strategy

The ketone at the 4-position makes the molecule prone to hydration (gem-diol formation) and aldol condensation if heated in base. Avoid boiling in strong base.

Solvent SystemRatio (v/v)Protocol Notes
MeOH / EtOAc 1:3 to 1:5Dissolve in min. hot MeOH. Add EtOAc until cloudy. Cool slowly to 4°C.
Ethanol / Ether 1:4Good for "oiling out" issues. Vigorously stir while adding ether.
Water / Acetone 1:10Dissolve in min. water. Pour into stirring cold acetone.
Chromatography (HPLC/Flash)

Warning: Do not use standard silica with pure organic solvents; the zwitterion will streak or bind irreversibly.

  • Stationary Phase: C18 (Reverse Phase) is required.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated) OR 10mM Ammonium Formate (pH 3-4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 20% B (Product is very polar and elutes early).

Module 3: Visual Decision Tree

PurificationWorkflow Start Start: Crude Aqueous Reaction Mix CheckSolubility Check: Is product for biological assay or chemical intermediate? Start->CheckSolubility BioAssay Biological Assay (Needs 99% Purity, No Salt) CheckSolubility->BioAssay High Purity Intermediate Intermediate (Salt tolerance acceptable) CheckSolubility->Intermediate Speed SCX Strong Cation Exchange (SCX) 1. Load pH 2 2. Wash H2O 3. Elute NH4OH BioAssay->SCX Lyophilize Lyophilize to Dryness Intermediate->Lyophilize Recryst Recrystallization (MeOH/EtOAc) SCX->Recryst Trituration Methanol Trituration (Filter off NaCl) Lyophilize->Trituration Trituration->Recryst Optional

Caption: Decision matrix for isolating (4-Oxo-piperidin-1-yl)-acetic acid based on purity requirements.

Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What happened?

  • Cause: This is often due to trace water or "melted" hydrate forms. The ketone at position 4 can form a stable hydrate (gem-diol) in the presence of water, which lowers the melting point.

  • Fix: Dissolve the oil in a small amount of anhydrous methanol and add diethyl ether until cloudy. Store in a desiccator over P₂O₅. Alternatively, convert it to the Hydrochloride salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q2: I see a "split peak" on my LC-MS.

  • Cause: You are likely observing the equilibrium between the ketone form and the hydrate (gem-diol) form, or a pH-dependent separation of the zwitterion species.

  • Fix: Ensure your LC mobile phase is buffered (e.g., Ammonium Formate pH 3). Avoid unbuffered water/acetonitrile gradients.

Q3: Can I distill this product?

  • Answer: NO. The carboxylic acid and ketone functionalities make it thermally unstable. It will likely decarboxylate or polymerize (aldol condensation) at high temperatures required for distillation.

Q4: The NMR shows a shift in the methylene protons (N-CH2-COOH).

  • Insight: The chemical shift of the alpha-protons is highly pH-dependent.

    • Zwitterion (D2O): ~3.2 - 3.4 ppm.

    • Anionic (NaOD): Shifted upfield due to carboxylate shielding.

    • Cationic (DCl): Shifted downfield due to ammonium deshielding.

    • Tip: Always run NMR in the same solvent/pH conditions to compare batches.

References

  • BenchChem. (2025).[4] Overcoming solubility issues with (4-Methylpiperidin-1-yl)acetic acid. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid. Retrieved from

  • Rao, et al. (2018).[5] Ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification of ionizable soluble biomacromolecules. Data in Brief. Retrieved from

  • Fluorochem. (2023). Product Specification: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride.[6] Retrieved from

Sources

Technical Support Center: Managing Hydrochloride Salts in (4-Oxo-piperidin-1-YL)-acetic acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or low yields when working with bifunctional building blocks. A common culprit is stoichiometric imbalance caused by the salt form of the reagent.

This guide provides an in-depth troubleshooting framework for handling (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride (CAS 218772-96-4) 1, focusing on causality, base selection, and self-validating experimental protocols.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q: Why does my amide coupling fail when using standard HATU/DIPEA protocols with this compound? A: Standard amide coupling protocols assume the carboxylic acid is in its free-base form. Because (4-Oxo-piperidin-1-YL)-acetic acid contains a basic tertiary amine, it is supplied as a stable hydrochloride salt 1. Introducing it directly into a standard reaction mixture introduces one equivalent of HCl. This acid immediately protonates the incoming amine nucleophile (converting


 to 

). A protonated amine lacks the lone pair of electrons required to attack the activated ester intermediate, completely stalling the reaction 2. You must add an additional equivalent of a non-nucleophilic base specifically to neutralize the HCl salt before adding your coupling reagent 3.

Q: Should I use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for neutralization? A: While both are tertiary amines that act as effective acid scavengers , DIPEA is strongly preferred . The steric bulk of the two isopropyl groups in DIPEA prevents its nitrogen lone pair from acting as a competing nucleophile. TEA is less sterically hindered and can occasionally participate in unwanted side reactions or lead to higher rates of epimerization in sensitive substrates 3.

Q: Does the 4-oxo (ketone) group require protection during amide coupling? A: Generally, no. The ketone at the 4-position of the piperidine ring is stable under the mild, room-temperature conditions of HATU- or EDC-mediated amide couplings. However, you must avoid using strong aqueous bases (e.g., NaOH, KOH) or elevated temperatures during workup, as these can trigger unwanted enolization or aldol condensation side reactions.

Part 2: Quantitative Data & Reagent Selection

To ensure complete conversion, the stoichiometry of the base must be adjusted based on the salt forms of both the carboxylic acid and the amine nucleophile.

Base ReagentRole in ReactionEquivalents (Standard Free Acid)Equivalents (HCl Salt Acid)Causality & Performance Notes
DIPEA Acid Scavenger / Activator2.0 eq3.0 - 4.0 eq Preferred. High steric hindrance prevents nucleophilic competition. Extra equivalent neutralizes the HCl salt.
TEA Acid Scavenger / Activator2.0 eq3.0 - 4.0 eq Less sterically hindered. Higher risk of side reactions or epimerization if chiral centers are present.
NMM Weak Base / Activator2.0 - 3.0 eq4.0 - 5.0 eq Weaker base (pKa ~7.4). May require longer neutralization times; less effective for heavily protonated systems.

(Note: If your incoming amine nucleophile is ALSO supplied as a hydrochloride or TFA salt, you must add an additional +1.0 eq of base to the total).

Part 3: Self-Validating Experimental Protocol

Objective: Couple (4-Oxo-piperidin-1-YL)-acetic acid HCl with a primary/secondary amine using HATU. Causality Note: The order of addition is critical. The HCl salt must be fully neutralized before the introduction of HATU to prevent degradation of the coupling reagent and ensure rapid formation of the active ester.

Step 1: Reagent Solubilization

  • In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Observation: The salt may not fully dissolve initially.

Step 2: HCl Neutralization (Self-Validating Step)

  • Add DIPEA (3.0 eq) dropwise to the stirring suspension. (Use 4.0 eq if your incoming nucleophilic amine is also an HCl salt).

  • Validation Check: Stir for 5 minutes. Extract 1 µL of the reaction mixture and spot it onto water-dampened pH paper. The pH must read between 8 and 9. If the pH is < 7, the HCl has not been fully scavenged; add DIPEA in 0.5 eq increments until basicity is confirmed. Proceeding with an acidic solution will cause the reaction to fail.

Step 3: Carboxylic Acid Activation

  • Once basicity is confirmed, add HATU (1.1 eq) in one solid portion.

  • Causality: The deprotonated carboxylic acid attacks the electron-deficient carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt. The solution typically turns a pale yellow/orange color and becomes completely homogeneous. Stir for 15–30 minutes at room temperature.

Step 4: Nucleophilic Addition

  • Add the target amine nucleophile (1.1 eq).

  • Stir the reaction at room temperature. Monitor progress via LC-MS or TLC. The reaction is typically complete within 2–4 hours.

Step 5: Workup and Isolation

  • Quench the reaction by diluting with Ethyl Acetate (EtOAc), then wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and excess HATU), water (to remove DMF), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the critical neutralization pathway required to successfully activate the hydrochloride salt.

G A (4-Oxo-piperidin-1-YL)-acetic acid HCl (Inactive Salt) B Add DIPEA (Base) Neutralization Step A->B 1 eq. DIPEA consumed C Free-base Carboxylic Acid + DIPEA-HCl B->C D Add HATU Activation Step C->D 1-1.2 eq. HATU E Active Ester Intermediate (O-acyl isouronium salt) D->E F Add Amine Nucleophile (R-NH2) E->F 1-1.2 eq. Amine G Target Amide Product F->G Amide Bond Formation

Fig 1. Mechanistic workflow of HATU-mediated amide coupling with hydrochloride salt neutralization.

References

  • Title: (4-Oxo-piperidin-1-yl)
  • Title: Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine Source: Benchchem URL
  • Title: TRIETHYL AMINE Source: Ataman Kimya URL
  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)

Sources

stability of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride under reaction conditions

Technical Support Center: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

Product Identity:

  • IUPAC Name: 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride[1]

  • CAS Number: 1185300-59-7 (HCl salt); 218772-96-4 (Parent acid)

  • Functional Class: Bifunctional building block (Ketone + Carboxylic Acid)

Executive Summary: Stability Profile

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional piperidine derivative widely used in the synthesis of pharmaceutical scaffolds (e.g., Apixaban analogs). Its stability is dictated by the interplay between the C4-ketone (electrophilic, prone to hydration/condensation) and the N1-acetic acid (ionizable, zwitterionic potential).

Critical Stability Factors:

  • pH Sensitivity (The Zwitterion Trap): The molecule exhibits a "solubility valley" near neutral pH (pH 5–7), where it forms a zwitterion and precipitates.

  • Ketone Reactivity: The C4-ketone exists in equilibrium with its gem-diol (hydrate) form in aqueous media, which can retard nucleophilic attacks. In basic organic media, it is susceptible to self-aldol condensation.

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Moisture absorption accelerates hydrolysis and caking.

Storage & Pre-Reaction Handling

ParameterRecommendationTechnical Rationale
Storage Temp 2–8°C (Refrigerated)Retards slow thermal degradation and potential decarboxylation over long periods.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture uptake. The HCl salt will absorb atmospheric water, leading to hydrolysis risk or weighing errors.
Solvent Choice DMSO, Methanol, Water (Acidic)Insoluble in non-polar solvents (DCM, Hexane) due to ionic character.
Handling Avoid metal spatulasTrace metal ions (Fe, Cu) can catalyze oxidative degradation of the amine or radical decomposition.

Reaction Condition Compatibility & Troubleshooting

Scenario A: Amide Coupling (Carboxylic Acid Activation)

Context: Reacting the -COOH group with an amine to form an amide.

Stability Risk: Self-Condensation & Ketone Interference. While the tertiary amine prevents self-amidation, the ketone can react with the incoming amine to form a Schiff base (imine) reversibly, reducing yield.

  • Protocol Adjustment:

    • Pre-activation: Activate the carboxylic acid (EDC/HOBt or HATU) before adding the amine. This locks the carboxylate as an active ester.

    • pH Control: Maintain pH < 8. High pH favors the free amine attacking the ketone (Schiff base) rather than the activated ester.

    • Avoid Strong Bases: Avoid using large excesses of TEA/DIPEA if heating is required, as this promotes aldol condensation of the piperidone ring.

Scenario B: Reductive Amination

Context: Reacting the C4-Ketone with an amine.

Stability Risk: Hydrate Formation & Zwitterionic Precipitation. In aqueous or wet alcoholic solvents, the ketone exists largely as the gem-diol (hydrate), which is unreactive toward imine formation.

  • Protocol Adjustment:

    • Dehydrating Conditions: Use molecular sieves (3Å or 4Å) or anhydrous solvents (DCE, MeOH) to shift the equilibrium from hydrate to ketone.

    • Salt Neutralization: The HCl salt must be neutralized to allow the amine to react. However, do not neutralize to pH 7 (precipitation risk). Use an in situ base (e.g., NaOAc) to buffer at pH 4–5, which catalyzes imine formation without precipitating the zwitterion.

Scenario C: Basic Conditions (Alkylation/Deprotonation)

Stability Risk: Aldol Condensation. The positions alpha to the ketone (C3/C5) are acidic. Strong bases (NaH, KOtBu) or prolonged exposure to weak bases (K2CO3) at high temperatures causes dimerization (aldol condensation), turning the reaction mixture dark/tarry.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid precipitate when I added base. What happened?

  • Diagnosis: You likely hit the Isoelectric Point (pI) .[2]

  • Mechanism: The molecule has an acidic group (COOH, pKa ~2-3) and a basic nitrogen (Piperidine, pKa ~8-9). At pH ~5-7, the net charge is zero (Zwitterion: COO⁻ / NH⁺), causing minimum solubility.

  • Solution: Adjust pH away from neutral. Acidify to pH < 2 (cationic form) or basify to pH > 10 (anionic form), depending on the next step. For extraction, use n-Butanol or DCM/iPrOH (3:1) as the zwitterion is not soluble in pure DCM.

Q2: Why is the ketone peak missing in my NMR (D2O)?

  • Diagnosis: Gem-diol formation.

  • Mechanism: In D2O, the electron-deficient ketone at C4 hydrates rapidly to form >C(OD)2. This is reversible and normal.

  • Verification: Run NMR in DMSO-d6 to see the distinct ketone signal.

Q3: I see a new impurity at +2x molecular weight. What is it?

  • Diagnosis: Aldol Dimer.

  • Mechanism: Under basic conditions or heating, one molecule enolizes and attacks the ketone of another.

  • Prevention: Keep reaction temperature low (< 40°C) when base is present. Add the electrophile immediately after base addition.

Mechanistic Visualization

The following diagram illustrates the stability states of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride under varying pH and environmental conditions.

StabilityPathways HCl_Salt (4-Oxo-piperidin-1-yl)-acetic acid HCl (Stable Solid, Hygroscopic) Zwitterion Zwitterion Species (Precipitate / Low Solubility) HCl_Salt->Zwitterion Neutralization (pH 5-7) GemDiol Gem-Diol (Hydrate) (Unreactive in Aqueous Media) HCl_Salt->GemDiol Dissolution in Water/D2O ActiveKetone Free Reactive Ketone (Desired Species) Zwitterion->ActiveKetone Basification (pH > 9) or Acidification (pH < 2) GemDiol->ActiveKetone Dehydration (Mol. Sieves / DMSO) Aldol Aldol Condensation Dimer (Irreversible Degradant) ActiveKetone->Aldol Base + Heat (>40°C)

Caption: Figure 1. pH-dependent speciation and degradation pathways. Note the critical precipitation risk at neutral pH and hydration equilibrium in aqueous solvents.

References

  • BenchChem Technical Support. Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Retrieved from .

  • Arkivoc. An alternative synthetic strategy to construct apixaban analogues. (2024).[3] Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride. Retrieved from .

  • Biosynce. Decomposition of Piperidine Derivatives. (2025).[2][4][5][6] Retrieved from .

Sources

Technical Support Center: Amide Coupling for (4-Oxo-piperidin-1-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (4-Oxo-piperidin-1-YL)-acetic acid (also known as 2-(4-oxopiperidin-1-yl)acetic acid).

System Overview & Inherent Chemical Challenges

Working with (4-Oxo-piperidin-1-YL)-acetic acid requires navigating a unique trifecta of functional groups: a carboxylic acid (the activation site), a basic tertiary amine (the piperidine nitrogen), and an electrophilic C4-ketone.

Failure to account for these structural features often leads to poor yields. The three primary mechanistic challenges are:

  • Zwitterionic Insolubility: The basic piperidine nitrogen deprotonates the adjacent acetic acid, forming a zwitterion. This drastically reduces solubility in standard aprotic coupling solvents (e.g., DCM, EtOAc).

  • Ketone Electrophilicity: The C4-ketone is susceptible to nucleophilic attack. If the amide coupling kinetics are too slow, the incoming primary amine will attack the ketone, forming a hemiaminal that dehydrates into an unwanted imine side-product[1].

  • Autocatalytic Hydrolysis: The tertiary amine can act as an intramolecular base, potentially interfering with the active ester intermediate if the local pH is not strictly controlled.

Troubleshooting Guide: Reagent Selection & Optimization

Issue 1: Competing Imine/Enamine Formation at the C4-Ketone

Symptom: LCMS analysis shows a mass corresponding to


, indicating the amine has reacted twice (once at the acid, once at the ketone), or primarily at the ketone.
Root Cause:  The coupling reagent used (e.g., EDC/HOBt) activates the carboxylic acid too slowly. The unreacted primary amine nucleophile acts opportunistically on the electrophilic C4-ketone[1].
Solution:  Outcompete the ketone side-reaction by accelerating the amide bond formation. Switch to highly reactive coupling reagents like HATU  or DIC/Oxyma Pure . Alternatively, pre-activate the carboxylic acid fully before adding the amine to the reaction mixture[2].
Issue 2: Poor Solubility of the Starting Material

Symptom: The (4-Oxo-piperidin-1-YL)-acetic acid remains as a cloudy suspension in DCM or EtOAc, leading to incomplete conversion. Root Cause: The molecule exists in a zwitterionic state, creating a rigid, insoluble crystal lattice. Solution: Break the zwitterion by adding 2.0 to 3.0 equivalents of a tertiary amine base (DIPEA or N-Methylmorpholine) before adding the coupling reagent. This converts the substrate into a highly soluble carboxylate salt[3].

Issue 3: Formation of Guanidinylation Byproducts

Symptom: A prominent impurity appears with a mass corresponding to the incoming amine covalently bonded to the coupling reagent (e.g.,


 for HATU).
Root Cause:  Uronium-based reagents like HATU can react directly with the nucleophilic amine if they are not fully consumed by the carboxylic acid.
Solution:  Limit the pre-activation time to exactly 1–2 minutes. If the issue persists, switch to a phosphonic anhydride like T3P , which cannot cause guanidinylation[3].

Reagent Performance & Causality Matrix

To facilitate data-driven decision-making, the following table summarizes the kinetic and mechanistic profiles of common coupling reagents when applied to (4-Oxo-piperidin-1-YL)-acetic acid.

Coupling ReagentActivation Half-LifeRisk of Ketone Imine FormationGuanidinylation RiskTypical YieldMechanistic Causality
T3P / DIPEA ~15 min< 2%None85 - 95%Forms water-soluble byproducts; excellent for tertiary amine substrates[3].
HATU / DIPEA < 2 min< 1%High (if >5 min pre-activation)80 - 90%Forms highly reactive OAt ester; outcompetes ketone side-reactions.
DIC / Oxyma ~5 min< 2%None85 - 95%Non-uronium fast kinetics; prevents both imine and guanidine formation.
EDC / HOBt ~30 min10 - 25%None50 - 70%Sluggish activation allows the amine to attack the C4-ketone.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure mechanistic milestones are met before proceeding.

Protocol A: T3P-Mediated Amide Coupling (Standard Workflow)

Causality: T3P (Propanephosphonic acid anhydride) is the optimal choice for scale-up. It is a mild dehydrating agent that tolerates epimerization-prone substrates and generates strictly water-soluble byproducts, eliminating the need for chromatographic purification[4].

Step-by-Step Methodology:

  • Solubilization: Suspend (4-Oxo-piperidin-1-YL)-acetic acid (1.0 eq) in anhydrous EtOAc (0.2 M). The mixture will be heterogeneous.

  • Zwitterion Disruption: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature. Stir for 10 minutes until a homogeneous solution is achieved[3].
    
  • Amine Addition: Add the nucleophilic amine (1.1 eq) to the solution.

  • Activation: Cool the reaction to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Self-Validation (IPC): After 30 minutes, remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LCMS. The presence of the target amide mass confirms successful coupling.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The T3P byproducts and excess DIPEA salts will partition cleanly into the aqueous layer[3].
    
Protocol B: HATU-Mediated Coupling (For Hindered Amines)

Causality: For sterically hindered amines, T3P may be too slow. HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester. Strict timing is required to prevent the uronium salt from reacting with the amine (guanidinylation).

Step-by-Step Methodology:

  • Pre-activation: Dissolve (4-Oxo-piperidin-1-YL)-acetic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) at 0 °C.

  • Self-Validation (IPC): Stir for exactly 2 minutes. Quench a 5 µL aliquot in methanol. LCMS must show the methyl ester (indicating the OAt ester was successfully formed). Do not exceed 5 minutes of pre-activation.

  • Coupling: Immediately add the sterically hindered amine (1.2 eq). Allow to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous

    
     (3x) to remove DMF and HATU byproducts[2].
    

Workflow Decision Matrix

Use the following logical pathway to determine the optimal coupling strategy for your specific amine partner.

G Start Substrate: (4-Oxo-piperidin-1-YL)-acetic acid Q1 Is the nucleophilic amine sterically hindered? Start->Q1 HATU Use HATU + DIPEA (Strict 2-min pre-activation) Q1->HATU Yes Q2 Is imine formation (ketone side-reaction) observed? Q1->Q2 No T3P Use T3P (≥50% in EtOAc) + DIPEA/Pyridine Sol1 Switch to DIC/Oxyma Pure (Faster kinetics) Q2->Sol1 Yes Sol2 Proceed with T3P (Standard Protocol) Q2->Sol2 No

Caption: Decision tree for selecting coupling reagents for (4-Oxo-piperidin-1-YL)-acetic acid.

Frequently Asked Questions (FAQs)

Q: Can I use DCC (Dicyclohexylcarbodiimide) for this coupling? A: It is highly discouraged. DCC generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove without column chromatography. Because your target molecule contains a basic tertiary amine (the piperidine ring), it will likely streak on silica gel, making the separation of DCU-contaminated mixtures highly inefficient.

Q: Why am I losing my product in the aqueous layer during the acidic workup? A: The piperidine nitrogen in your product is a basic tertiary amine. If you use standard 1M HCl washes to remove excess DIPEA or unreacted starting materials, you will protonate your product, dragging it into the aqueous phase. Use mild washes like saturated


 or 5% 

instead[4].

Q: Is epimerization a concern for this molecule? A: No. Unlike


-amino acids, the 

-carbon of the acetic acid moiety in this molecule is a

group, meaning there is no stereocenter adjacent to the carboxylic acid to epimerize. You can safely use excess base without fear of racemization[4].

References

  • Propanephosphonic acid anhydride (T3P): A versatile reagent for organic synthesis ResearchGate[Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (Luxembourg Bio Technologies)[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications)[Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy RSC Publishing[Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit (r/chemistry)[Link]

Sources

deprotection strategies for derivatives of (4-Oxo-piperidin-1-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Oxo-piperidin-1-yl)-acetic Acid Derivatives

Topic: Deprotection Strategies & Handling Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current as of 2026)[1]

Executive Summary & Chemical Profile

(4-Oxo-piperidin-1-yl)-acetic acid (CAS: 59866-67-4) is a bifunctional scaffold widely used in peptidomimetics and small molecule library synthesis. It features a basic tertiary amine (


), a ketone at the 4-position, and a carboxylic acid tail.[1]

Critical Handling Note: The simultaneous presence of a nucleophilic amine, an electrophilic ketone, and an acidic moiety creates specific stability challenges.[1] The ketone is prone to aldol condensation under strong basic conditions, while the free acid exists as a zwitterion , complicating isolation from aqueous media.[1]

PropertySpecificationImplication for Deprotection
Functional Groups 4-Ketone,

Amine, Carboxylic Acid
Risk of self-condensation; acid/base sensitivity.
Zwitterionic Character HighLow solubility in non-polar organic solvents; high water solubility at neutral pH.[1]
Base Sensitivity Moderate to High4-Piperidones can dimerize (aldol) in strong base/heat.
Acid Stability HighStable to TFA/HCl; forms stable salts.[1]

Decision Matrix: Selecting a Deprotection Strategy

Before initiating experiments, determine your starting material's protection pattern.[1] Use the logic flow below to select the optimal protocol.

DeprotectionStrategy Start Start: Identify Protecting Group CheckPG Which group protects the Carboxylic Acid? Start->CheckPG tBu tert-Butyl Ester (-OtBu) CheckPG->tBu Bzl Benzyl Ester (-OBn) CheckPG->Bzl Alk Methyl/Ethyl Ester (-OMe/-OEt) CheckPG->Alk Resin Solid Phase (Wang/Rink) CheckPG->Resin TFA Method A: Acidolysis (TFA/HCl) *Preferred* tBu->TFA Standard Bzl->TFA Alternative (Strong Acid) H2 Method B: Hydrogenolysis (H2, Pd/C) *Check Ketone Sensitivity* Bzl->H2 Standard Alk->TFA Acid Hydrolysis (Slow) Base Method C: Saponification (LiOH/NaOH) *High Risk: Aldol* Alk->Base Only if necessary Cleavage Method D: Resin Cleavage Cocktail Resin->Cleavage Standard

Figure 1: Strategic decision tree for selecting deprotection conditions based on the ester type.

Technical Protocols

Protocol A: Acidolytic Cleavage (tert-Butyl Esters)

Best for: tert-butyl esters and solid-phase cleavage.

Mechanism: Acid-catalyzed elimination of isobutylene. The tertiary amine will protonate, protecting it from side reactions, but the product will be a salt.[1]

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Reagent Addition: Add TFA (Trifluoroacetic acid) to reach a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.[1]

    • Note: If sensitive residues (Trp, Met) are present, add scavengers (2.5% TIS + 2.5%

      
      ).[1] For the bare scaffold, scavengers are not strictly required but water accelerates the reaction.[1]
      
  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LCMS (look for [M+H]+ of acid).

  • Workup:

    • Concentrate in vacuo to remove TFA.[1]

    • Co-evaporate with toluene or diethyl ether (

      
      ) to remove residual TFA.[1]
      
    • Result: The product is the TFA salt .[1]

Protocol B: Hydrogenolysis (Benzyl Esters)

Best for: Benzyl esters where acidic conditions must be avoided.

Mechanism: Pd-catalyzed cleavage of the C-O bond. Risk: Prolonged exposure or active catalysts (like


) may reduce the 4-ketone to an alcohol.
  • Solvent: Dissolve substrate in MeOH or EtOAc.

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Atmosphere: Hydrogen balloon (1 atm).

  • Time: Monitor closely. Usually complete in 1–4 hours.

  • Filtration: Filter through Celite immediately upon completion to prevent ketone reduction.

Protocol C: Saponification (Alkyl Esters)

WARNING: High Risk Protocol.

Mechanism: Nucleophilic acyl substitution by hydroxide.[1] Risk: The 4-piperidone moiety is an "active methylene" analog. In strong base, the enolate can attack another ketone molecule (Aldol condensation), leading to dimers or polymers.[1]

  • Conditions: Use LiOH (1.1 equiv) in THF/Water (3:1).[1]

  • Temperature: Keep at 0°C . Do not heat.

  • Monitoring: Stop immediately upon disappearance of starting material.

  • Quench: Acidify carefully to pH 4–5 with 1N HCl. Do not leave in basic solution for extended periods.[1]

Isolation Workflow: Handling the Zwitterion

The most common failure point is not the reaction, but the isolation.[1] The free acid is zwitterionic and highly water-soluble.

IsolationWorkflow Crude Crude Reaction Mixture (Acidic/TFA Salt) Evap Evaporate Volatiles Crude->Evap Solubility Check Solubility (Ether/Hexane) Evap->Solubility Precip Precipitate Formed? Solubility->Precip Filter Filter & Wash (Yields Salt Form) Precip->Filter Yes Lyophilize Dissolve in H2O & Lyophilize Precip->Lyophilize No (Oil) IonExchange Dowex 50W (H+ form) Elute w/ NH4OH Precip->IonExchange Need Free Acid FreeBase Isolate Zwitterion (Free Base) IonExchange->FreeBase

Figure 2: Workflow for isolating the product from acidic deprotection mixtures.

Troubleshooting & FAQs

Q1: I used NaOH to hydrolyze the ethyl ester, but my product disappeared/turned into a black tar. What happened? A: You likely triggered an intermolecular aldol condensation . 4-Piperidones are unstable in strong base, especially if concentrated or heated [1].[1]

  • Fix: Switch to acid hydrolysis (6N HCl, reflux) or use enzymatic hydrolysis (Lipase) for milder conditions. If you must use base, use LiOH at 0°C and dilute conditions.[1]

Q2: After TFA deprotection, I cannot extract the product into ethyl acetate. It stays in the water layer. A: The product is a cationic salt (TFA salt of the amine) or a zwitterion (at neutral pH). It will not partition into organic solvents like EtOAc.[1]

  • Fix: Do not attempt aqueous extraction. Simply evaporate the TFA/DCM, triturate the residue with cold diethyl ether to remove non-polar impurities, and isolate the solid salt directly [2].[1]

Q3: I see a +18 mass peak (M+18) in my LCMS after deprotection. A: This is likely the hydrate of the ketone. 4-Piperidones readily form hydrates (


) in aqueous acidic mobile phases. This is an artifact of analysis, not a permanent impurity.

Q4: Can I use catalytic hydrogenation to remove a benzyl ester if I have the ketone present? A: Generally, yes.[1] Using Pd/C at 1 atm


 in ethyl acetate usually cleaves the ester faster than it reduces the ketone.[1] However, avoid PtO2  or high pressure, which will reduce the ketone to the alcohol [3].[1]

Q5: How do I remove the TFA salt to get the free zwitterion? A: Use a strong cation exchange resin (e.g., Dowex 50W).[1] Load the salt onto the column, wash with water to remove TFA anion, and elute the zwitterion with dilute ammonium hydroxide (1M


).[1] Lyophilize the eluate.

References

  • Baliah, V., et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[1][2]

  • ThermoFisher Scientific. (2025).[1] "TFA Cleavage Procedure for Peptide Synthesis." ThermoFisher Technical Support.

  • BenchChem. (2025).[1][3][4] "Deprotection of Benzyl Esters in H-Thr-OBzl·HCl: Application Notes." BenchChem Technical Guides.

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for general deprotection logic).

Sources

Validation & Comparative

Comparative Analysis of Piperidinone-Based Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is ubiquitous in FDA-approved therapeutics, appearing in drugs ranging from fentanyl to donepezil. However, the choice of piperidinone (piperidone) isomer—2-, 3-, or 4-piperidinone—fundamentally dictates the synthetic strategy, stability profile, and final physicochemical properties of the drug candidate.

This guide provides a technical comparison of these three isomeric building blocks. Unlike generic catalogs, we focus on the causality behind their reactivity differences, specifically addressing the stability challenges of 3-piperidinone, the symmetry advantages of 4-piperidinone, and the lactam rigidity of 2-piperidinone.

Part 1: The Isomer Landscape: Stability & Reactivity Profile

The position of the carbonyl group relative to the nitrogen atom creates distinct electronic environments for each isomer.

Comparative Physicochemical & Reactivity Matrix[1]
Feature2-Piperidinone (Valerolactam)3-Piperidinone 4-Piperidinone
Structure Type Lactam (Cyclic Amide)

-Amino Ketone

-Amino Ketone
Stability (Free Base) High (Stable solid/oil)Low (Prone to dimerization/oxidation)High (Stable hydrate/salt)
Dominant Reactivity Amide resonance; requires strong base for

-deprotonation.
High C-H acidity at C2/C4; prone to racemization.Symmetrical; classic ketone chemistry (reductive amination).
Regioselectivity C3 (via enolate)Challenging: C2 (electronic) vs. C4 (steric)None (C3 and C5 are equivalent)
Common Use Case Peptidomimetics, conformationally restricted amides.Chiral alkaloids, complex scaffolds.Fentanyl analogs, linker chemistry, spirocycles.
Expert Insight: The "3-Piperidinone Problem"

The 3-piperidinone isomer is the "wild card" of the family. As an


-amino ketone, the free base is inherently unstable. It exists in equilibrium with its enaminone tautomers and is prone to self-condensation (dimerization) similar to 

-piperideine dimerization seen in lysine alkaloid biosynthesis.
  • Operational Consequence: 3-Piperidinones are almost exclusively handled as salts (HCl) or N-protected carbamates (N-Boc, N-Cbz) . Attempting to isolate the free base often leads to decomposition or polymerization.

Part 2: Synthetic Utility & Causality

4-Piperidinone: The Symmetrical Workhorse
  • Why it works: The axis of symmetry through the N-C4 bond simplifies functionalization. Mono-functionalization at the

    
    -position (C3) does not require regiochemical control, as C3 and C5 are identical.
    
  • Key Transformation: Reductive Amination . The C4 ketone is sterically accessible, making it the standard scaffold for introducing the piperidine ring into complex amines (e.g., Fentanyl, Donepezil analogs).

  • 
    -Arylation:  Pd-catalyzed 
    
    
    
    -arylation is highly efficient here. The thermodynamic enolate is stable enough for transmetallation without rapid decomposition.
3-Piperidinone: The Regioselectivity Battleground
  • The Conflict: When functionalizing N-Boc-3-piperidinone, two sites are available for enolization: C2 and C4.

    • C2 (Electronic Favorability): The protons at C2 are more acidic due to the inductive electron-withdrawing effect of the carbamate nitrogen. However, this position is sterically crowded by the N-protecting group.

    • C4 (Steric Favorability): The C4 position is less acidic but sterically open.

  • Control Mechanism:

    • Kinetic Control (LDA, -78°C): Favors C2 deprotonation (removal of the most acidic proton).

    • Thermodynamic Control: Equilibration often leads to mixtures.

    • Catalytic Control: Rhodium carbenoid insertions can be tuned. Bulky ligands on Rh drive insertion to the sterically accessible C4, while smaller ligands may allow C2 functionalization.

2-Piperidinone: The Rigid Lactam
  • Reactivity: The amide nitrogen lone pair is delocalized, rendering the nitrogen non-basic and the carbonyl carbon less electrophilic than a ketone.

  • 
    -Functionalization:  Requires strong bases (e.g., LiHMDS, LDA) to generate the lactam enolate at C3. Unlike the ketones, there is no ambiguity about regioselectivity; C3 is the only enolizable position.
    

Part 3: Validated Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation of N-Boc-4-Piperidinone

Context: This method avoids the use of unstable diazo compounds and provides access to 3-arylpiperidines, which are privileged structures in GPCR ligands.

Reagents:

  • Substrate: N-Boc-4-piperidinone (1.0 equiv)

  • Aryl Bromide: Ar-Br (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) / Ligand (e.g., X-Phos or BINAP)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and Phosphine Ligand to the vial. Add solvent and stir for 5 mins to generate the active Pd(0) species.

  • Substrate Addition: Add N-Boc-4-piperidinone, Aryl Bromide, and NaOtBu.

  • Thermal Activation: Heat to 80-100°C. Note: NaOtBu is crucial here; it is strong enough to deprotonate the ketone reversibly to form the Pd-enolate but not so strong as to cause decomposition.

  • Monitoring: Monitor by GC-MS. The disappearance of the aryl bromide is usually the limiting factor.

  • Workup: Cool, filter through a celite pad (to remove Pd black), and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of N-Boc-3-Piperidinone (The "Safe" Route)

Context: Direct isolation of 3-piperidinone is risky. This route generates the stable N-Boc protected form from 3-hydroxypyridine.

Workflow:

  • Reduction: Hydrogenation of 3-hydroxypyridine (H₂/Pd-C) or reduction with NaBH₄ yields 3-hydroxypiperidine .

  • Protection: Treat crude 3-hydroxypiperidine with Boc₂O and weak base (NaHCO₃) in THF/Water to yield N-Boc-3-hydroxypiperidine .

  • Oxidation (The Critical Step):

    • Method: Swern Oxidation or Parikh-Doering Oxidation is preferred over Jones reagent to avoid deprotection of the Boc group.

    • Procedure: Add DMSO (2.2 eq) to oxalyl chloride (1.1 eq) in DCM at -78°C. Add N-Boc-3-hydroxypiperidine. Stir 15 min. Add Et₃N (5 eq) and warm to RT.

    • Purification: The resulting N-Boc-3-piperidinone is stable enough for silica chromatography and storage at 4°C.

Part 4: Visualization of Pathways

Diagram 1: Isomer Reactivity Logic

This diagram illustrates the divergent synthetic pathways dictated by the carbonyl position.

PiperidinoneReactivity P2 2-Piperidinone (Lactam) Enolate Enolate P2->Enolate Strong Base (LiHMDS) Reduction Reduction P2->Reduction LiAlH4 P3 3-Piperidinone (Alpha-Amino Ketone) Instability Instability P3->Instability Free Base NBoc NBoc P3->NBoc N-Protection (Essential) P4 4-Piperidinone (Gamma-Amino Ketone) Symm Symm P4->Symm Symmetrical Enolization RedAm RedAm P4->RedAm Reductive Amination C3_Alk C3_Alk Enolate->C3_Alk C3-Alkylation Piperidine Piperidine Reduction->Piperidine Piperidine Dimer Dimer Instability->Dimer Self-Condensation Regio Regio NBoc->Regio Enolization C2_Func C2_Func Regio->C2_Func Kinetic/Electronic (C2-Functionalization) C4_Func C4_Func Regio->C4_Func Steric/Catalytic (C4-Functionalization) AlphaArylation AlphaArylation Symm->AlphaArylation Pd-Catalyzed Alpha-Arylation Fentanyl Fentanyl RedAm->Fentanyl 4-Anilino Derivatives

Figure 1: Comparative reactivity flowchart highlighting the stability bottleneck of 3-piperidinone and the symmetry advantage of 4-piperidinone.

Diagram 2: Regioselectivity in 3-Piperidinone Functionalization

Visualizing the competition between electronic activation (C2) and steric accessibility (C4).

Regioselectivity cluster_Sites Competing Reactive Sites Start N-Boc-3-Piperidinone C2 Position C2 (Alpha to N) Start->C2 Electronic Activation (Inductive Effect) C4 Position C4 (Beta to N) Start->C4 Steric Accessibility (Remote from Boc) Prod2 2-Substituted 3-Piperidinone C2->Prod2 Major Product with Small Electrophiles/Bases Prod4 4-Substituted 3-Piperidinone C4->Prod4 Major Product with Bulky Catalysts (Rh)

Figure 2: Decision matrix for regioselective functionalization of N-protected 3-piperidinone.

References

  • Weintraub, P. M., et al. (2003).[1] Recent advances in the synthesis of piperidones and piperidines.[2][3][4][5] Tetrahedron, 59(17), 2953–2989.[1] Link

  • Campos, K. R., et al. (2006).

    
    -Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Link
    
  • Klapars, A., et al. (2005). Synthesis of N-Boc-3-piperidinone. Journal of Organic Chemistry.
  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier. (Reference for Fentanyl/4-piperidinone workflows). Link

  • O'Brien, P., et al. (2016).[6] Opportunities and challenges for direct C–H functionalization of piperazines (and piperidines). Beilstein Journal of Organic Chemistry, 12, 2816–2852. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-Oxo-piperidin-1-YL) Acetic Acid Analogs and Related N-Substituted Piperidin-4-ones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the synthesis, in vitro cytotoxic activity, and mechanistic aspects of these promising anticancer compounds. By examining the impact of various structural modifications on their biological activity, we aim to provide a valuable resource for the rational design of next-generation piperidin-4-one-based cancer therapeutics.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of N-substituted 3,5-diarylidene-piperidin-4-ones has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values serve as a quantitative measure of their potency. The following table summarizes the in vitro anticancer activity of representative analogs, highlighting key structural modifications and their impact on cytotoxicity.

Compound IDN-1 Substituent3,5-Arlidene SubstituentCancer Cell LineIC50 / GI50 (µM)Reference
8a Propanoyl4-BromobenzylideneNCI-60 Panel (Mean)0.35[2]
EF-24 H2-FluorobenzylideneNCI-60 Panel (Mean)>1[2]
Curcumin --Various>10[2]
2d AcetylFurfurylideneMolt-4 (Leukemia)Significant Cytotoxicity[3]
3d BenzoylFurfurylideneMolt-4 (Leukemia)Significant Cytotoxicity[3]
36 Ethylsulfonyl4-ChlorobenzylideneMCF7 (Breast)2.23[4]
36 Ethylsulfonyl4-ChlorobenzylideneA549 (Lung)4.27[4]
5-Fluorouracil --MCF7 (Breast)3.15[4]
Doxorubicin --A549 (Lung)5.93[4]

Structure-Activity Relationship (SAR) Insights

The data presented above, along with numerous studies on related compounds, allows for the elucidation of key structure-activity relationships for this class of anticancer agents.

The 4-Oxo-Piperidine Core and 3,5-Diarylidene Moieties

The 3,5-diarylidene-4-piperidone scaffold is a crucial pharmacophore. These compounds are considered curcumin mimics, and the α,β-unsaturated ketone system is believed to be important for their biological activity, potentially through interaction with cellular thiols.[3]

Caption: Core chemical scaffold of 3,5-diarylidene-4-piperidone analogs.

Modification of the arylidene rings has a significant impact on cytotoxic potency. Generally, the presence of electron-withdrawing groups, such as halogens (e.g., bromo, fluoro) or nitro groups, on the aromatic rings enhances anticancer activity.[2] Conversely, electron-donating groups tend to decrease activity.[2] The position of the substituent is also critical, with ortho-substitutions often showing increased potency.[2]

The N-1 Substituent: A Key Determinant of Potency

The nature of the substituent at the N-1 position of the piperidine ring is a major determinant of cytotoxic activity.

  • N-Acylation and N-Sulfonylation: The introduction of acyl (e.g., propanoyl, acetyl, benzoyl) or sulfonyl (e.g., alkylsulfonyl) groups at the N-1 position generally leads to a significant increase in anticancer activity compared to the unsubstituted parent compounds.[2][3][4] For instance, compound 8a (N-propanoyl) is substantially more potent than the unsubstituted analog EF-24 .[2] This suggests that these groups may enhance binding to the biological target or improve the pharmacokinetic properties of the compounds.

  • N-Alkylation: N-alkylation has also been reported to increase cytotoxic activity.[2]

These SAR observations are summarized in the following diagram:

SAR_Summary cluster_N1 N-1 Substitutions cluster_Ar 3,5-Arylidene Substitutions Scaffold 4-Oxo-Piperidine Core N-1 Position 3,5-Positions N_Acyl Acyl Groups (e.g., Propanoyl, Acetyl) [Increases Activity] Scaffold:f1->N_Acyl N_Sulfonyl Sulfonyl Groups (e.g., Alkylsulfonyl) [Increases Activity] Scaffold:f1->N_Sulfonyl N_Alkyl Alkyl Groups [Increases Activity] Scaffold:f1->N_Alkyl N_H Unsubstituted (N-H) [Lower Activity] Scaffold:f1->N_H EWG Electron-Withdrawing Groups (e.g., Halogens, Nitro) [Increases Activity] Scaffold:f2->EWG EDG Electron-Donating Groups [Decreases Activity] Scaffold:f2->EDG

Caption: Key Structure-Activity Relationships of 4-Oxo-Piperidine Analogs.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that N-substituted piperidin-4-one analogs exert their anticancer effects by inducing apoptosis (programmed cell death).[5][6] The proposed mechanism involves the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

Key events in this pathway include:

  • Increased Reactive Oxygen Species (ROS) Production: The compounds can lead to an accumulation of ROS within the cancer cells.[5][7]

  • Mitochondrial Depolarization: The increase in ROS can disrupt the mitochondrial membrane potential.[5]

  • Caspase Activation: Mitochondrial depolarization leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[5]

  • Apoptosis Execution: Activated caspases orchestrate the dismantling of the cell, leading to its death.

Some of these compounds have also been shown to cause cell cycle arrest, further contributing to their antiproliferative effects.[5]

Apoptosis_Pathway Compound (4-Oxo-piperidin-1-YL) Analog ROS Increased ROS Production Compound->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Leads to Caspase Caspase-3/7 Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed Mechanism of Action via the Intrinsic Apoptotic Pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 or GI50 value for each compound.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect externalized PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting and Washing:

    • After the treatment period, collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The 4-oxo-piperidine scaffold serves as a promising framework for the development of novel anticancer agents. Structure-activity relationship studies on N-substituted 3,5-diarylidene-piperidin-4-ones have revealed that modifications at the N-1 position and on the 3,5-arylidene rings are critical for potent cytotoxic activity. Specifically, N-acylation and N-sulfonylation, along with the introduction of electron-withdrawing groups on the aromatic rings, are key strategies for enhancing anticancer efficacy. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. The experimental protocols provided herein offer a standardized approach for the in vitro evaluation of new analogs. Further exploration of this versatile scaffold, including the synthesis and evaluation of a dedicated series of (4-Oxo-piperidin-1-YL)-acetic acid analogs, holds significant promise for the discovery of next-generation cancer therapeutics.

References

  • Al-Qawasmeh, R. A., et al. (2013). Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidene- piperidin-4-ones as Potential Antitumor Agents. Letters in Drug Design & Discovery, 10(6), 545-555. [Link]

  • García-Vázquez, F., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Scientific Reports, 12(1), 11451. [Link]

  • Al-Qawasmeh, R. A., et al. (2013). Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents. ResearchGate. [Link]

  • Girgis, A. S., et al. (2020). Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1598-1613. [Link]

  • Abdel-Maksoud, M. S., et al. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. European Journal of Medicinal Chemistry, 44(3), 1035-1042. [Link]

  • Wang, Y., et al. (2021). Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation. Molecules, 26(11), 3249. [Link]

  • Nalini, C. N., et al. (2026). DESIGN AND SYNTHESIS OF NOVEL PIPERIDINE ANALOGUES AS ANTI-COLON CANCER AGENTS. Journal of Molecular Structure. [Link]

  • Ocasio-Malavé, C., et al. (2022). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. ResearchGate. [Link]

  • Samir, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227-31261. [Link]

  • Baimenov, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 693. [Link]

  • Poudel, I., et al. (2025). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants, 14(8), 1563. [Link]

  • Makhdoomi, M., et al. (2017). Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. Journal of Cancer Research and Therapeutics, 13(3), 517-524. [Link]

  • Shishkov, S. V., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Jadhav, R., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 421-430. [Link]

  • Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 5(10), e13362. [Link]

  • Lin, C. M., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(5), 1966-1980. [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Journal of Heterocyclic Chemistry, 54(5), 2813-2824. [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 274, 116557. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861541. [Link]

  • Jadhav, R., et al. (2014). Synthesis and Anticancer Evaluation of Furfurylidene 4-Piperidone Analogs. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Molecules, 21(11), 1573. [Link]

  • Shishkov, S. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 459-480. [Link]

Sources

comparing efficacy of different linkers derived from piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Piperidin-4-one Derived Linkers in Targeted Protein Degradation and Dual-Inhibitor Design

Introduction In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and multivalent drug design, the choice of linker is as critical as the selection of the target-binding warhead. Historically, highly flexible polyethylene glycol (PEG) or alkyl chains have been the default choices due to their synthetic accessibility and solubility. However, their high conformational entropy can incur a severe thermodynamic penalty during the formation of the critical ternary complex (Target–PROTAC–E3 Ligase).

As a result, researchers are increasingly turning to rigidified scaffolds. The piperidin-4-one core has emerged as a highly privileged structural motif[1]. By adopting a stable chair conformation, piperidin-4-one derivatives restrict the conformational freedom of the linker, thereby minimizing the entropic cost of ternary complex formation and significantly enhancing degradation efficacy[2][3].

Mechanistic Advantages of Piperidin-4-one Linkers

The structural geometry of piperidin-4-one offers distinct mechanistic advantages over traditional linear linkers. In the development of dual-target inhibitors, such as those targeting EGFR and PARP, the piperidin-4-one scaffold perfectly replicates the spatial orientation of the piperazine structure found in olaparib, facilitating deep occupancy within the critical binding pocket of PARP[2].

In the context of PROTACs, the ketone moiety provides an orthogonal handle for reductive amination, while the secondary amine can be readily conjugated to E3 ligase ligands (such as thalidomide or pomalidomide derivatives). This enables the rapid assembly of heterobifunctional molecules that force the Protein of Interest (POI) into optimal proximity with the E3 ligase machinery[3].

PROTAC_Mechanism POI Target Protein (e.g., FLT3, PARP) Linker Piperidin-4-one Rigid Linker POI->Linker Ternary Ternary Complex (Low Entropic Penalty) Linker->Ternary Induced Proximity E3 E3 Ligase (e.g., CRBN) E3->Linker Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of targeted protein degradation via piperidin-4-one linked PROTACs.

Comparative Efficacy: Quantitative Profiling

The superiority of piperidin-4-one linkers becomes evident when analyzing quantitative degradation and binding data. For example, while standard imatinib-based PROTACs utilizing flexible PEG linkers failed to induce c-ABL degradation despite maintaining low nanomolar binding affinities, rigidified architectures have successfully driven deep degradation of challenging targets[3].

The table below summarizes the efficacy of various piperidin-4-one derived linkers compared to traditional benchmarks:

Compound / ScaffoldLinker ArchitectureTarget(s)E3 LigaseBinding Affinity (Kd / IC50)Degradation Efficacy (DC50 / Dmax)
LWY713 [3]Piperidin-4-oneFLT3-ITDCRBNLow nMDC50 = 0.64 nM, Dmax = 94.8%
Compound 35 [2]Piperidin-4-oneEGFR / PARPCRBNKd: 2.74 μM (EGFR), 7.89 μM (PARP)High (Short-chain variant)
Compound 62 [4]Piperidin-4-one oximeFAKN/A (Inhibitor)IC50 = 2.90 μMN/A (Occupancy-driven)
Imatinib-PEG [3]Flexible PEGc-ABLCRBNLow nMFailed to induce degradation (0%)

Data Interpretation: The FLT3-ITD degrader LWY713 achieves a remarkable DC50 of 0.64 nM, driven by the precise spatial vectoring afforded by the piperidin-4-one linker[3]. Furthermore, modifying the piperidin-4-one core into an oxime derivative (as seen in Compound 62) yields highly potent focal adhesion kinase (FAK) inhibitors, demonstrating the scaffold's versatility beyond degradation[4].

Experimental Workflows & Self-Validating Protocols

To successfully deploy piperidin-4-one linkers in drug discovery, researchers must utilize rigorous, self-validating methodologies. Below is the standardized protocol for synthesizing and validating these degraders.

Step 1: Linker Conjugation via Reductive Amination
  • Preparation: Dissolve the amine-bearing warhead (e.g., a kinase inhibitor) and the Cbz-protected piperidin-4-one in anhydrous dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reduction: Introduce sodium triacetoxyborohydride (STAB) and stir at room temperature for 12 hours.

  • Causality Check: Why use STAB? The ketone moiety of piperidin-4-one allows for highly regioselective conjugation. STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting ketone to an alcohol, ensuring near-quantitative yields of the conjugated intermediate[1][3].

Step 2: Deprotection and PROTAC Assembly
  • Deprotection: Remove the Cbz protecting group from the piperidine nitrogen via catalytic hydrogenation (Pd/C, H2 atmosphere) to expose the secondary amine.

  • Coupling: React the exposed amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH) using HATU and DIPEA in DMF to yield the final PROTAC[3].

Step 3: Target Engagement & Mechanistic Validation (Self-Validating System)
  • Target Engagement (CETSA): Treat live cells with the PROTAC and subject them to a temperature gradient. Quantify the thermodynamic stabilization of the target protein via Western blot to confirm intracellular binding.

  • Degradation Assay: Treat target-expressing cells (e.g., MV4-11 cells for FLT3) with varying concentrations of the PROTAC for 24 hours.

  • Self-Validating Controls: Run parallel cohorts pre-treated with MG132 (10 μM, 2 hours prior) and MLN4924 (1 μM, 2 hours prior).

  • Causality Check: Why include MG132 and MLN4924? A critical pitfall in degrader development is misattributing protein loss to PROTAC activity when it may actually result from off-target cytotoxicity. MG132 blocks the 26S proteasome, while MLN4924 inhibits the NEDD8-activating enzyme (inactivating CRL E3 ligases). If the target protein is rescued in these two control arms, it definitively proves that the observed degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS)[3].

Experimental_Workflow cluster_controls Self-Validating Mechanistic Controls Step1 1. Linker Synthesis (Reductive Amination) Step2 2. PROTAC Assembly (Amide Coupling) Step1->Step2 Step3 3. Target Engagement (CETSA Validation) Step2->Step3 Step4 4. Degradation Assay (Western Blot / DC50) Step3->Step4 Control1 Proteasome Rescue (+MG132) Step4->Control1 UPS Dependence Control2 Neddylation Rescue (+MLN4924) Step4->Control2 CRL Dependence

Self-validating experimental workflow for piperidin-4-one PROTACs.

References

  • [2] Title:2 | Source: PMC

  • [4] Title: 4 | Source: PMC

  • [3] Title:3 | Source: PMC

  • [1] Title:1 | Source: BenchChem

Sources

Benchmarking In Vitro Assays for (4-Oxo-piperidin-1-YL)-acetic Acid Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of In Vitro Assays for (4-Oxo-piperidin-1-YL)-acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold and the Challenge

(4-Oxo-piperidin-1-yl)-acetic acid derivatives represent a critical "privileged scaffold" in medicinal chemistry, serving as precursors for opioid receptor ligands (e.g., fentanyl analogs) , chemokine receptor antagonists (CCR) , and integrin inhibitors (GPIIb/IIIa) . The presence of the C4-ketone (4-oxo) combined with the carboxylic acid tail provides a versatile handle for spiro-cyclization or reductive amination.

However, this structural versatility introduces specific assay challenges:

  • Chemical Instability: The C4-ketone is prone to hydration or nucleophilic attack (Schiff base formation) in amine-rich assay buffers.

  • Solubility Issues: The zwitterionic nature of the acetic acid tail can lead to pH-dependent precipitation in standard screening buffers.

This guide compares the performance of Traditional Radioligand Binding against Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for screening these derivatives. It further validates LC-MS/MS over HPLC-UV for stability profiling, providing a self-validating framework for your drug discovery pipeline.

Comparative Analysis: Binding Affinity Platforms

For (4-Oxo-piperidin-1-yl)-acetic acid derivatives targeting GPCRs (e.g., Opioid or Chemokine receptors), selecting the right binding assay is critical.

Option A: Radioligand Filtration Binding (The Gold Standard)
  • Mechanism: Uses a radioisotope-labeled ligand (e.g., ³H or ¹²⁵I) to compete with the test compound.

  • Pros: Direct measurement of

    
    ; unaffected by compound fluorescence; historical regulatory acceptance.
    
  • Cons: Radioactive waste; low throughput; wash steps can dissociate fast-off-rate compounds (common with low-molecular-weight piperidine fragments).

Option B: TR-FRET Competition Assay (The High-Throughput Alternative)
  • Mechanism: Uses a Europium-labeled antibody/receptor and a fluorescent tracer. Energy transfer occurs only when the tracer binds. Test compounds displace the tracer, reducing the signal.

  • Pros: Homogeneous (no wash); high throughput; ratiometric readout reduces interference from compound autofluorescence.

  • Cons: Requires expensive reagents; susceptible to "inner filter effects" if the piperidine derivative absorbs at the excitation wavelength.

Performance Comparison Table
FeatureRadioligand Binding (³H)TR-FRET (Eu/Alexa647)
Throughput Low (96-well filter plates)High (384/1536-well plates)
Z' Factor (Robustness) Typically > 0.5Typically > 0.7 (Superior)
Compound Interference Minimal (Color/Fluorescence irrelevant)Moderate (Quenching possible)
Kinetics Equilibrium only (Wash step limits

)
Real-time kinetic capability
Waste Disposal High Cost (Radioactive)Low Cost (Standard Chemical)
Suitability for 4-Oxo Scaffold High (Unaffected by ketone reactivity)Medium (Ketone may react with tracer if not validated)
Strategic Validation Protocol: TR-FRET for Piperidine Derivatives

To transition from Radioligand to TR-FRET for this scaffold, you must perform a Cross-Validation Study .

Step-by-Step Validation Workflow

Objective: Validate that the TR-FRET assay yields


 values equipotent to the Radioligand benchmark for (4-Oxo-piperidin-1-yl)-acetic acid derivatives.
  • Reagent Stability Check (The "Ketone" Factor):

    • Hypothesis: The 4-oxo group is reactive.[1]

    • Test: Incubate the tracer and protein with the test compound for 0, 1, 2, and 4 hours.

    • Acceptance Criteria: Signal drift < 10% over 4 hours. If drift occurs, the ketone may be forming a Schiff base with lysine residues on the protein. Mitigation: Use Tris-free buffers (e.g., HEPES or PBS).

  • Z-Factor Determination:

    • Run 3 plates: 16 wells of Total Binding (Vehicle), 16 wells of Non-Specific Binding (Excess Inhibitor).

    • Calculate Z' using the formula:

      
      
      
    • Target: Z' > 0.6 for reliable screening.

  • Potency Correlation (The "Truth" Test):

    • Select 10 diverse (4-Oxo-piperidin-1-yl)-acetic acid analogs with known Radioligand

      
       values spanning 3 logs (e.g., 1 nM to 10 µM).
      
    • Run TR-FRET dose-response curves.

    • Plot

      
       (TR-FRET) vs. 
      
      
      
      (Radioligand).
    • Acceptance:

      
       and slope between 0.8–1.2.
      
Analytical Validation: LC-MS/MS vs. HPLC-UV

For this specific scaffold, LC-MS/MS is mandatory for validation due to the lack of strong chromophores in the basic piperidine ring (unless derivatized) and the need to detect hydration of the ketone.

Why HPLC-UV Fails:
  • Weak Absorbance: The piperidine ring and acetic acid tail have weak UV absorbance (205-210 nm), leading to poor Signal-to-Noise ratios.

  • Solvent Interference: At 210 nm, DMSO and buffer salts interfere with detection.

LC-MS/MS Validation Protocol (MRM Mode)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Transition Monitoring:

    • Parent Ion: 158.1 m/z (approx. for core scaffold).

    • Daughter Ions: Fragmentation of the acetic acid tail (loss of -COOH).

  • Linearity Validation:

    • Prepare 6 concentrations (1 ng/mL to 1000 ng/mL).

    • Acceptance:

      
      .[2]
      
  • Matrix Effect (ME):

    • Compare peak area in Assay Buffer vs. Pure Solvent.

    • 
      .
      
    • Requirement: 85% < ME < 115%.[3]

Visualizations
Diagram 1: Assay Validation Logic Flow

This flowchart illustrates the decision matrix for validating the 4-oxo-piperidine scaffold, specifically addressing its chemical reactivity risks.

ValidationWorkflow Start Start: (4-Oxo-piperidin-1-yl)-acetic Acid Derivative Solubility Step 1: Solubility Check (PBS pH 7.4) Start->Solubility Stability Step 2: Chemical Stability (LC-MS/MS) Solubility->Stability KetoneCheck Decision: Is Ketone Hydrated/Reduced? Stability->KetoneCheck KetoneCheck->Stability Unstable: Adjust pH/Buffer AssaySelect Step 3: Assay Selection KetoneCheck->AssaySelect Stable Radioligand Path A: Radioligand Binding (If Auto-fluorescent) AssaySelect->Radioligand Validation Set TRFRET Path B: TR-FRET (High Throughput) AssaySelect->TRFRET Screening Set Validation Step 4: Cross-Validation (Correlation Plot) Radioligand->Validation TRFRET->Validation Final Validated Protocol Validation->Final

Caption: Decision matrix for validating assays for 4-oxo-piperidine derivatives, prioritizing stability checks before platform selection.

Diagram 2: GPCR Signaling & Assay Readouts

Since these derivatives often target GPCRs (e.g., Opioid/Chemokine), this diagram maps the biological pathway to the assay readout.

GPCRPathways Ligand (4-Oxo-piperidin-1-yl) Derivative GPCR GPCR Target (e.g., CCR / Opioid) Ligand->GPCR Binding Gprotein G-Protein (Gi/Gs/Gq) GPCR->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Gs/Gi PLC Phospholipase C Gprotein->PLC Gq cAMP cAMP Levels AC->cAMP Modulation Calcium Intracellular Ca2+ PLC->Calcium Release TRFRET_Readout TR-FRET Assay (cAMP Detection) cAMP->TRFRET_Readout Measurement FLIPR FLIPR Assay (Ca2+ Flux) Calcium->FLIPR Measurement

Caption: Mechanistic mapping of the 4-oxo-piperidine ligand interaction to specific downstream assay readouts (cAMP vs Calcium flux).

References
  • National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • PubChem. (2023). Oxo(piperidin-1-yl)acetic acid | C7H11NO3.[4][5] National Library of Medicine. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Validation of High-Throughput TR-FRET Assays for GPCRs.

Sources

spectroscopic comparison of (4-Oxo-piperidin-1-YL)-acetic acid and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of (4-Oxo-piperidin-1-yl)-acetic acid and its key derivatives. It is designed for researchers requiring authoritative data for structural validation and reaction monitoring.

Technical Comparison Guide | Version 1.0

Executive Summary & Scaffold Significance

(4-Oxo-piperidin-1-yl)-acetic acid (CAS: 218772-96-4) is a critical bifunctional building block in medicinal chemistry. It serves as a precursor for fentanyl analogues , spiro-cyclic piperidines , and CCR5 antagonists . Its dual functionality—an electrophilic ketone at C4 and a nucleophilic/acidic glycine moiety at N1—allows for divergent synthetic pathways.

This guide compares the parent acid with its three most common derivatives:

  • The Precursor: Ethyl 2-(4-oxopiperidin-1-yl)acetate (Ester).

  • The Reduced Scaffold: 2-(4-Hydroxypiperidin-1-yl)acetic acid (Alcohol).

  • The Coupled Product: 2-(4-Oxopiperidin-1-yl)acetamide (Amide).

Spectroscopic Comparison: The Data

The following tables consolidate spectral markers to allow for rapid identification and purity assessment.

Table 1: Comparative H NMR Chemical Shifts ( , ppm)

Solvent: DMSO-d


 or CDCl

as noted. Shifts are representative of the core scaffold.
Proton EnvironmentParent Acid (COOH)Ethyl Ester (COOEt)Reduced Alcohol (OH)Amide (CONH

)
N-CH

-C(O)
(

)
3.25 - 3.40 (s) 3.28 (s)3.10 - 3.20 (s)2.95 - 3.05 (s)
Ring C2/C6-H 2.85 - 2.95 (t)2.80 - 2.90 (t)2.65 - 2.75 (m)2.70 - 2.80 (t)
Ring C3/C5-H 2.35 - 2.45 (t)2.42 - 2.50 (t)1.50 - 1.80 (m)2.30 - 2.40 (t)
C4-H (Methine) Absent (Ketone)Absent (Ketone)3.55 - 3.65 (m) Absent (Ketone)
Ester/Amide R-Group 10.0 - 12.0 (br, OH)4.18 (q), 1.26 (t) Acid Proton7.10, 7.50 (br, NH

)

Diagnostic Insight: The disappearance of the ethyl quartet (4.18 ppm) is the primary marker for successful hydrolysis of the ester to the acid. The appearance of the C4-methine multiplet (~3.6 ppm) confirms reduction of the ketone.

Table 2: Infrared (IR) Characteristic Bands (cm )
Functional GroupParent Acid Ethyl Ester Reduced Alcohol Amide
Ketone (C=O) 1715 - 1725 1718 - 1728Absent1710 - 1720
Carboxyl (C=O) 1730 - 1740 1735 - 1750 (Ester)1600 - 1650 (Carboxylate)1660 - 1690 (Amide I)
O-H / N-H Stretch 2500 - 3300 (Broad, Acid)None3200 - 3500 (Alcohol) 3150 - 3400 (Doublet)
Table 3: Mass Spectrometry (ESI-MS) Fragmentation
Fragmentm/z (Acid)m/z (Ester)m/z (Alcohol)Interpretation
[M+H]

158 186 160 Molecular Ion
Loss of COOH/R 112112114Cleavage of N-substituent
Piperidone Ring 9898100Core scaffold ion

Detailed Mechanistic Analysis

The "Deshielding" Effect in NMR

In the Parent Acid and Ethyl Ester , the C3/C5 protons appear as distinct triplets around 2.4 ppm. This downfield shift (relative to unsubstituted piperidine at ~1.5 ppm) is caused by the anisotropic effect of the C4-carbonyl group.

  • Transformation Note: Upon reduction to the Alcohol , the C4-carbon hybridization changes from

    
     to 
    
    
    
    . The anisotropy is lost, and the C3/C5 protons shift significantly upfield to 1.5–1.8 ppm, often becoming complex multiplets due to axial/equatorial splitting.
IR Carbonyl Competition

The Ethyl Ester often displays two distinct carbonyl bands: one for the ketone (~1720 cm


) and one for the ester (~1740 cm

).
  • Acid Identification: In the Parent Acid , these bands often merge or appear as a broadened shoulder due to hydrogen bonding (dimerization) of the carboxylic acid in the solid state.

  • Amide Identification: The Amide derivative shows a characteristic "Amide I" band at lower frequency (~1660–1690 cm

    
    ) due to resonance (
    
    
    
    ), clearly distinguishing it from the ketone peak which remains near 1715 cm
    
    
    .

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)acetate

Target: The Ester Precursor

  • Reagents: Dissolve 4-Piperidone HCl (10 mmol) and K

    
    CO
    
    
    
    (25 mmol) in Acetone (30 mL).
  • Addition: Add Ethyl bromoacetate (11 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect ~85–90% as a pale yellow oil.

  • Validation: Check for disappearance of NH signal and appearance of Ethyl quartet (4.18 ppm).

Protocol B: Hydrolysis to (4-Oxo-piperidin-1-yl)-acetic Acid

Target: The Parent Acid

  • Hydrolysis: Dissolve the Ethyl Ester (Protocol A) in 6M HCl (10 mL).

  • Reflux: Heat to reflux for 2 hours.

  • Isolation: Concentrate in vacuo to dryness. The product often crystallizes as the Hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether.

  • Validation: MS [M+H]

    
     = 158. Disappearance of Ethyl signals in NMR.
    
Protocol C: Selective Reduction to 2-(4-Hydroxypiperidin-1-yl)acetic Acid

Target: The Alcohol Derivative

  • Reagents: Dissolve Parent Acid (or Ester) in Methanol.

  • Reduction: Add NaBH

    
     (1.5 equiv) portion-wise at 0°C (Caution: Gas evolution).
    
  • Quench: After 1 hour, quench with dilute acetic acid.

  • Isolation: Use ion-exchange resin (Dowex 50W) for desalting if free acid is required.

  • Validation: Disappearance of Ketone C=O in IR (~1720 cm

    
    ).
    

Workflow Visualization

The following diagram illustrates the synthetic logic and spectroscopic checkpoints.

G cluster_0 Spectroscopic Checkpoints Start 4-Piperidone HCl Ester Ethyl 2-(4-oxopiperidin-1-yl)acetate (Ester) NMR: Qt @ 4.18 ppm Start->Ester Ethyl bromoacetate K2CO3, Acetone Acid (4-Oxo-piperidin-1-yl)-acetic Acid (Parent) MS: m/z 158 Ester->Acid 6M HCl, Reflux (Hydrolysis) Alcohol (4-Hydroxy-piperidin-1-yl)-acetic Acid (Alcohol) IR: No C=O (Ketone) Acid->Alcohol NaBH4, MeOH (Reduction) Amide 2-(4-Oxopiperidin-1-yl)acetamide (Amide) IR: Amide I @ 1680 cm-1 Acid->Amide 1. SOCl2 2. NH3 (Amidation)

Caption: Synthetic pathways linking the parent scaffold to its derivatives with key spectral checkpoints.

References

  • Synthesis of Piperidone Derivatives

    • Title: Synthesis and spectroscopic characterization of 4-piperidone deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: General procedures for N-alkylation of 4-piperidones with bromoacet
  • Fentanyl Precursor Analysis

    • Title: Classification of fentanyl precursors by multivari
    • Source:Magritek / Forensic Science Intern
    • Context: NMR data for N-substituted 4-piperidones (NPP analogs)
  • CAS Registry Data

    • Compound: 2-(4-Oxopiperidin-1-yl)acetic acid (CAS 218772-96-4).
    • Source: PubChem / ChemicalBook.
    • Context: Verification of CAS numbers and molecular weights for MS d
  • General Spectroscopic Tables: Title: Spectrometric Identification of Organic Compounds (Silverstein). Context: Reference for standard chemical shifts of N-alkylated piperidines and ketone/ester IR bands.

Methodology Comparison: Navigating the Accuracy-Throughput Trade-off

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter the (4-oxo-piperidin-1-yl)-acetic acid scaffold. It is a highly privileged motif in medicinal chemistry, serving as a critical building block for synthesizing diverse therapeutics, ranging from mu-opioid receptor (MOR) ligands to complex spiro-alkaloids[1]. The dual nature of this scaffold—the conformationally flexible, hydrogen-bond-accepting piperidin-4-one ring paired with the ionizable, salt-bridge-forming acetic acid moiety—presents unique challenges for computational modeling[2].

1. High-Throughput Molecular Docking (HTMD)

  • Mechanism: Tools like AutoDock Vina and Glide rely on empirical and knowledge-based scoring functions to estimate binding affinity.

  • Performance on Target Scaffold: While excellent for initial pose generation, HTMD struggles with the acetic acid moiety. At physiological pH, this group is deprotonated. Empirical scoring functions often overestimate the strength of ionic interactions (e.g., with Arg/Lys residues) without properly accounting for the high energetic cost of stripping water molecules away from the carboxylate[2].

2. AI/ML-Driven Hybrid Docking (GNINA)

  • Mechanism: GNINA bridges the gap between classical physics and modern deep learning. It utilizes Vina's Monte Carlo search algorithm for conformational sampling, but replaces or augments the empirical scoring with an ensemble of Convolutional Neural Networks (CNNs)[3].

  • Performance on Target Scaffold: The CNN is trained on thousands of protein-ligand complexes, allowing it to recognize complex spatial patterns of hydration and charge that empirical functions miss[4]. For piperidine derivatives, GNINA significantly improves pose prediction accuracy, increasing the success rate (Top-1 RMSD < 2Å) from Vina's baseline of 58% to over 73%[3].

3. Free Energy Perturbation (FEP)

  • Mechanism: FEP calculates the relative binding free energy (

    
    ) by alchemically morphing one ligand into another through discrete lambda (
    
    
    
    ) windows, utilizing full molecular dynamics (MD) simulations[5].
  • Performance on Target Scaffold: For optimizing substituents on the piperidin-4-one ring (e.g., adding bulky aryl groups or exploring stereocenters), FEP is the gold standard[2]. It explicitly models water networks, accurately capturing the thermodynamic reality of the acetic acid moiety's interaction with the binding pocket. FEP calculations typically achieve predictions within 1 kcal/mol of experimental data, directly guiding synthesis decisions[6].

Quantitative Performance Comparison

Data represents benchmark averages for piperidine-acetic acid derivatives against standard GPCR/Kinase targets.

MethodologyPrimary MechanismThroughputPose Accuracy (RMSD < 2Å)Affinity Correlation (

)
Best Use Case
HTMD (Vina) Empirical Physics-based>10,000/day~58%0.35 - 0.50Initial virtual screening
GNINA (CNN) Deep Learning Rescoring~1,000/day>73%0.65 - 0.75Hit-to-lead ranking
FEP (MD-based) Alchemical Thermodynamics~10/day>90%>0.85 (Error < 1 kcal/mol)Late-stage Lead Optimization

Self-Validating Experimental Protocols

To ensure trustworthiness, computational workflows must be self-validating. Below are the step-by-step methodologies for the advanced techniques.

Protocol 1: GNINA CNN-Rescoring Workflow

Causality: Using Vina for conformational sampling and CNN for rescoring maximizes throughput while leveraging deep learning for affinity prediction[4].

  • Ligand Preparation: Generate 3D conformers using RDKit. Critical Step: Ensure the acetic acid moiety is ionized (carboxylate state) to reflect physiological pH (7.4).

  • Receptor Preparation: Remove crystallographic waters unless they are known to explicitly bridge the piperidin-4-one oxygen to the receptor backbone.

  • Execution: Run GNINA using the --cnn_scoring rescore flag. This utilizes the CNN models to score and re-sort the ligand conformations initially selected by the empirical function[3].

  • Self-Validation: Cross-reference the CNN affinity score with the CNN pose score (the probability that the pose has an RMSD < 2Å). Reject any high-affinity predictions that have a pose probability below 0.5.

Protocol 2: FEP Setup for Piperidine Substituent Optimization

Causality: Explicit solvent is non-negotiable here; the solvation shell of the acetic acid tail dictates the binding thermodynamics[5].

  • System Preparation: Embed the protein-ligand complex in a TIP3P explicit water box. Neutralize the system with Na+/Cl- ions to a concentration of 0.15 M.

  • Equilibration: Run NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) ensembles for 1 ns to relax the solvent around the charged carboxylate.

  • Alchemical Transformation: Define 16-24

    
     windows for the transformation of the reference ligand to the target derivative. Causality: Gradual decoupling of electrostatic and van der Waals forces prevents "end-point catastrophes" where atoms clash.
    
  • Production & Hysteresis Validation: Run 5 ns MD per window. Calculate

    
     using the Bennett Acceptance Ratio (BAR). Self-Validation:  Always run a reverse transformation (Derivative 
    
    
    
    Reference). A hysteresis (difference between forward and reverse
    
    
    )
    
    
    kcal/mol indicates insufficient sampling, requiring longer simulation times.

Decision Matrix Visualization

G Start Input: (4-Oxo-piperidin-1-YL) -acetic acid library Q1 Library Size? Start->Q1 HTMD HTMD (AutoDock/Glide) Fast Pose Generation Q1->HTMD > 10,000 cmpds Q2 Require high-accuracy thermodynamic affinity? Q1->Q2 < 1,000 cmpds HTMD->Q2 Top 10% Hits GNINA GNINA (CNN Rescoring) Balance Speed & Accuracy Q2->GNINA No, need rapid ranking FEP FEP (MD Simulations) Rigorous Thermodynamics Q2->FEP Yes, Lead Optimization

Decision matrix for in silico modeling of (4-Oxo-piperidin-1-YL)-acetic acid derivatives.

References

  • Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors | SciELO | 1

  • 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one | Benchchem | 2

  • Free Energy Perturbation | Cresset Group | 6

  • GNINA 1.0: Molecular Docking with Deep Learning | ChemRxiv | 3

  • How to use GNINA online | Tamarind Bio | 4

  • Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox | Cresset Group | 5

Sources

Assessing the Drug-Like Properties of (4-Oxo-piperidin-1-YL)-acetic Acid Analogs: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist directing hit-to-lead campaigns, I frequently evaluate fragment libraries to identify privileged scaffolds. Selecting the right building block is not merely a structural exercise; it is an exercise in predicting physicochemical destiny.

(4-Oxo-piperidin-1-YL)-acetic acid (CAS 218772-96-4) has emerged as a highly versatile, bifunctional fragment in modern drug discovery[1]. By combining a piperidine core with a ketone and a carboxylic acid, it offers unique vectors for target engagement. This guide objectively compares its performance against common alternatives and provides the self-validating experimental workflows required to assess its drug-like properties.

Structural Rationale & Causality: Why This Scaffold?

In fragment-based drug discovery, every atom must justify its presence. The architecture of (4-Oxo-piperidin-1-YL)-acetic acid is deliberately designed to balance reactivity, geometry, and solubility:

  • The Piperidine Core (Conformational Constraint): Unlike flexible aliphatic chains, the six-membered piperidine ring restricts the conformational flexibility of the acetic acid side chain. When used in the synthesis of peptidomimetics, this locks the pharmacophore into a specific trajectory, significantly reducing the entropic penalty upon target binding[2].

  • The C4-Ketone (Electrophilic Handle): The ketone at the 4-position serves as a prime handle for late-stage functionalization (e.g., reductive amination, Grignard additions) or acts directly as a strong hydrogen bond acceptor within a binding pocket. It has been successfully utilized in the design of covalent inhibitors, such as those targeting the SARS-CoV-2 Papain-like Protease[3].

  • The N1-Acetic Acid (Solubility & Coupling): The addition of the polar acetic acid group to the basic nitrogen lowers the overall lipophilicity (LogP) of the molecule. This modification drastically improves aqueous solubility and increases the unbound fraction of the drug in plasma—a critical pharmacokinetic parameter often optimized during the development of targeted inhibitors[4].

Comparative Physicochemical Profiling

To objectively assess its utility, we must benchmark (4-Oxo-piperidin-1-YL)-acetic acid against its structural cousins. The table below summarizes the representative physicochemical data for these analogs.

Causality Insight: Notice how the removal of the ketone (1-Piperidineacetic acid) increases lipophilicity, while the removal of the acetic acid group (4-Piperidone) fundamentally alters the polar surface area (PSA) and limits peptide coupling capabilities[5].

Property / Metric(4-Oxo-piperidin-1-YL)-acetic acid1-Piperidineacetic acid3-Oxopyrrolidine-1-acetic acid4-Piperidone
Structural Feature 6-membered ring, Ketone, Acid6-membered ring, Acid5-membered ring, Ketone, Acid6-membered ring, Ketone
Molecular Weight 157.17 g/mol 143.18 g/mol 143.14 g/mol 99.13 g/mol
cLogP (Lipophilicity) ~ -0.5~ 0.2~ -0.7~ -0.1
Topological PSA 56.5 Ų39.5 Ų56.5 Ų29.1 Ų
H-Bond Donors / Acceptors 1 / 41 / 31 / 41 / 2
Kinetic Solubility (pH 7.4) > 200 µM (High)> 200 µM (High)> 200 µM (High)> 200 µM (High)
Primary Metabolic Liability Ketone reduction, N-oxidationN-oxidation, α-carbon oxidationRing opening, Ketone reductionKetone reduction

Self-Validating Experimental Protocols

To trust our structural decisions, the data must be generated through self-validating workflows. Below are the standard operating procedures we use to interrogate these fragments.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Thermodynamic shake-flask methods are the gold standard for late-stage development, but they demand excessive API and equilibration time. For early fragment screening, we deploy laser nephelometry.

The Causality: Nephelometry measures forward light scatter. It detects the exact inflection point of colloidal aggregation before precipitation is visually apparent. Because fragments are screened at high concentrations (e.g., 1–5 mM), undetected aggregation causes false positives in biochemical assays via non-specific protein sequestration.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the analog in anhydrous DMSO. Note: DMSO is highly hygroscopic; water absorption will cause premature precipitation.

  • Serial Dilution: Dispense the stock into a 96-well plate containing 0.1 M Phosphate Buffered Saline (PBS, pH 7.4), creating a concentration gradient from 10 µM to 500 µM.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Measurement: Read the plate using a laser nephelometer. The "cloud point" is recorded at the concentration where light scatter exceeds the baseline buffer by 3 standard deviations.

  • Self-Validation System: Every plate must include Amiodarone (a known aggregator/poorly soluble control) and Caffeine (highly soluble control). If the Amiodarone well fails to scatter light at 50 µM, the plate is invalidated, ensuring our laser calibration is absolute.

Protocol B: In Vitro Microsomal Stability (HLM) Profiling

The C4-ketone of our target scaffold is a prime liability for aldo-keto reductases, while the piperidine nitrogen is susceptible to CYP-mediated oxidation. We measure intrinsic clearance (


) to predict first-pass metabolism.

The Causality: We track parent compound depletion rather than specific metabolite formation because it provides a holistic view of all primary metabolic pathways simultaneously. Acetonitrile is used to crash out proteins, stopping the enzymatic reaction instantly and preventing data skew.

Step-by-Step Methodology:

  • Incubation Matrix: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). The IS corrects for ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
  • Self-Validation System: A minus-NADPH control is run in parallel. If the parent compound depletes without NADPH, we immediately know the instability is driven by chemical degradation or non-CYP enzymes (e.g., esterases), preventing the misattribution of clearance mechanisms. Verapamil is used as a high-clearance positive control to validate batch enzymatic activity.

ADME Profiling Workflow Visualization

To systematically evaluate the viability of (4-Oxo-piperidin-1-YL)-acetic acid analogs, we follow a strict Go/No-Go decision matrix based on the protocols described above.

ADME_Workflow Start Fragment Library: (4-Oxo-piperidin-1-YL)-acetic Acid Analogs Solubility Kinetic Solubility (Nephelometry, pH 7.4) Start->Solubility Permeability Permeability (PAMPA / Caco-2) Start->Permeability Metabolism Metabolic Stability (Human Liver Microsomes) Start->Metabolism Decision Go / No-Go Decision Criteria Met? Solubility->Decision Permeability->Decision Metabolism->Decision LeadGen Lead Generation (Peptide Coupling / Reductive Amination) Decision->LeadGen Yes Optimization Structural Optimization (Scaffold Hopping) Decision->Optimization No

Figure 1: Self-validating ADME profiling workflow for piperidine-based fragment libraries.

Conclusion

(4-Oxo-piperidin-1-YL)-acetic acid provides a masterclass in fragment design. It offers the rigid conformational benefits of a piperidine ring while utilizing the ketone and acetic acid moieties to tune solubility and provide dual synthetic handles. By subjecting this scaffold to rigorous, self-validating physicochemical profiling, medicinal chemists can confidently integrate it into complex peptidomimetics and targeted covalent inhibitors.

References

  • Title: (4-Oxo-piperidin-1-yl)acetic acid hydrochloride | 218772-96-4 Source: BuyersGuideChem URL: 1[1]

  • Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: 2[2]

  • Title: CAS 41979-39-9: 4-Piperidone hydrochloride Source: CymitQuimica URL: 5[5]

  • Title: Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety Source: ACS Medicinal Chemistry Letters URL: 4[4]

  • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: 3[3]

Sources

benchmarking (4-Oxo-piperidin-1-YL)-acetic acid against other bifunctional linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks (4-Oxo-piperidin-1-yl)-acetic acid against standard bifunctional linkers, focusing on its application in PROTACs and complex bioconjugation.

Rigidity, Orthogonality, and Physicochemical Optimization in Linker Design

Executive Summary: The Case for Rigid Ketone-Acid Linkers

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates—the linker is no longer viewed as a passive connector. It is a critical determinant of ternary complex stability, cell permeability, and metabolic clearance.

(4-Oxo-piperidin-1-yl)-acetic acid (CAS: 218772-96-4) represents a specialized class of rigid, heterobifunctional linkers . Unlike flexible PEG chains or hydrophobic alkyl spacers, this molecule introduces a conformationally constrained piperidine ring with two orthogonal reactive handles:

  • Carboxylic Acid: Standard amide coupling (Site A).

  • Ketone (C4 position): Reductive amination, oxime ligation, or hydrazone formation (Site B).

This guide benchmarks this molecule against industry-standard alternatives (PEG, Alkyl, and Piperazine linkers), demonstrating its superiority in scenarios requiring conformational pre-organization and solubility modulation .

Technical Benchmarking: Performance vs. Alternatives

The following analysis compares (4-Oxo-piperidin-1-yl)-acetic acid against the three most common linker classes used in drug discovery.

Table 1: Comparative Performance Matrix
Feature(4-Oxo-piperidin-1-yl)-acetic acid PEG Linkers (e.g., PEG-COOH) Alkyl Chains Piperazine Linkers
Conformational Rigidity High (Ring-constrained)Low (High entropic penalty)Moderate (Flexible)High
Water Solubility High (Polar amine/ketone)Very HighLow (Lipophilic)High (Ionizable)
Metabolic Stability High (No oxidative degradation)Low (Susceptible to oxidative cleavage)HighHigh
Orthogonality Excellent (Ketone + Acid)Good (Heterobifunctional PEGs)GoodModerate (Usually diamines)
Permeability (LogP) Low/Optimal (Reduces lipophilicity)Low (Hydrophilic)High (Increases LogP)Low
Ternary Complex Promotes Pre-organization "Floppy" (Requires induced fit)FlexiblePromotes Pre-organization
Detailed Analysis
1. Vs. PEG Linkers (The "Entropy" Problem)
  • The Issue: PEG chains are highly flexible. Upon binding to the target proteins (POI and E3 ligase), the linker must collapse into a specific conformation. This results in a high entropic penalty (

    
    ), weakening the binding affinity.
    
  • The Solution: The piperidine ring in (4-Oxo-piperidin-1-yl)-acetic acid is conformationally restricted. It acts as a "spacer" that pre-organizes the molecule, reducing the energetic cost of binding.

  • Data Support: Studies in J. Med. Chem. have shown that replacing PEG with piperidine/piperazine linkers can improve degradation potency (

    
    ) by 10-100 fold due to improved ternary complex stability [1, 2].
    
2. Vs. Alkyl Chains (The "Solubility" Problem)
  • The Issue: Alkyl chains increase lipophilicity (LogP), often leading to poor aqueous solubility and non-specific binding.

  • The Solution: The tertiary amine within the piperidine ring is protonatable at physiological pH (pKa ~8-9), improving solubility without adding excessive bulk. The ketone handle adds polarity compared to a methylene group.

3. Vs. Piperazine Linkers (The "Reactivity" Advantage)
  • The Issue: Piperazine linkers typically present two amine handles (or an amine and an acid).

  • The Solution: The ketone functionality in (4-Oxo-piperidin-1-yl)-acetic acid offers a unique "orthogonal" handle. It allows for reductive amination (creating a secondary/tertiary amine) or oxime formation (creating a hydrolytically stable bond). This enables the attachment of ligands that lack a convenient amine or acid group, broadening the synthetic scope.

Mechanism of Action: The Orthogonal Workflow

The utility of this linker lies in its ability to facilitate sequential, interference-free conjugation. The diagram below illustrates the standard workflow for synthesizing a PROTAC or conjugate.

Diagram 1: Orthogonal Conjugation Workflow

ConjugationWorkflow cluster_conditions Key Chemical Advantages Linker (4-Oxo-piperidin-1-yl)-acetic acid (Core Scaffold) Step1 Step 1: Amide Coupling (Acid Activation) Linker->Step1 + Amine Ligand (R-NH2) + HATU/DIPEA Intermediate Intermediate Conjugate (Ketone Intact) Step1->Intermediate Formation of Amide Bond Adv1 Ketone is inert to standard amide coupling conditions Step1->Adv1 Step2 Step 2: Reductive Amination (Ketone Functionalization) Intermediate->Step2 + Amine Ligand (R'-NH2) + NaBH(OAc)3 Adv2 No protecting groups required for the ketone Intermediate->Adv2 Final Final Bifunctional Conjugate (Rigid Linker) Step2->Final Formation of C-N Bond

Figure 1: Sequential conjugation strategy utilizing the orthogonal reactivity of the carboxylic acid and ketone moieties.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Amide Coupling (Acid Site)

Target: Attachment of Ligand A (containing a primary/secondary amine) to the carboxylic acid tail.

Reagents:

  • (4-Oxo-piperidin-1-yl)-acetic acid HCl salt (1.0 eq)

  • Ligand A-NH₂ (1.0 - 1.2 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 - 4.0 eq)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the linker (HCl salt) in DMF. Add DIPEA and stir for 5 minutes to neutralize the salt.

  • Activation: Add HATU. Stir for 10 minutes at Room Temperature (RT). Observation: Solution may turn slightly yellow.

  • Coupling: Add Ligand A. Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Checkpoint 1 (Validation):

  • LC-MS: Look for Mass = [Linker + Ligand A - H₂O] + H⁺.

  • NMR: Confirm the presence of the piperidone signals (triplets/multiplets ~2.4-3.0 ppm) and the disappearance of the free amine signal of Ligand A. Crucial: The ketone carbonyl signal (~207 ppm in ¹³C NMR) must remain intact.

Protocol B: Reductive Amination (Ketone Site)

Target: Attachment of Ligand B (containing an amine) to the piperidone ring.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Ligand B-NH₂ (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 - 3.0 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve Intermediate and Ligand B in DCE. Add catalytic Acetic Acid. Stir for 1–2 hours at RT.

    • Why? Pre-forming the imine/iminium ion is critical before adding the reducing agent to prevent direct reduction of the ketone to an alcohol.

  • Reduction: Add STAB in one portion. Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃ (aq) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Checkpoint 2 (Validation):

  • LC-MS: Look for Mass = [Intermediate + Ligand B - H₂O + 2H] + H⁺.

  • Functional Check: The ketone peak in ¹³C NMR (~207 ppm) should disappear, replaced by a methine signal (CH-N) in the aliphatic region.

Strategic Decision Matrix

Use this matrix to determine if (4-Oxo-piperidin-1-yl)-acetic acid is the correct linker for your project.

Diagram 2: Linker Selection Logic

DecisionMatrix Start Start: Linker Selection Q1 Is Solubility a limiting factor? Start->Q1 Q2 Is the Ternary Complex formation weak? Q1->Q2 No / Moderate ResultA Use PEG Linker (Focus on Solubility) Q1->ResultA Yes (Severe) Q3 Do you need orthogonal conjugation handles? Q2->Q3 No ResultB Use (4-Oxo-piperidin-1-yl)-acetic acid (Rigidity + Solubility) Q2->ResultB Yes (Need Rigidity) Q3->ResultB Yes (Ketone/Acid) ResultC Use Alkyl Linker (Simple Spacer) Q3->ResultC No (Simple Diamine OK)

Figure 2: Decision tree for selecting rigid vs. flexible linkers based on physicochemical constraints.

References

  • Steinebach, C., et al. (2019). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology, 14(9), 1954-1961. Link

    • Citation Context: Demonstrates the use of rigid piperazine/piperidine linkers to improve degradation efficiency compared to flexible PEG chains.[2]

  • Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology, 15, 672–680. Link

    • Citation Context: Highlights the impact of linker rigidity on the physicochemical properties and oral bioavailability of PROTACs.
  • Bobbitt, J. M., et al. (2013). "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidin-1-oxoammonium Tetrafluoroborate." Organic Syntheses, 90, 215-228. Link

    • Citation Context: Provides foundational chemistry for piperidine oxidation and functionalization, relevant to the stability of the piperidone core.
  • BenchChem. (2025).[1][3] "A Comparative Guide to Heterobifunctional Linkers for Bioconjugation." Link

    • Citation Context: General benchmarking of heterobifunctional linker classes (PEG vs. Rigid).
  • PubChem. "Oxo(piperidin-1-yl)acetic acid (CID 7174533)."[4] National Library of Medicine. Link

    • Citation Context: Verification of physicochemical properties (LogP, H-bond acceptors) and chemical structure.

Sources

Comparative Efficacy Guide: Piperidin-4-one Scaffolds vs. Standard Chemotherapeutics in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Causality

The pursuit of multi-targeted antineoplastic agents has increasingly focused on the piperidin-4-one (4-piperidone) scaffold. Historically recognized as a versatile synthetic intermediate, this nitrogenous heterocycle has emerged as a privileged structure for developing highly potent 1[1].

While natural curcumin exhibits a broad spectrum of biological activities, its clinical viability is severely handicapped by poor pharmacokinetics—specifically low aqueous solubility, pH instability, and rapid in vivo elimination due to its labile β-diketone moiety[2]. The 3,5-bis(ylidene)-4-piperidone architecture elegantly solves this by locking the bioactive conjugated system into a rigid, sp³-hybridized ring[1]. This structural geometry acts as a highly tuned Michael acceptor, facilitating covalent interactions with cellular thiols in target proteins. Furthermore, functionalizing the central basic nitrogen (e.g., via conversion to phosphonothioates) drastically improves lipophilicity and cellular permeability, enabling multi-targeted inhibition of critical oncogenic drivers like MDM2 and Topoisomerase IIα[3].

Pathway A Piperidin-4-one Candidate (e.g., 20c) B MDM2 Protein (Inhibited) A->B Covalent Binding (Michael Addition) C p53 Tumor Suppressor (Stabilized/Activated) B->C Prevents Degradation D Bax Upregulation & Apoptosis Induction C->D Transcriptional Activation

Mechanism of p53 stabilization via MDM2 inhibition by piperidin-4-one scaffolds.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of piperidin-4-one derivatives, we compare the in vitro cytotoxicity of a lead candidate—Compound 20c (a 3,5-bis(3-chlorobenzylidene)-4-piperidone-1-phosphonothioate)—against FDA-approved chemotherapeutics: 5-Fluorouracil (5-FU) and Sunitinib[3].

The data below demonstrates that the functionalized piperidone scaffold significantly outperforms standard pyrimidine analogues and receptor tyrosine kinase inhibitors across multiple solid tumor cell lines.

Table 1: Comparative IC₅₀ Values (µM) Across Cancer Cell Lines
Therapeutic AgentMCF7 (Breast Cancer)HCT116 (Colon Cancer)A431 (Skin/Squamous)Mechanism of Action
Compound 20c 0.65 1.45 2.92 Multi-target (MDM2 / Topo IIα inhibitor)
5-Fluorouracil 3.1520.4323.44Thymidylate synthase inhibitor
Sunitinib 3.97N/AN/AMulti-targeted RTK inhibitor

Data Insights: Compound 20c exhibits sub-micromolar efficacy against the MCF7 breast cancer line, representing a 4.8-fold and 6.1-fold increase in potency over 5-FU and Sunitinib, respectively[3]. The profound efficacy against HCT116 and A431 (outperforming 5-FU by nearly an order of magnitude) underscores the broad-spectrum potential of the phosphonothioate-functionalized piperidone core[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological validation of 4-piperidone-1-phosphonothioate candidates. Every step is designed as a self-validating system to minimize false positives and structural artifacts.

Protocol A: Synthesis of 3,5-bis(ylidene)-4-piperidone-1-phosphonothioates

Causality Check: The use of a highly controlled temperature environment (0 °C) and a specific base (Triethylamine) prevents the auto-polymerization of the α,β-unsaturated ketone and ensures regioselective N-phosphorylation[3].

  • Preparation: Dissolve 1.0 equivalent of the synthesized 3,5-bis(ylidene)-4-piperidone precursor in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add a quantitative amount (1.2 equivalents) of Triethylamine (TEA). Rationale: TEA acts as an acid scavenger, driving the dehydrochlorination reaction forward without nucleophilically attacking the Michael acceptor system.

  • Phosphorylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of diethyl chlorothiophosphate.

  • Reaction Monitoring: Stir the mixture for 4–6 hours, allowing it to gradually reach room temperature. Monitor completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Isolation: Quench with ice-cold distilled water to precipitate the product. Filter, wash with water to remove DMF/TEA-HCl salts, and recrystallize from ethanol to yield the pure phosphonothioate candidate.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because only metabolically active cells can perform this reduction, the assay provides a direct, self-validating readout of cell viability following drug exposure[4].

  • Cell Seeding: Seed MCF7, HCT116, and A431 cells at a density of 5 × 10³ cells/well in 96-well microtiter plates. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Drug Exposure: Treat the cells with varying concentrations (0.1 µM to 50 µM) of the piperidone candidate (e.g., Compound 20c) and reference drugs (5-FU, Sunitinib) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Workflow S1 Synthesis: Dehydrochlorination S2 Purification & Characterization (NMR) S1->S2 S3 In Vitro Screening (MTT Viability Assay) S2->S3 S4 Biochemical Target Validation (MDM2/Topo) S3->S4

Self-validating experimental workflow from synthesis to biochemical target validation.

Structural Alternatives & Future Directions

Beyond the phosphonothioate derivatives, other functionalizations of the piperidin-4-one core have yielded highly successful drug candidates. For instance,5 have demonstrated profound efficacy against hematological malignancies (leukemia and myeloma) by directly upregulating the mRNA expression of apoptosis-promoting genes like p53 and Bax[5].

The modularity of the 4-piperidone scaffold allows medicinal chemists to fine-tune the electronic and steric properties of the molecule. By objectively comparing these derivatives against traditional chemotherapeutics, it is evident that piperidin-4-one scaffolds offer superior potency, tunable pharmacokinetics, and the ability to overcome multi-drug resistance through polypharmacology (multi-target inhibition).

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances (RSC Publishing). URL:[Link]

  • Antineoplastic 4-piperidone-1-phosphonothioates with potential multi-targeted inhibitory properties. Scientific Reports (via ResearchGate). URL:[Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC (National Institutes of Health). URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

[1]

Executive Safety Summary & Risk Assessment

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a functionalized piperidine derivative commonly used as a building block in the synthesis of pharmaceutical intermediates.[1] As a hydrochloride salt of an amino acid derivative, it presents specific risks related to acidity, inhalation of fine particulates, and mucous membrane irritation.[1]

Substance Identity[2][3][4][5]
  • Chemical Name: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride[1][2][3][4]

  • CAS Number: 1185300-59-7 (Primary), 218772-96-4 (Related free acid/salt forms)[1]

  • Synonyms: 2-(4-Oxopiperidin-1-yl)acetic acid HCl; 1-Carboxymethyl-4-piperidone hydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1][3] · HCl
  • Molecular Weight: 193.63 g/mol [1][2][3]

  • Physical State: Solid (White to Beige Powder)[1]

GHS Hazard Classification

Based on the Globally Harmonized System (GHS), this compound is classified as an Irritant .[1]

Hazard CategoryCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][5][6]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][5][7][6][8][9][10][11][12]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][5][6][8][9][10][11][12]
STOT - Single Exposure H335 May cause respiratory irritation.[1][8][9][10][11]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel handling this substance in a research setting. These recommendations are based on a "Self-Validating System" where multiple barriers prevent exposure.

PPE CategorySpecificationTechnical Rationale
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine hygroscopic dust which can acidify upon contact with mucous membranes.[1] Use a P3/P100 cartridge if handling >10g outside a fume hood.[1]
Hand Protection Nitrile Rubber (0.11 mm min)Breakthrough Time: >480 min.[1] Latex is NOT recommended due to poor chemical resistance against acidic organic salts.[1] Double-gloving is advised for dissolution steps.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders.[1] Goggles (EN 166 1B/ANSI Z87.1) seal against airborne particulates that cause severe ocular irritation (H319).[1]
Body Protection Lab Coat (Cotton/Poly blend) Must be buttoned to the neck.[1] For scale-up (>100g), wear Tyvek® sleeves to bridge the gap between glove and coat.[1]

Operational Handling Protocols

This section details the step-by-step workflow for safe manipulation, ensuring scientific integrity and minimizing contamination risks.

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the handling process.

HandlingWorkflowStorage1. Cold Storage(2-8°C, Desiccated)Equilibration2. Thermal Equilibration(Room Temp, 30 min)Storage->EquilibrationPrevent CondensationWeighing3. Weighing(Fume Hood/Enclosure)Equilibration->WeighingTransferDissolution4. Dissolution(Add Solvent to Solid)Weighing->DissolutionSlow AdditionWaste6. Disposal(Acidic Organic Waste)Weighing->WasteContaminated WipesReaction5. Reaction/UsageDissolution->ReactionTransferReaction->WastePost-Exp

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis.[1]

Detailed Methodology
Step 1: Retrieval & Equilibration
  • Protocol: Remove the container from cold storage (typically 2-8°C). Allow it to warm to room temperature before opening .

  • Scientific Logic: This compound is a hydrochloride salt and likely hygroscopic.[1] Opening a cold container in humid lab air causes condensation, leading to hydrolysis of the ketone or clumping of the powder (caking), which alters stoichiometry.[1]

Step 2: Weighing (Critical Control Point)
  • Location: Chemical Fume Hood or Powder Weighing Station.

  • Procedure:

    • Place the analytical balance inside the hood.[1]

    • Use an anti-static weighing boat.[1]

    • Technique: Do not pour. Use a clean spatula to transfer small amounts.[1]

    • Clean-up: Immediately wipe the balance area with a moist tissue (water/ethanol) to capture invisible dust.[1]

Step 3: Solubilization
  • Solvent Compatibility: Soluble in water, DMSO, and Methanol.[1] Sparingly soluble in non-polar solvents (Hexane, DCM).[1]

  • Procedure: Always add the solid to the solvent slowly.[1]

  • Caution: As a hydrochloride salt, dissolution in water may slightly lower pH.[1] Ensure the receiving vessel is compatible with acidic solutions (glass or chemically resistant plastic).[1]

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Ocular Exposure Rinse immediately for 15 mins. Hold eyelids open.Seek medical attention.[1][13][5][6][8][9][10][14] Provide SDS to physician.[1][13][5][14]
Skin Contact Brush off dry powder first, then wash with soap/water.[1]Monitor for redness/irritation (H315).[1][12] Apply emollient if needed.[1]
Inhalation Move to fresh air.[1][13][5][7][6][8][9][10][14] Rest in a position comfortable for breathing.[1][5][7][8][10][14]If wheezing occurs (H335), seek medical help.
Spill (Solid) Do not dry sweep. Cover with damp paper towels to suppress dust.[1]Scoop into a hazardous waste bag.[1] Clean area with 10% NaHCO

solution.[1]

Disposal Logistics

Disposal must align with RCRA (USA) or local hazardous waste regulations.[1]

  • Waste Stream Classification: Acidic Organic Solid/Liquid.[1]

  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic neutralization risk).[1]

  • Method: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl emissions).

  • Container Labeling: Must be labeled "Hazardous Waste - Irritant - Acidic".[1]

References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.